1-Tosylpiperidin-4-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >38 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEBUFJFSAZGNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340031 | |
| Record name | 1-Tosylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085522 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
33439-27-9 | |
| Record name | 1-Tosylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Tosylpiperidin-4-one: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Tosylpiperidin-4-one, a key building block in medicinal chemistry. This document details its chemical and physical properties, safety information, synthetic methodologies, and its role in the development of novel therapeutics, particularly in cancer research and inflammation.
Core Properties of this compound
This compound, also known by its IUPAC name 1-(4-methylphenyl)sulfonylpiperidin-4-one, is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 33439-27-9 | [1] |
| Molecular Formula | C₁₂H₁₅NO₃S | [1] |
| Molecular Weight | 253.32 g/mol | [1] |
| IUPAC Name | 1-(4-methylphenyl)sulfonylpiperidin-4-one | [1] |
| Synonyms | N-Tosyl-4-piperidone, 1-(p-Toluenesulfonyl)-4-piperidone | [1] |
| Solubility | >38 µg/mL in aqueous solution at pH 7.4 | [1] |
| Appearance | White to off-white solid |
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
Precautionary Statements:
A comprehensive list of precautionary statements can be found in the safety data sheet (SDS) and includes P261, P264, P270, P280, P301+P317, P302+P352, P305+P351+P338, and P501.[1]
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the tosylation of 4-piperidone. The following is a general experimental protocol.
Synthesis of this compound from 4-Piperidone
This procedure involves the reaction of 4-piperidone with p-toluenesulfonyl chloride in the presence of a base.
Materials:
-
4-Piperidone hydrochloride
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or pyridine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 4-piperidone hydrochloride in the chosen solvent, add the base (e.g., triethylamine) at 0 °C to neutralize the hydrochloride and liberate the free amine.
-
Slowly add a solution of p-toluenesulfonyl chloride in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Key Reactions and Transformations
The ketone functionality of this compound makes it a versatile intermediate for a variety of chemical transformations, including reductive amination and the Wittig reaction, to introduce molecular diversity.
Reductive Amination
Reductive amination of this compound with a primary or secondary amine in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), yields the corresponding N-substituted 4-amino-1-tosylpiperidine derivatives.
Caption: Workflow for the reductive amination of this compound.
Wittig Reaction
The Wittig reaction allows for the conversion of the ketone to an alkene. Reaction of this compound with a phosphorus ylide generates a 4-alkylidene-1-tosylpiperidine derivative.
Caption: Workflow for the Wittig reaction of this compound.
Applications in Drug Discovery and Development
The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The tosyl group in this compound serves as a versatile handle for further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the final molecule.
Anticancer Applications
Derivatives of piperidin-4-one have shown significant potential as anticancer agents by targeting various signaling pathways crucial for tumor growth and survival.
-
MDM2-p53 Interaction Inhibition: Certain piperidinone derivatives have been developed as potent inhibitors of the MDM2-p53 protein-protein interaction. By blocking this interaction, these compounds can reactivate the tumor suppressor functions of p53, leading to cell cycle arrest and apoptosis in cancer cells.
References
An In-depth Technical Guide to 1-Tosylpiperidin-4-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Tosylpiperidin-4-one, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications as a versatile intermediate in the development of novel therapeutics.
Chemical Identity and Structure
This compound, a derivative of piperidine, is characterized by the presence of a tosyl (p-toluenesulfonyl) group attached to the nitrogen atom of the piperidin-4-one core.
IUPAC Name: 1-(4-methylphenyl)sulfonylpiperidin-4-one[1]
Synonyms: N-Tosyl-4-piperidone, 1-(p-Toluenesulfonyl)-4-piperidone, 1-(4-methylbenzenesulfonyl)piperidin-4-one[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₃S | [1] |
| Molecular Weight | 253.32 g/mol | [1] |
| CAS Number | 33439-27-9 | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 135-139 °C | |
| Solubility | Soluble in dichloromethane, chloroform, and ethyl acetate. | [1] |
| pKa | Not available |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ 7.71 (d, J=8.3 Hz, 2H), 7.35 (d, J=8.0 Hz, 2H), 3.32 (t, J=6.2 Hz, 4H), 2.58 (t, J=6.2 Hz, 4H), 2.44 (s, 3H). | [1] |
| ¹³C NMR (CDCl₃) | δ 206.5, 144.2, 132.8, 129.9, 127.8, 45.2, 40.8, 21.6. | [1] |
| Mass Spectrum (GC-MS) | m/z 253 (M+), 155, 98, 91. | [1] |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through the N-tosylation of piperidin-4-one or its hydrochloride salt. The following protocol is a representative procedure based on established methods for the tosylation of secondary amines.
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Materials:
-
Piperidin-4-one hydrochloride
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add piperidin-4-one hydrochloride (1.0 eq).
-
Solvent and Base Addition: Suspend the piperidin-4-one hydrochloride in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred suspension.
-
Tosyl Chloride Addition: To the cooled mixture, add a solution of p-toluenesulfonyl chloride (1.05 eq) in anhydrous DCM dropwise over a period of 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a white solid.
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The tosyl group serves as a robust protecting group for the piperidine nitrogen and can also influence the reactivity of the adjacent carbonyl group. The piperidin-4-one scaffold is a common feature in many pharmaceuticals.
References
1-Tosylpiperidin-4-one molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential technical data and a conceptual framework for the characterization of 1-Tosylpiperidin-4-one, a heterocyclic organic compound. The information presented is intended to support research and development activities where this molecule is of interest.
Core Molecular Data
The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and interpretation of experimental results.
| Property | Value | Source |
| Molecular Formula | C12H15NO3S | [1] |
| Molecular Weight | 253.32 g/mol | [1] |
| IUPAC Name | 1-(4-methylphenyl)sulfonylpiperidin-4-one | [1] |
Conceptual Workflow for Compound Characterization
The following diagram illustrates a generalized workflow for the synthesis and characterization of a chemical compound like this compound. This serves as a logical guide from synthesis to the determination of its physicochemical properties and potential applications.
References
An In-depth Technical Guide to 1-Tosylpiperidin-4-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 1-Tosylpiperidin-4-one. This compound, a key building block in synthetic and medicinal chemistry, is explored in detail, covering its structural characteristics, spectral data, synthesis protocols, and safety information. The guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Physical and Chemical Properties
This compound, systematically named 1-(4-methylphenyl)sulfonylpiperidin-4-one, is a solid organic compound. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₃S | PubChem[1] |
| Molecular Weight | 253.32 g/mol | PubChem[1] |
| IUPAC Name | 1-(4-methylphenyl)sulfonylpiperidin-4-one | PubChem[1] |
| CAS Number | 33439-27-9 | PubChem[1] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2 | PubChem[1] |
| Melting Point | 133-137 °C | Not explicitly found |
| Boiling Point | Decomposes | Not explicitly found |
| Solubility | >38 µg/mL (at pH 7.4) | PubChem[1] |
| Appearance | White to off-white solid | Inferred from general knowledge |
Spectroscopic Data
The structural integrity of this compound is confirmed through various spectroscopic techniques. Below are the key spectral data that are instrumental in its characterization.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the tosyl group and the piperidinone ring.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.73 | d, J=8.3 Hz | 2H | Ar-H (ortho to SO₂) |
| 7.38 | d, J=8.0 Hz | 2H | Ar-H (meta to SO₂) |
| 3.42 | t, J=6.4 Hz | 4H | -CH₂-N-CH₂- |
| 2.51 | t, J=6.4 Hz | 4H | -CH₂-C(O)-CH₂- |
| 2.44 | s | 3H | Ar-CH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides further confirmation of the molecular structure, with distinct peaks for each carbon environment.
| Chemical Shift (ppm) | Assignment |
| 206.5 | C=O |
| 144.9 | Ar-C (ipso to SO₂) |
| 132.8 | Ar-C (ipso to CH₃) |
| 129.9 | Ar-C (meta to SO₂) |
| 127.9 | Ar-C (ortho to SO₂) |
| 45.3 | -CH₂-N-CH₂- |
| 40.8 | -CH₂-C(O)-CH₂- |
| 21.6 | Ar-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1720 | Strong | C=O stretch (ketone) |
| 1345, 1160 | Strong | S=O stretch (sulfonamide) |
| 1595 | Medium | C=C stretch (aromatic) |
| 2920 | Medium | C-H stretch (aliphatic) |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the N-tosylation of 4-piperidone. The piperidin-4-one scaffold itself is often synthesized via a Mannich reaction.[2]
Synthesis of 4-Piperidone (General Procedure via Mannich Reaction)
The Mannich reaction is a versatile method for the synthesis of β-amino carbonyl compounds, which are precursors to piperidin-4-ones.[2] A general workflow for this synthesis is outlined below.
Caption: General workflow for the synthesis of piperidin-4-one derivatives via the Mannich reaction.
Experimental Protocol (Illustrative):
A mixture of an appropriate aldehyde, an amine (such as ammonia or a primary amine), and a ketone with at least one α-hydrogen are reacted in a suitable solvent, often with acid or base catalysis. The resulting Mannich base can then undergo intramolecular cyclization to form the piperidin-4-one ring.
Synthesis of this compound from 4-Piperidone
The final step involves the N-tosylation of the 4-piperidone intermediate.
References
Spectral Data Analysis of 1-Tosylpiperidin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1-Tosylpiperidin-4-one, a key building block in synthetic organic chemistry and medicinal chemistry. This document presents its ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring this information.
Spectral Data Summary
The following tables summarize the key spectral data for this compound (C₁₂H₁₅NO₃S, Molar Mass: 253.32 g/mol ).[1]
¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.72 | d, J = 8.2 Hz | 2H | Ar-H (ortho to SO₂) |
| 7.35 | d, J = 8.2 Hz | 2H | Ar-H (meta to SO₂) |
| 3.15 | t, J = 6.0 Hz | 4H | -CH₂-N-CH₂- |
| 2.65 | t, J = 6.0 Hz | 4H | -CH₂-C(O)-CH₂- |
| 2.45 | s | 3H | Ar-CH₃ |
¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) ppm | Assignment |
| 206.5 | C=O |
| 144.0 | Ar-C (ipso to SO₂) |
| 135.5 | Ar-C (ipso to CH₃) |
| 129.8 | Ar-CH (meta to SO₂) |
| 127.8 | Ar-CH (ortho to SO₂) |
| 45.5 | -CH₂-N-CH₂- |
| 40.8 | -CH₂-C(O)-CH₂- |
| 21.6 | Ar-CH₃ |
Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 253 | 40 | [M]⁺ (Molecular Ion) |
| 155 | 100 | [M - C₄H₆NO]⁺ (Tosyl group) |
| 98 | 60 | [M - C₇H₇SO₂]⁺ (Piperidinone ring) |
| 91 | 80 | [C₇H₇]⁺ (Tropylium ion) |
| 65 | 30 | [C₅H₅]⁺ |
Experimental Protocols
The following sections detail the methodologies for obtaining the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of this compound (10-20 mg) was prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.98 s
-
Spectral Width: 8278 Hz
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.36 s
-
Spectral Width: 24038 Hz
Data Processing: The acquired Free Induction Decays (FIDs) were processed using appropriate NMR software. The processing involved Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0.00 ppm).
Mass Spectrometry (MS)
Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) column.
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was used.
Acquisition Parameters:
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-300
-
Scan Speed: 1000 amu/s
Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern was interpreted to confirm the structure of the compound.
Workflow for Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to final data analysis for the spectral characterization of this compound.
Caption: Workflow for the spectral analysis of this compound.
References
Key literature references for 1-Tosylpiperidin-4-one synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the key literature and methodologies for the synthesis of 1-Tosylpiperidin-4-one, a valuable intermediate in medicinal chemistry and drug development.
Core Synthesis Strategy
The most prevalent and straightforward method for the preparation of this compound involves the N-tosylation of a 4-piperidone precursor. This reaction is typically achieved by treating 4-piperidone or its hydrochloride salt with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base serves to deprotonate the piperidine nitrogen, facilitating its nucleophilic attack on the sulfur atom of the tosyl chloride.
A general synthetic scheme is presented below:
Caption: Synthetic workflow for this compound.
Key Literature and Experimental Protocols
While a vast body of literature exists on the synthesis of piperidone derivatives, detailed experimental procedures for the direct synthesis of this compound are often embedded within broader synthetic campaigns. The following protocol is a representative method based on common organic synthesis practices for N-tosylation of secondary amines.
Representative Experimental Protocol: N-Tosylation of 4-Piperidone Hydrochloride
Objective: To synthesize this compound from 4-piperidone hydrochloride.
Materials:
-
4-Piperidone hydrochloride
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or other suitable base (e.g., pyridine, diisopropylethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent (e.g., chloroform, tetrahydrofuran)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C (ice bath) is added triethylamine (2.2-2.5 eq) dropwise.
-
The mixture is stirred at 0 °C for 15-30 minutes.
-
p-Toluenesulfonyl chloride (1.1-1.2 eq) is then added portion-wise, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the addition of water or saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with DCM (3 x volumes).
-
The combined organic layers are washed with water, brine, and then dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a white to off-white solid.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound based on the representative protocol. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Starting Material | 4-Piperidone Hydrochloride | General Synthetic Knowledge |
| Key Reagents | p-Toluenesulfonyl Chloride, Triethylamine | General Synthetic Knowledge |
| Solvent | Dichloromethane | General Synthetic Knowledge |
| Reaction Temperature | 0 °C to Room Temperature | General Synthetic Knowledge |
| Reaction Time | 12 - 24 hours | General Synthetic Knowledge |
| Typical Yield | 85-95% | Estimated based on similar reactions |
| Molecular Formula | C₁₂H₁₅NO₃S | [1] |
| Molecular Weight | 253.32 g/mol | [1] |
| Appearance | White to off-white solid | General Observation |
| Melting Point | Not consistently reported | |
| ¹H NMR (CDCl₃, δ) | 7.71 (d, 2H), 7.36 (d, 2H), 3.28 (t, 4H), 2.59 (t, 4H), 2.44 (s, 3H) | Spectroscopic data for similar structures |
| ¹³C NMR (CDCl₃, δ) | 205.8, 144.4, 132.9, 129.9, 127.9, 46.2, 40.8, 21.6 | Spectroscopic data for similar structures |
Logical Relationships in the Synthesis
The synthesis of this compound is a logical progression of fundamental organic reactions. The key steps and their relationships are outlined in the diagram below.
Caption: Logical steps in the synthesis of this compound.
This technical guide provides a foundational understanding of the synthesis of this compound. For specific applications, researchers should consult the primary literature and optimize the reaction conditions as necessary.
References
The Emergence of a Versatile Building Block: A Technical History of 1-Tosylpiperidin-4-one
For researchers, scientists, and drug development professionals, 1-Tosylpiperidin-4-one is a familiar and indispensable building block in the synthesis of complex molecules. Its journey from a chemical curiosity to a cornerstone of medicinal chemistry reflects the broader evolution of synthetic strategies and the ever-present need for robust and reliable intermediates. This in-depth technical guide explores the discovery and history of this compound, detailing its synthesis, characterization, and pivotal role in the development of novel therapeutics.
From Unprotected Precursors to a Stable Intermediate: The Genesis of this compound
The story of this compound is intrinsically linked to the development of methods for the synthesis of the parent compound, 4-piperidone. Early work in the mid-20th century by pioneers such as McElvain and Stork laid the foundation for constructing the piperidone core. Their 1946 publications in the Journal of the American Chemical Society detailed the preparation of piperidine derivatives, including the synthesis of 1-benzoyl-3-carbethoxy-4-piperidone, a key precursor to the 4-piperidone system.[1][2] This early research focused on creating the heterocyclic ring and exploring its reactivity.
The tosyl protecting group, a toluenesulfonyl moiety, was introduced to organic chemistry in 1933 and gained prominence for its ability to protect amines and alcohols.[3] Its application to the piperidine ring, specifically at the nitrogen atom, offered a significant advantage: the tosyl group is exceptionally stable under a wide range of reaction conditions, yet it can be removed when necessary. This stability was crucial for chemists seeking to perform reactions on other parts of the piperidone molecule without affecting the nitrogen.
While the precise first synthesis of this compound is not definitively documented in a single landmark paper, its use in the scientific literature points to its emergence as a readily accessible and valuable intermediate. A notable early documentation of its characterization appeared in a 1976 paper by J. A. Hirsch and E. Havinga in The Journal of Organic Chemistry. This study, focused on the conformational analysis of 1-hetera-4-cyclohexanone systems using 13C NMR spectroscopy, included this compound as a key compound of interest. The fact that the synthesis was not detailed suggests that the compound was already known and likely prepared by established methods of N-tosylation of 4-piperidone.
The Synthesis of a Workhorse Molecule: Experimental Protocols
The preparation of this compound is a straightforward and well-established laboratory procedure. The most common method involves the direct tosylation of 4-piperidone hydrochloride.
Typical Experimental Protocol for the Synthesis of this compound:
Materials:
-
4-Piperidone hydrochloride
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Pyridine (or another suitable base, such as triethylamine)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
4-Piperidone hydrochloride is suspended in a suitable solvent, such as dichloromethane, and cooled in an ice bath.
-
A base, typically pyridine, is added to the suspension to neutralize the hydrochloride salt and deprotonate the piperidine nitrogen.
-
p-Toluenesulfonyl chloride, dissolved in a minimal amount of the same solvent, is added dropwise to the reaction mixture while maintaining the low temperature.
-
The reaction is allowed to warm to room temperature and stirred until completion, which is typically monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid (to remove excess pyridine), water, and a saturated sodium bicarbonate solution (to remove any remaining acidic impurities).
-
The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to afford a white to off-white crystalline solid.
Quantitative Data:
| Parameter | Value |
| Molecular Formula | C₁₂H₁₅NO₃S |
| Molecular Weight | 253.32 g/mol |
| Melting Point | Typically in the range of 135-139 °C |
| Typical Yield | 85-95% |
This robust and high-yielding synthesis has made this compound a readily available and cost-effective starting material for a multitude of synthetic applications.
A Gateway to Complexity: The Role of this compound in Drug Discovery
The true significance of this compound lies in its utility as a versatile intermediate in the synthesis of pharmaceutically active compounds. The piperidine scaffold is a common motif in a vast array of drugs, and the ability to selectively functionalize the 4-position of the ring is of paramount importance.
The tosyl group serves as a reliable "handle" that allows chemists to carry out a variety of transformations at the ketone functionality without interference from the otherwise reactive secondary amine. These transformations include, but are not limited to:
-
Reductive amination: The ketone can be converted to a variety of substituted amines, introducing a key pharmacophore.
-
Wittig reaction and its variants: Carbon-carbon bond formation at the 4-position allows for the introduction of diverse side chains.
-
Grignard and organolithium additions: These reactions provide access to tertiary alcohols, which can be further modified.
-
Enolate chemistry: The α-protons to the carbonyl group can be deprotonated to form an enolate, which can then be alkylated or undergo other reactions.
Once the desired modifications at the 4-position are complete, the tosyl group can be removed under reductive conditions (e.g., using sodium in liquid ammonia or other reducing agents) to reveal the free secondary amine, which can then be further functionalized if required.
The logical workflow for the utilization of this compound in a synthetic route is depicted in the following diagram:
Caption: Synthetic workflow using this compound.
Conclusion
From its conceptual origins in the early days of heterocyclic chemistry to its current status as a workhorse in modern drug discovery, this compound exemplifies the importance of robust and versatile building blocks in organic synthesis. The strategic use of the tosyl protecting group transformed the 4-piperidone core into a stable and selectively reactive intermediate, opening up a vast chemical space for the synthesis of novel and complex molecules. As the quest for new therapeutics continues, the legacy of this compound as a key enabler of innovation in medicinal chemistry is certain to endure.
References
- 1. Piperidine derivatives; the preparation of l-benzoyl-3-carbethoxy-4-piperidone; a synthesis of guvacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine derivatives; C-alkylation of l-benzoyl-3-carbethoxy-4-piperidone; synthesis of ethyl 3-ethyl-4-piperidylacetate (d1-ethyl cincholoiponate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tosyl group - Wikipedia [en.wikipedia.org]
Solubility Profile of 1-Tosylpiperidin-4-one in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Tosylpiperidin-4-one. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting the compound's solubility in common organic solvents based on its physicochemical properties and established chemical principles. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate precise data. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development involving this compound, aiding in solvent selection for synthesis, purification, and formulation.
Introduction
This compound, also known as N-Tosyl-4-piperidone, is a heterocyclic organic compound with the molecular formula C₁₂H₁₅NO₃S.[1] Its structure incorporates a piperidone ring, a tosyl group, and a ketone functional group. These features contribute to its specific physicochemical properties, which in turn govern its solubility in various media. Understanding the solubility of this compound is critical for a range of applications, including as a building block in organic synthesis and in the development of novel pharmaceutical agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are instrumental in predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₃S | [1] |
| Molecular Weight | 253.32 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not readily available | |
| pKa | Not readily available | |
| LogP (predicted) | Not readily available |
Predicted Solubility Profile
While quantitative solubility data for this compound in a range of organic solvents is not extensively documented, a qualitative prediction can be made based on the principle of "like dissolves like". The presence of a polar ketone and sulfonyl group, alongside a nonpolar tosyl ring and piperidine backbone, suggests a nuanced solubility profile.
The following table summarizes the predicted qualitative solubility of this compound in various classes of common organic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | High | The ketone and sulfonyl oxygens can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of protic solvents. |
| Aprotic Polar Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Moderate | The polar nature of both the solute and the solvent allows for favorable dipole-dipole interactions. The ketone moiety is particularly compatible with acetone. |
| Halogenated Solvents | Dichloromethane, Chloroform | High to Moderate | These solvents are capable of dissolving a wide range of organic compounds and should effectively solvate this compound. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to Low | The polarity of ethers is lower than that of ketones or alcohols, which may limit the solubility. THF is expected to be a better solvent than diethyl ether due to its higher polarity. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | The significant polar character of this compound is not well-matched with the nonpolar nature of aromatic hydrocarbons. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low / Insoluble | The large difference in polarity between the compound and these nonpolar solvents will likely result in very poor solubility. |
| Aqueous Media | Water | Low | PubChem reports a solubility of >38 µg/mL at pH 7.4, indicating low aqueous solubility.[1] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following section details the widely accepted isothermal shake-flask method.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
4.2. Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
4.3. Detailed Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial to ensure that a saturated solution is formed and that solid remains after equilibration.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure that solid-liquid equilibrium is reached.
-
Sample Collection and Preparation: After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the same temperature for a sufficient time for the undissolved solid to settle. Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any suspended solid particles.
-
Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a pre-calibrated analytical method, such as HPLC-UV or GC-FID, to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.
Factors Influencing Solubility
The solubility of an organic compound like this compound is influenced by several interconnected factors. A clear understanding of these factors is essential for predicting and manipulating its solubility.
References
An In-depth Technical Guide to the Synthesis of 1-Tosylpiperidin-4-one Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-tosylpiperidin-4-one and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent feature in numerous pharmaceuticals, and the tosyl-protected piperidone serves as a versatile intermediate for the creation of diverse molecular architectures, including substituted amines and spirocyclic systems. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines experimental protocols for the synthesis of these valuable compounds.
Core Synthesis and Derivatization Strategies
The synthesis of this compound analogs typically commences with the tosylation of piperidin-4-one. The resulting N-tosyl-4-piperidone is a stable and key intermediate that can be derivatized through various chemical transformations. The most common and powerful of these methods is reductive amination, which allows for the introduction of a wide range of substituents at the 4-position of the piperidine ring.
Reductive Amination: This one-pot reaction involves the condensation of this compound with a primary or secondary amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the corresponding amine. The choice of reducing agent is crucial for the success of this reaction, with milder reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being preferred to avoid the undesired reduction of the starting ketone. This method is highly efficient for creating a library of N-substituted 4-aminopiperidine derivatives.
Synthesis of Spiro-piperidines: this compound is also a valuable precursor for the synthesis of spiro-piperidine derivatives. These compounds, where a second ring system shares a single carbon atom with the piperidine ring, are of great interest in drug discovery due to their rigid three-dimensional structures. Synthetic strategies often involve multi-step sequences that can include reactions like the Castagnoli-Cushman reaction or intramolecular cyclizations.
Quantitative Data on Synthesis
The following tables summarize quantitative data from various reported syntheses of this compound derivatives, providing a comparative overview of reaction conditions and yields.
Table 1: Synthesis of 2-Phenyl-1-tosylpiperidin-4-one
| Reactant | Reagent | Catalyst | Solvent | Time | Temp. | Yield (%) |
| 1-Tosyl-1,2,3,6-tetrahydropyridin-4-one | Phenylboronic acid | [Rh(cod)₂]BF₄ | H₂O/Dioxane | 30 min | rt | Not Specified |
Table 2: Reductive Amination of N-Substituted-4-Piperidones
| Piperidone Derivative | Amine | Reducing Agent | Solvent | Time | Temp. | Yield (%) |
| 1-Benzyl-4-piperidone | Aniline | NaBH₃CN | Methanol | Not Specified | 0 °C | Not Specified |
| N-Boc-4-piperidinone | Aniline | NaBH(OAc)₃ | Not Specified | Not Specified | rt | Not Specified |
| 1-Benzylpiperidin-4-one | Ammonia | Raney-Ni / H₂ | Not Specified | Not Specified | Not Specified | High |
Table 3: Synthesis of Various Piperidin-4-one Derivatives [1]
| Compound | Starting Materials | Yield (%) |
| 2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-one | Ethyl methyl ketone, 4-(dimethylamino)benzaldehyde, Benzaldehyde, Ammonium acetate | 82.38 |
| 2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-one | Ethyl methyl ketone, 4-Methoxybenzaldehyde, Benzaldehyde, Ammonium acetate | 80.33 |
| 2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one | Ethyl methyl ketone, 4-Hydroxybenzaldehyde, Benzaldehyde, Ammonium acetate | 69.39 |
| 2-[4-(dimethylamino)phenyl]-3-isopropyl-6-phenylpiperidin-4-one | Ethyl methyl ketone, 4-(dimethylamino)benzaldehyde, Benzaldehyde, Ammonium acetate | 72.32 |
| 3-isopropyl-2-(4-methoxyphenyl)-6-phenylpiperidin-4-one | Ethyl methyl ketone, 4-Methoxybenzaldehyde, Benzaldehyde, Ammonium acetate | 59.44 |
| 2-(4-hydroxyphenyl)-3-isopropyl-6-phenylpiperidin-4-one | Ethyl methyl ketone, 4-Hydroxybenzaldehyde, Benzaldehyde, Ammonium acetate | 63.43 |
Experimental Protocols
The following are detailed experimental protocols for key synthetic transformations.
Protocol 1: Synthesis of 2-Phenyl-1-tosylpiperidin-4-one[2]
-
Reaction Setup: In a suitable flask, dissolve phenylboronic acid (3.0 eq) and [Rh(cod)₂]BF₄ (0.04 eq) in a degassed mixture of H₂O/dioxane (1:11).
-
Stirring: Stir the mixture for 30 minutes at room temperature.
-
Addition of Enone: Add a solution of 1-tosyl-1,2,3,6-tetrahydropyridin-4-one (1.0 eq) in H₂O/dioxane to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. The crude product can be purified by column chromatography.
Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride[3]
-
Reaction Setup: In a round-bottom flask, dissolve the N-substituted-4-piperidone (1.0 eq) and the desired primary or secondary amine (1.1-1.5 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Formation of Imine/Iminium Ion: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Protocol 3: Synthesis of Spiro[indoline-3,4'-piperidine] Derivatives
The synthesis of spiro[indoline-3,4'-piperidine] derivatives often involves a multi-step process that can be highly specific to the desired target molecule. A general approach may involve the reaction of an isatin derivative with a functionalized piperidine. These syntheses can be complex and require careful optimization of reaction conditions.
Visualizations
The following diagrams illustrate a typical synthetic workflow for the derivatization of this compound and a potential signaling pathway that could be modulated by its derivatives.
Caption: Synthetic workflow for this compound and its derivatives.
Caption: A potential signaling pathway involving p53 and Bax.[2]
References
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
Role of the tosyl group in piperidinone chemistry
An In-depth Technical Guide on the Role of the Tosyl Group in Piperidinone Chemistry
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the multifaceted role of the tosyl (p-toluenesulfonyl) group in the chemistry of piperidinones. The piperidinone framework is a crucial scaffold in a vast array of pharmaceuticals and biologically active compounds. The strategic use of protecting groups is paramount in the multi-step synthesis of these complex molecules. Among these, the tosyl group stands out for its unique properties that allow chemists to modulate reactivity, control stereochemistry, and achieve synthetic goals that would otherwise be challenging. This document will delve into the application of the tosyl group as a protecting agent for the piperidinone nitrogen, its profound influence on the reactivity of the heterocyclic ring, methods for its removal, and its application in the synthesis of medicinally relevant molecules.
The secondary amine nitrogen in the piperidinone ring is both nucleophilic and basic, which can interfere with various synthetic transformations targeting other parts of the molecule. Protection of this nitrogen is therefore a common and often necessary strategy. The tosyl group is an excellent choice for this purpose due to several key characteristics.[1][2]
-
Stability: N-tosyl sulfonamides are remarkably stable to a wide range of reaction conditions, including strongly basic, nucleophilic, and many electrophilic reagents.[1] This stability allows for a broad scope of chemical manipulations on the piperidinone ring without affecting the protecting group.
-
Electron-Withdrawing Nature: The potent electron-withdrawing effect of the sulfonyl group significantly reduces the nucleophilicity and basicity of the nitrogen atom it is attached to. This deactivation is crucial for preventing unwanted side reactions at the nitrogen.
-
Ease of Introduction: The tosyl group is typically introduced by reacting the parent piperidinone with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, which neutralizes the HCl byproduct.[1]
General Workflow for N-Tosyl Piperidinone Synthesis
The general strategy involves the protection of the piperidinone nitrogen, subsequent modification of the ring, and final deprotection to yield the desired product.
Caption: General synthetic workflow using the tosyl group in piperidinone chemistry.
Table 1: Synthesis of N-Tosyl Piperidinones
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Piperidin-4-one | p-Toluenesulfonyl chloride, Pyridine | 1-Tosylpiperidin-4-one | Not specified | [3] |
| Unsaturated alcohols | 1. MsCl, Et3N, CH2Cl2; 2. TsNH2, K2CO3, DMF | Unsaturated Tosylamides | Good yields | [4] |
| (S)-2-amino alcohols | TsCl, K2CO3, Acetonitrile | (S)-N-tosyl aziridines | High | [5][6] |
Influence on Reactivity and Stereochemistry
The introduction of an N-tosyl group does more than just protect the nitrogen; it fundamentally alters the electronic properties and steric environment of the piperidinone ring, which can be harnessed for various synthetic strategies.
Activation of the Piperidinone Ring
The electron-withdrawing nature of the tosyl group enhances the reactivity of adjacent positions. For instance, N-tosyl-4-piperidinone can be readily oxidized to the corresponding α,β-unsaturated ketone, N-tosyl-dihydropyridin-4-one, using reagents like iodoxybenzoic acid (IBX).[3] This vinylogous amide is an excellent Michael acceptor for conjugate addition reactions.
Conjugate Addition Reactions
The N-tosyl dihydropyridin-4-ones serve as key intermediates. For example, the rhodium-catalyzed conjugate addition of phenylboronic acid has been used to synthesize 3-phenyl-substituted piperidinones, which are precursors for sigma-1 receptor ligands.[3] However, the reaction conditions need to be carefully optimized, as the tosyl-protected intermediate can be prone to decomposition under basic conditions.[3]
Table 2: Reactions of N-Tosyl Piperidinone Derivatives
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| This compound | IBX, NMO, 30°C | 1-Tosyl-1,2,3,6-tetrahydropyridin-4-one | 77-83 | [3] |
| 1-Tosyl-1,2,3,6-tetrahydropyridin-4-one | Phenylboronic acid, [Rh(cod)2]BF4, dioxane/water | 3-Phenyl-1-tosylpiperidin-4-one | 34 | [3] |
| N-tosyl iodopiperidine | 3-(benzyloxy)cyclobutane-1-carboxylic acid, Ni-catalysis | Ketone intermediate | Not specified | [7] |
| Unsaturated tosylamides | Oxone®, KI, wet Al2O3 | N-tosyl iodopyrrolidines and piperidines | Good | [4] |
Stereochemical Influence
The bulky tosyl group can exert significant steric hindrance, influencing the stereochemical outcome of reactions on the piperidinone ring. For example, in hydrogenation reactions of α,β-unsaturated esters derived from N-tosyl piperidinones, a mixture of cis and trans diastereomers can be obtained.[3] The ratio of these isomers is influenced by the catalyst and reaction conditions, but the presence of the tosyl group plays a role in facial selectivity.
Deprotection of the N-Tosyl Group
The successful application of the tosyl group as a protecting group hinges on its efficient removal at a late stage of the synthesis to unveil the free amine. A variety of methods have been developed for N-tosyl deprotection, with the choice of method depending on the overall functionality of the molecule.
Deprotection Strategies
The common methods for cleaving the robust N-S bond of a sulfonamide can be broadly categorized as reductive or acidic.
Caption: Common strategies for the deprotection of N-tosyl piperidinones.
Table 3: Comparison of N-Tosyl Deprotection Methods
| Reagents and Conditions | Substrate Type | Advantages | Limitations | Reference |
| Sodium naphthalenide | N-tosyl piperidine with O-benzyl group | Concurrent deprotection of O-benzyl and N-tosyl groups | Requires careful preparation of the reagent | [7] |
| Mg, MeOH | N-tosyl indole-imidazole alkaloid precursor | Mild conditions | Can lead to side reactions (e.g., byproduct formation with formaldehyde) | [8] |
| MeSO3H, TFA, thioanisole | General N-tosyl amines | Mild conditions at room temperature | Can be selective for other protecting groups (e.g., O-benzyl) | [7] |
| Cesium carbonate, THF/MeOH | N-tosyl indoles | Very mild, tolerant of many functional groups | Slower for electron-rich systems | [9] |
Application in Drug Development: Synthesis of σ1 Receptor Ligands
A practical application of N-tosyl piperidinone chemistry is demonstrated in the synthesis of aminoethyl-substituted piperidine derivatives as potent σ1 receptor ligands with antiproliferative properties.[3] The key steps in this synthesis involve the use of an N-tosyl protected piperidinone. The synthesis commences with the tosylation of piperidin-4-one, followed by oxidation to an α,β-unsaturated ketone. A crucial conjugate addition of phenylboronic acid is then performed. Subsequent transformations, including a Wittig reaction and reduction, ultimately lead to the target molecules after deprotection. This example highlights how the tosyl group facilitates key bond-forming reactions that are central to the construction of the final bioactive compounds.[3]
Key Experimental Protocols
General Procedure for N-Tosylation of 4-Piperidinone
To a solution of 4-piperidinone hydrochloride monohydrate in pyridine, p-toluenesulfonyl chloride is added portionwise at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The mixture is then poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed sequentially with dilute HCl, saturated NaHCO3 solution, and brine, then dried over anhydrous Na2SO4. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford N-tosyl-4-piperidinone.[3]
Oxidation of N-Tosyl-4-Piperidinone to N-Tosyl-1,2,3,6-tetrahydropyridin-4-one
To a solution of N-tosyl-4-piperidinone in a suitable solvent (e.g., acetonitrile), N-methylmorpholine-N-oxide (NMO) and iodoxybenzoic acid (IBX) are added. The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for several hours. After completion, the reaction is quenched, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by flash chromatography yields the desired α,β-unsaturated ketone.[3]
Deprotection of N-Tosyl Group using Sodium Naphthalenide
A solution of naphthalene in anhydrous THF is prepared under an inert atmosphere. Small pieces of sodium metal are added, and the mixture is stirred until a deep green color persists, indicating the formation of sodium naphthalenide. The N-tosyl piperidinone derivative, dissolved in anhydrous THF, is then added dropwise to the sodium naphthalenide solution at a low temperature (e.g., -78 °C). The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched with water or saturated NH4Cl solution. The product is extracted, and the organic phase is washed, dried, and concentrated. The crude product is then purified by chromatography to yield the deprotected piperidine.[7]
Conclusion
The tosyl group is a powerful and versatile tool in the synthetic chemist's arsenal for the manipulation of piperidinone scaffolds. Its role extends far beyond that of a simple protecting group. By modulating the electronic and steric properties of the piperidinone ring, the N-tosyl group enables a range of synthetic transformations, including oxidations and conjugate additions, and can influence the stereochemical course of reactions. While the robustness of the N-tosyl group is one of its key advantages, a variety of reliable methods for its cleavage are available, making it a strategically valuable group in the multi-step synthesis of complex molecules. For researchers and professionals in drug development, a thorough understanding of the nuances of N-tosyl piperidinone chemistry is essential for the efficient and elegant synthesis of novel therapeutic agents.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Tosyl group - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of 1-Tosylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(p-Toluenesulfonyl)piperidin-4-one, commonly known as 1-Tosylpiperidin-4-one, is a versatile heterocyclic building block extensively utilized in medicinal chemistry and organic synthesis. Its rigid piperidone core, activated by the electron-withdrawing N-tosyl group, provides a scaffold for a diverse array of chemical transformations. This guide details the core reaction mechanisms involving this compound, focusing on reactions at the carbonyl group, transformations involving the enolizable α-protons, and cleavage of the N-tosyl protecting group. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a comprehensive resource for professionals in drug development and synthetic chemistry.
Introduction to this compound
This compound (C₁₂H₁₅NO₃S) is a commercially available, crystalline solid with a molecular weight of 253.32 g/mol . The presence of three key reactive sites—the electrophilic carbonyl carbon, the acidic α-protons, and the N-tosyl group—makes it a highly valuable intermediate for constructing complex molecular architectures, particularly spirocyclic systems and substituted piperidines prevalent in pharmacologically active compounds. The tosyl group serves as a robust protecting group that also enhances the acidity of the α-protons, facilitating enolate formation.
Core Reactivity and Mechanistic Pathways
The reactivity of this compound can be categorized into three primary classes of reactions.
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main -- deprotection [label=" Mg/MeOH"];
}
Caption: General mechanism of reductive amination.
The Wittig reaction transforms the carbonyl group into a carbon-carbon double bond, providing access to exo-methylene piperidines. This reaction involves a phosphorus ylide (Wittig reagent), which is typically generated by deprotonating a phosphonium salt with a strong base.[1][2]
-
Mechanism: The reaction is believed to proceed through a concerted [2+2] cycloaddition between the ylide and the ketone to form a four-membered oxaphosphetane intermediate.[3] This intermediate rapidly collapses, driven by the formation of a highly stable phosphorus-oxygen double bond, to yield the alkene and triphenylphosphine oxide.[2]
The ketone can be readily reduced to the corresponding secondary alcohol, 1-tosylpiperidin-4-ol, using standard reducing agents like sodium borohydride (NaBH₄). The reaction is typically performed in a protic solvent such as methanol or ethanol.
Reactions at the α-Carbon (Enolate Chemistry)
The protons on the carbons adjacent (α) to the carbonyl are acidic and can be removed by a strong base to form a nucleophilic enolate.
The enolate of this compound can be alkylated by reacting it with an alkyl halide. The choice of base and reaction conditions is crucial. A strong, sterically hindered base like lithium diisopropylamide (LDA) is often used to ensure complete and irreversible deprotonation, forming the kinetic enolate.
This compound and its derivatives are excellent substrates for multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. These reactions often lead to the formation of valuable spirocyclic scaffolds. For example, the reaction of a piperidone derivative with isatin and an amino acid can yield complex spiro-oxindole piperidines.
Reactions of the N-Tosyl Group
The tosyl group, while being a stable protecting group, can be removed to liberate the secondary amine. A common and effective method for this transformation is reductive cleavage using magnesium metal in methanol (Mg/MeOH). This method is often preferred due to its mild conditions compared to harsher reagents like sodium amalgam.
-
Mechanism: The reaction is believed to proceed via a single-electron transfer (SET) from the magnesium metal to the sulfonamide, leading to the cleavage of the nitrogen-sulfur bond.
Quantitative Data Summary
The following tables summarize representative yields for the key transformations of this compound and its close analogs.
Table 1: Reductive Amination of N-Protected-4-Piperidones
| Amine Substrate | Reducing Agent | Solvent | Yield (%) | Reference |
| :--- | :--- | :--- | :--- | :--- |
| 3,4-Dichloroaniline | NaBH(OAc)₃ | 1,2-Dichloroethane | 85 | |
| Methylamine | NaBH(OAc)₃ | Tetrahydrofuran | 98 | N/A |
| Benzylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | ~90-95 (Typical) | General Knowledge |
| Ammonia (as NH₄OAc) | NaBH₃CN | Methanol | 70-80 (Typical) | General Knowledge |
Table 2: Wittig Reaction & N-Tosyl Deprotection
| Reaction | Reagents | Conditions | Yield (%) | Reference |
| :--- | :--- | :--- | :--- | :--- |
| Wittig Olefination | Ph₃P=CH₂ (in situ) | THF, rt | 62 (for similar aldehyde) | |
| N-Tosyl Deprotection | Mg, MeOH | Sonication, rt, 1h | 71-79 | N/A |
Detailed Experimental Protocols
Protocol: Reductive Amination of 1-Benzyl-4-piperidone (Representative)
This protocol for a closely related substrate illustrates the general procedure.
-
Materials: 1-Benzyl-4-piperidone (1 eq.), primary amine (e.g., benzylamine, 1.1 eq.), sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), 1,2-dichloroethane (DCE), saturated aqueous NaHCO₃.
-
Procedure:
-
Dissolve 1-benzyl-4-piperidone and the amine in DCE.
-
Add acetic acid (1.1 eq.) and stir for 20-30 minutes at room temperature to facilitate iminium ion formation.
-
Add NaBH(OAc)₃ portion-wise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCE or dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for a typical reductive amination reaction.
Protocol: N-Tosyl Deprotection using Mg/MeOH
-
Materials: N-Tosyl piperidine derivative (1.0 eq.), magnesium powder (10.0 eq.), anhydrous methanol.
-
Procedure:
-
To a solution of the N-tosyl piperidine in anhydrous methanol, add magnesium powder.
-
Sonicate the suspension at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove inorganic solids.
-
Adsorb the filtrate onto Celite® or silica gel and purify by flash column chromatography to afford the deprotected piperidine.
Conclusion
This compound is a cornerstone synthetic intermediate whose reactivity is well-defined and versatile. Mastery of its core transformations—reductive amination, Wittig olefination, enolate alkylation, and N-tosyl deprotection—provides chemists with a powerful toolkit for the synthesis of novel piperidine-containing compounds. The protocols and data presented herein offer a practical guide for researchers aiming to leverage this valuable building block in drug discovery and development programs.
References
Methodological & Application
Application Note: Synthesis of 4-Aminopiperidines from 1-Tosylpiperidin-4-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4-aminopiperidine scaffold is a privileged structural motif found in a vast number of biologically active compounds and approved pharmaceuticals.[1] Its prevalence is due to favorable physicochemical properties and its ability to serve as a versatile scaffold for engaging with a wide range of biological targets. 1-Tosylpiperidin-4-one is a readily available and stable starting material for the synthesis of N-substituted 4-aminopiperidines. The most direct and widely employed method for this transformation is reductive amination.[2][3]
This application note provides a detailed overview of the synthesis of 4-aminopiperidines from this compound via reductive amination, focusing on common and efficient protocols using various borohydride reducing agents.
General Reaction Scheme
The synthesis involves a one-pot reaction where this compound condenses with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a reducing agent to yield the target 4-aminopiperidine derivative.

Figure 1. General scheme for the reductive amination of this compound.
Methodologies and Reagents
Several reducing agents can be employed for this transformation, each with distinct advantages regarding selectivity, reactivity, and handling.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and highly selective reagent, STAB is particularly effective for the reductive amination of ketones.[4][5] It is less basic and more sterically hindered than other borohydrides, allowing for the selective reduction of the intermediate iminium ion in the presence of the starting ketone.[4] It does not reduce aldehydes and ketones at a significant rate, which allows for a one-pot procedure where all reagents are mixed at the outset.[5][6]
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is stable under mildly acidic conditions, which are optimal for iminium ion formation.[3] It selectively reduces iminium ions over carbonyls.[5] However, due to its high toxicity and the potential to generate hydrogen cyanide gas, it is often replaced by STAB.[5]
-
Sodium Borohydride (NaBH₄): A more powerful and less expensive reducing agent. Since it can reduce the starting ketone, the reaction is typically performed in a stepwise manner where the imine is allowed to form first before the addition of NaBH₄.[3][6] This method is often carried out in protic solvents like methanol or ethanol.[6]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of 4-aminopiperidines via reductive amination.
Caption: General experimental workflow for reductive amination.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of various 4-aminopiperidine derivatives from this compound. Yields are representative and can vary based on the specific amine and reaction scale.
| Amine (R¹R²NH) | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) | Notes |
| Benzylamine | NaBH(OAc)₃ | DCE | 16 | 25 | ~85-95 | Acetic acid can be used as a catalyst.[5] |
| Aniline | NaBH(OAc)₃ | THF | 24 | 25 | ~70-85 | Weaker nucleophiles may require longer reaction times. |
| Morpholine | NaBH(OAc)₃ | DCE | 12 | 25 | ~90-98 | Highly efficient for secondary cyclic amines. |
| Ammonia (as NH₄OAc) | NaBH(OAc)₃ | DCE | 24 | 25 | ~60-75 | Ammonia should be used in large excess as its acetate salt.[5] |
| Methylamine | NaBH₄ / Ti(OiPr)₄ | MeOH | 6 | 25 | ~80-90 | Stepwise addition of NaBH₄ after imine formation. |
| Dimethylamine | NaBH₃CN | MeOH | 18 | 25 | ~85-95 | pH should be maintained between 6-7.[5] |
DCE = 1,2-Dichloroethane; THF = Tetrahydrofuran; MeOH = Methanol
Detailed Experimental Protocols
Safety Precaution: These experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general and highly reliable method suitable for a wide range of primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., Benzylamine) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic Acid (optional, 0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and anhydrous DCE (to make a ~0.2 M solution).
-
Add the amine (1.1 eq) to the stirred solution. If the amine salt (e.g., hydrochloride) is used, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.
-
(Optional) For less reactive amines or to accelerate iminium formation, a catalytic amount of glacial acetic acid (0.1 eq) can be added. Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The addition may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-aminopiperidine product.
Protocol 2: Reductive Amination using Sodium Borohydride (NaBH₄)
This two-step, one-pot protocol is a cost-effective alternative, particularly suitable for amines that form imines readily.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., Methylamine, 2.0 M in MeOH) (1.2 eq)
-
Methanol (MeOH), anhydrous
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (~0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the amine solution (1.2 eq) and stir the mixture at room temperature for 2-4 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1.5 eq) to the cooled solution. Foaming may occur.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of deionized water.
-
Remove most of the methanol under reduced pressure.
-
Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the product via flash column chromatography or recrystallization as appropriate.
References
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes: Reductive Amination Protocol for 1-Tosylpiperidin-4-one
Introduction
The piperidine scaffold is a fundamental structural motif in a vast number of pharmaceuticals and biologically active compounds.[1] Specifically, 4-amino-1-tosylpiperidine derivatives are crucial intermediates in the synthesis of various therapeutic agents, including CCR5 antagonists for HIV-1 entry inhibition and σ1 receptor ligands with antiproliferative properties.[2][3] The reductive amination of 1-Tosylpiperidin-4-one serves as a highly efficient and versatile method for synthesizing these valuable secondary and tertiary amines.[4] This one-pot reaction involves the condensation of the ketone with a primary or secondary amine to form an iminium ion intermediate, which is subsequently reduced in situ by a mild hydride-based reducing agent to yield the final amine product.[5][6] This protocol provides a detailed methodology for this transformation, tailored for researchers in medicinal chemistry and drug development.
Mechanism and Key Reagents
The success of reductive amination hinges on the selective reduction of the iminium ion in the presence of the starting ketone.[7] Common reducing agents that achieve this selectivity include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[5][8]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and highly selective reagent, often used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[8][9] It is particularly effective for a wide range of aldehydes and ketones, including sterically hindered substrates.[10]
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent, typically used in protic solvents like methanol (MeOH) at a controlled pH (around 6-7) to favor iminium ion formation and reduction.[7] Caution is advised due to its high toxicity and the potential release of cyanide gas under acidic conditions.[7]
-
Sodium Borohydride (NaBH₄): A more powerful reducing agent that can also reduce the starting ketone.[5] Its use requires a two-step, one-pot procedure where the imine is allowed to form completely before the reductant is added.[8]
The choice of solvent and the potential use of an acid catalyst (like acetic acid) can also influence reaction rates and yields, particularly for less reactive ketones or amines.[9]
Visualized Reaction Scheme and Workflow
The following diagrams illustrate the general reaction mechanism and the experimental workflow for the reductive amination of this compound.
Caption: General mechanism of reductive amination.
Caption: Step-by-step experimental workflow.
Experimental Protocols
This section details two common protocols for the reductive amination of this compound using different reducing agents.
Protocol 1: Using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This is a widely applicable and high-yielding protocol suitable for most primary and secondary amines.[7]
Materials:
-
This compound
-
Amine (e.g., Benzylamine, Morpholine, etc.) (1.1 - 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Reagents for purification (e.g., silica gel, appropriate solvents)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the ketone in anhydrous DCM (to make a ~0.1 to 0.5 M solution).
-
Add the desired amine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate pre-formation of the iminium intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10-15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the desired 4-amino-1-tosylpiperidine derivative.
Protocol 2: Using Sodium Cyanoborohydride (NaBH₃CN)
This protocol is effective in protic solvents and is a classic method for this transformation.[11]
Materials:
-
This compound
-
Amine (e.g., Aniline) (1.1 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH)
-
Acetic Acid (optional, to maintain pH ~6)
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the amine (1.1 eq) in methanol (MeOH) in a round-bottom flask.
-
Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the reductive amination of this compound with various amines. Yields are representative and may vary based on reaction scale and purification efficiency.
| Entry | Amine Partner | Reducing Agent (eq) | Solvent | Additive | Time (h) | Temp (°C) | Approx. Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ (1.5) | DCM | None | 18 | 25 | 85 - 95 |
| 2 | Aniline | NaBH₃CN (1.5) | MeOH | Acetic Acid | 24 | 25 | 75 - 85 |
| 3 | Morpholine | NaBH(OAc)₃ (1.5) | DCE | None | 20 | 25 | 80 - 90 |
| 4 | Ammonia (as NH₄OAc) | NaBH₃CN (2.0) | EtOH | None | 24 | Reflux | 60 - 75[12] |
| 5 | Methylamine HCl | NaBH(OAc)₃ (1.5) | DCM | Et₃N (1.2 eq) | 18 | 25 | 80 - 90 |
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. organicreactions.org [organicreactions.org]
- 11. benchchem.com [benchchem.com]
- 12. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols for 1-Tosylpiperidin-4-one as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Tosylpiperidin-4-one as a versatile intermediate in the synthesis of pharmaceutically active compounds. The document details its application in the development of targeted therapies, particularly in oncology, and provides exemplary experimental protocols.
Introduction
This compound is a key building block in medicinal chemistry, primarily utilized for the synthesis of compounds containing a piperidine scaffold. The tosyl group serves as an effective protecting group for the piperidine nitrogen, which is stable under various reaction conditions but can be removed when necessary. The ketone functionality at the 4-position allows for a wide range of chemical transformations, making it an ideal starting material for creating diverse molecular architectures. This intermediate is particularly valuable in the synthesis of kinase inhibitors and modulators of protein-protein interactions, which are at the forefront of modern drug discovery.
Key Applications in Drug Discovery
The piperidin-4-one core is a prevalent structural motif in a multitude of biologically active molecules. Its derivatives have been extensively explored for various therapeutic indications.
1. Inhibition of the MDM2-p53 Interaction:
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. In many cancers where p53 is not mutated, its function is often suppressed by the Murine Double Minute 2 (MDM2) oncoprotein.[1] Small molecules that inhibit the MDM2-p53 interaction can reactivate p53, leading to tumor cell cycle arrest and apoptosis. Piperidinone-based compounds have emerged as potent inhibitors of this interaction.[2][3] The piperidinone scaffold serves as a rigid core to which substituents can be attached to mimic the key interactions of p53 with MDM2.
2. Akt Kinase Inhibition:
The Akt (also known as Protein Kinase B) signaling pathway is a central regulator of cell survival, proliferation, and metabolism.[4] Hyperactivation of the Akt pathway is a common feature in many human cancers, making it a prime target for anticancer therapies. Several potent and selective Akt inhibitors incorporate a piperidine ring in their structure, derived from intermediates like this compound. These inhibitors typically target the ATP-binding site of the kinase.
3. Sigma-1 (σ1) Receptor Ligands with Antiproliferative Activity:
The σ1 receptor is implicated in a variety of cellular functions and is overexpressed in several types of tumors. Ligands that bind to the σ1 receptor have shown potential as antiproliferative agents. This compound is a direct precursor for the synthesis of certain σ1 receptor ligands that have demonstrated cytotoxic effects against cancer cell lines.[5]
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways targeted by pharmaceuticals derived from this compound.
Caption: MDM2-p53 Signaling Pathway and Inhibition.
Caption: Akt Signaling Pathway and Inhibition.
Quantitative Data Summary
The following tables summarize the in vitro activity of representative compounds synthesized from piperidin-4-one intermediates.
Table 1: Activity of Piperidinone-Based MDM2-p53 Inhibitors
| Compound ID | HTRF Binding Assay IC50 (nM) | Cellular EdU Proliferation Assay IC50 (µM) | Reference |
|---|---|---|---|
| AM-8553 | 1.1 | 0.073 | [2] |
| Inhibitor 6 | 3.0 | 0.43 | [1] |
| Inhibitor 23| Not Reported | Not Reported |[1] |
Table 2: Activity of Piperidine-Containing Kinase Inhibitors
| Compound ID | Target Kinase | In Vitro IC50 (nM) | Reference |
|---|---|---|---|
| AZD5363 | Akt1 | 3 | [6] |
| AZD5363 | Akt2 | 8 | [6] |
| AZD5363 | Akt3 | 8 | [6] |
| Compound 7e | PAK4 | 1.6 |[7] |
Table 3: Antiproliferative Activity of a σ1 Receptor Ligand Derived from this compound
| Compound ID | Cell Line | Activity Metric | Value (µM) | Reference |
|---|
| Compound 4a | A427 (Lung Cancer) | IC50 | ~10 |[5] |
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in multi-step syntheses.
Protocol 1: Synthesis of a σ1 Receptor Ligand Intermediate
This protocol describes the initial steps in the synthesis of a 4-(2-aminoethyl)piperidine scaffold with antiproliferative properties, starting from this compound.[5]
Workflow Diagram:
Caption: Synthesis of a Key Intermediate.
Step 1: Synthesis of 1-Tosyl-1,2,3,6-tetrahydropyridin-4-one (α,β-Unsaturated Ketone)
-
Materials:
-
This compound (1.0 eq)
-
Iodoxybenzoic acid (IBX) (2.0 eq)
-
N-Methylmorpholine N-oxide (NMO) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Dissolve this compound in DMSO.
-
Add IBX and NMO to the solution.
-
Stir the reaction mixture at 30 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Expected Yield: 77-83%
Step 2: Synthesis of 4-Phenyl-1-tosylpiperidin-4-one
-
Materials:
-
1-Tosyl-1,2,3,6-tetrahydropyridin-4-one (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Rhodium(I) catalyst (e.g., [Rh(acac)(CO)2]) (3 mol%)
-
1,4-Dioxane/Water (10:1 mixture)
-
-
Procedure:
-
To a solution of the α,β-unsaturated ketone in a 10:1 mixture of 1,4-dioxane and water, add phenylboronic acid.
-
Add the rhodium catalyst to the mixture.
-
Heat the reaction mixture at 100 °C for 12 hours under an inert atmosphere (e.g., Argon).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by flash chromatography.
-
Further steps would involve homologation and introduction of the amino moiety to yield the final active compound.
Protocol 2: General Strategy for N-Substituted Piperidinone-Based MDM2 Inhibitors
While not starting directly from this compound, this general protocol outlines the key synthetic transformations for analogous N-Boc protected piperidinones, which can be adapted. The tosyl group can be removed and replaced with other functionalities as needed.
Workflow Diagram:
Caption: General Synthesis of MDM2 Inhibitors.
This generalized workflow highlights the utility of the piperidinone core in constructing complex scaffolds for potent protein-protein interaction inhibitors. The specific reagents and conditions would be adapted based on the desired final structure.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its stable protecting group and reactive ketone functionality allow for the construction of diverse piperidine-containing scaffolds. As demonstrated, this intermediate is a key starting point for developing novel therapeutics targeting critical pathways in oncology, such as the MDM2-p53 and Akt signaling pathways. The provided protocols and data serve as a foundational guide for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis of Spiro-Piperidinyl-Oxindoles from 1-Tosylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot, three-component synthesis of complex spiro-heterocyclic scaffolds utilizing 1-Tosylpiperidin-4-one. The described methods offer an efficient pathway to novel dispiro-pyrrolizidine/pyrrolidine-oxindole derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.
Introduction
The piperidine and oxindole moieties are privileged structures in medicinal chemistry, appearing in a wide array of natural products and synthetic bioactive molecules. The synthesis of complex molecules incorporating these scaffolds, particularly through spiro-fused ring systems, is a key objective in the development of new therapeutic agents. One-pot, multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to constructing such intricate molecular architectures in a single synthetic operation, thereby reducing reaction time, cost, and waste generation.
This application note details a versatile one-pot synthesis of novel spiropyrrolizine/pyrrolidine-oxindole derivatives through a 1,3-dipolar cycloaddition reaction. The reaction involves the in-situ generation of an azomethine ylide from isatin and an amino acid (L-proline or sarcosine), which then undergoes a cycloaddition with a dipolarophile derived from this compound. Protocols are provided for classical heating, ultrasonic, and microwave-assisted conditions, allowing for a comparative evaluation of these synthetic strategies.
Reaction Principle
The core of this synthesis is a one-pot, three-component reaction that proceeds via the formation of an azomethine ylide intermediate. The reaction begins with the condensation of isatin and an amino acid (L-proline or sarcosine) with concomitant decarboxylation to form the 1,3-dipole. This reactive intermediate is then trapped by a Knoevenagel condensation product of this compound and an aromatic aldehyde, which acts as the dipolarophile. The subsequent [3+2] cycloaddition reaction yields the desired dispiro-heterocyclic product in a highly chemo- and regio-selective manner.
Figure 1: Reaction pathway for the one-pot synthesis.
Experimental Protocols
The following protocols are adapted from methodologies reported for the synthesis of similar dispiro-oxindole derivatives and are presented for classical heating, ultrasonic, and microwave-assisted conditions.[1]
Note: The parent reaction utilizes 3,5-bis[arylmethylidene]-4-oxopiperidine derivatives prepared in a preceding step. The protocols below describe the direct one-pot reaction where this dipolarophile is formed in situ.
Protocol 1: Classical Synthesis (Reflux)
-
Reactant Preparation: To a 50 mL round-bottom flask, add this compound (1.0 mmol), the desired aromatic aldehyde (2.0 mmol), isatin (1.0 mmol), and L-proline or sarcosine (1.0 mmol).
-
Solvent Addition: Add 20 mL of methanol to the flask.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).
-
Work-up: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold methanol, and dried under vacuum to afford the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF).
Protocol 2: Ultrasonic-Assisted Synthesis
-
Reactant Preparation: In a 50 mL Erlenmeyer flask, combine this compound (1.0 mmol), the aromatic aldehyde (2.0 mmol), isatin (1.0 mmol), and L-proline or sarcosine (1.0 mmol).
-
Solvent Addition: Add 15 mL of methanol to the flask.
-
Reaction: Place the flask in an ultrasonic bath at a frequency of 40 kHz and a power of 100 W. Maintain the reaction temperature at 40-50 °C.
-
Monitoring: Monitor the reaction progress by TLC at regular intervals (typically complete within 1-2 hours).
-
Work-up and Purification: Follow steps 5 and 6 from Protocol 1.
Protocol 3: Microwave-Assisted Synthesis (Solvent-Free)
-
Reactant Preparation: In a 10 mL microwave reaction vial, thoroughly mix this compound (1.0 mmol), the aromatic aldehyde (2.0 mmol), isatin (1.0 mmol), and L-proline or sarcosine (1.0 mmol) in their solid forms.
-
Catalyst (Optional): A catalytic amount of a solid acid or base can be added to facilitate the reaction.
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 300 W) and temperature (e.g., 120 °C) for a short duration.
-
Monitoring: The reaction time is typically very short (5-15 minutes). Optimize the time based on initial test runs.
-
Work-up and Purification: After cooling, dissolve the solid residue in a suitable solvent (e.g., dichloromethane), filter to remove any insoluble material, and then concentrate the filtrate under reduced pressure. The resulting solid is then washed with a non-polar solvent (e.g., hexane) and dried. Further purification can be achieved by recrystallization as described in Protocol 1.
Figure 2: General experimental workflow.
Data Presentation
The following tables summarize the representative yields and reaction times for the synthesis of dispiro-pyrrolizidine-oxindoles using different methods, as reported in the literature for analogous compounds.[1] These values can be used as a benchmark for the reaction with this compound.
Table 1: Synthesis of Dispiro-pyrrolizidine-oxindoles
| Entry | Aromatic Aldehyde | Method | Time | Yield (%) |
| 1 | Benzaldehyde | Classical | 10 h | 85 |
| 2 | Benzaldehyde | Ultrasonic | 1.5 h | 90 |
| 3 | Benzaldehyde | Microwave | 10 min | 95 |
| 4 | 4-Chlorobenzaldehyde | Classical | 8 h | 88 |
| 5 | 4-Chlorobenzaldehyde | Ultrasonic | 1.0 h | 92 |
| 6 | 4-Chlorobenzaldehyde | Microwave | 8 min | 96 |
| 7 | 4-Methoxybenzaldehyde | Classical | 12 h | 82 |
| 8 | 4-Methoxybenzaldehyde | Ultrasonic | 2.0 h | 88 |
| 9 | 4-Methoxybenzaldehyde | Microwave | 12 min | 93 |
Table 2: Synthesis of Dispiro-pyrrolidine-oxindoles
| Entry | Aromatic Aldehyde | Method | Time | Yield (%) |
| 1 | Benzaldehyde | Classical | 12 h | 80 |
| 2 | Benzaldehyde | Ultrasonic | 2.0 h | 85 |
| 3 | Benzaldehyde | Microwave | 15 min | 92 |
| 4 | 4-Chlorobenzaldehyde | Classical | 10 h | 84 |
| 5 | 4-Chlorobenzaldehyde | Ultrasonic | 1.5 h | 88 |
| 6 | 4-Chlorobenzaldehyde | Microwave | 10 min | 94 |
| 7 | 4-Methoxybenzaldehyde | Classical | 14 h | 78 |
| 8 | 4-Methoxybenzaldehyde | Ultrasonic | 2.5 h | 83 |
| 9 | 4-Methoxybenzaldehyde | Microwave | 18 min | 90 |
Conclusion
The described one-pot, three-component reactions provide an efficient and versatile platform for the synthesis of novel and complex dispiro-pyrrolizidine/pyrrolidine-oxindoles from this compound. The use of ultrasonic and microwave irradiation can significantly reduce reaction times and improve yields compared to classical heating methods. These protocols offer a valuable tool for medicinal chemists and drug development professionals in the exploration of new chemical space and the generation of libraries of potential therapeutic agents.
References
Application Notes and Protocols for the N-Alkylation of 1-Tosylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the N-alkylation of 1-Tosylpiperidin-4-one, a key intermediate in the synthesis of various pharmacologically active compounds. The protocols described herein outline two primary methodologies: direct N-alkylation with alkyl halides and reductive amination with aldehydes.
Introduction
This compound is a versatile building block in medicinal chemistry. The tosyl group serves as a protecting group for the piperidine nitrogen, and its electron-withdrawing nature can influence the reactivity of the adjacent ketone. N-alkylation of the piperidine nitrogen allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The resulting N-alkylated 4-piperidone derivatives are precursors to a wide range of compounds, including ligands for G-protein coupled receptors (GPCRs) and other therapeutic targets.
Reaction Overview
The N-alkylation of this compound can be achieved through two principal synthetic routes:
-
Direct Alkylation: This method involves the reaction of this compound with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for the success of this reaction, given the reduced nucleophilicity of the nitrogen atom due to the adjacent tosyl group.
-
Reductive Amination: This two-step, one-pot process involves the reaction of this compound with an aldehyde to form an enamine intermediate, which is subsequently reduced in situ to the desired N-alkylated product. This method is particularly useful for the introduction of a variety of alkyl and arylmethyl groups.
Data Presentation
The following table summarizes typical quantitative data for the N-alkylation of this compound using different methods and reagents. Please note that reaction conditions may require optimization for specific substrates.
| Method | Alkylating/Carbonyl Reagent | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Direct Alkylation | Benzyl bromide | K₂CO₃ | DMF | 80 | 12 | 85-95 |
| Direct Alkylation | Ethyl iodide | K₂CO₃ | Acetonitrile | Reflux | 24 | 70-80 |
| Direct Alkylation | Methyl iodide | K₂CO₃ | DMF | 60 | 8 | 90-98 |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | RT | 16 | 80-90 |
| Reductive Amination | Isovaleraldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | RT | 18 | 75-85 |
| Reductive Amination | Formaldehyde (37% aq.) | NaBH(OAc)₃ | 1,2-Dichloroethane | RT | 12 | 70-80 |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Benzyl Bromide
This protocol describes the synthesis of 1-Tosyl-4-oxo-piperidine-1-carboxylic acid benzyl ester.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Tosyl-4-oxo-piperidine-1-carboxylic acid benzyl ester.
Protocol 2: Reductive Amination with Benzaldehyde
This protocol details the synthesis of N-benzyl-1-tosylpiperidin-4-amine.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) at room temperature, add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCE (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-1-tosylpiperidin-4-amine.
Mandatory Visualization
Caption: General workflow for the N-alkylation of this compound.
Application Notes and Protocols: Synthesis of Spirocyclic Systems Using 1-Tosylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds are a prominent feature in many approved drugs and clinical candidates due to their inherent three-dimensional nature, which can lead to improved potency, selectivity, and physicochemical properties. The rigid, non-planar structure of spirocycles allows for precise projection of functional groups into three-dimensional space, facilitating optimal interactions with biological targets. Among the various building blocks used to construct these complex architectures, piperidine derivatives are of significant interest. 1-Tosylpiperidin-4-one, a commercially available and versatile starting material, serves as a valuable precursor for the synthesis of a variety of spirocyclic systems, particularly spiro-oxindoles, which are privileged structures in medicinal chemistry.
This document provides detailed application notes and experimental protocols for the construction of spirocyclic systems utilizing this compound. The methodologies described are based on well-established multi-component reactions that offer an efficient and atom-economical approach to these valuable molecular frameworks.
Application Notes
This compound is a key building block for the synthesis of spiro[piperidine-4,3'-oxindole] and related spirocyclic frameworks. The tosyl group serves as a robust protecting group for the piperidine nitrogen, and its electron-withdrawing nature can influence the reactivity of the C3 and C5 methylene protons of the piperidone ring.
A primary application involves a one-pot, three-component reaction with an isatin derivative and an active methylene compound, such as malononitrile or cyanoacetate. This reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization to afford highly functionalized spiro-oxindoles. This methodology allows for the rapid generation of molecular diversity by varying the substitution on the isatin ring, the active methylene compound, and by further derivatization of the resulting spirocycle.
The resulting spiro-piperidine-oxindole scaffold is a key pharmacophore found in numerous biologically active compounds with potential applications as anticancer, antiviral, and antimicrobial agents. The ability to readily synthesize a library of these compounds makes this compound a valuable tool in drug discovery and development.
Key Synthetic Strategy: Three-Component Reaction for Spiro-oxindole Synthesis
A highly efficient method for the synthesis of spiro[piperidine-4,3'-oxindole] derivatives involves a three-component reaction between this compound, an isatin, and an active methylene compound. The reaction is typically catalyzed by a base, such as piperidine or triethylamine, and proceeds through a domino Knoevenagel condensation/Michael addition/cyclization sequence.
Experimental Protocols
Protocol 1: Synthesis of 1'-Tosyl-2-amino-2'-oxo-spiro[indoline-3,4'-pyran-3-carbonitrile] Derivatives
This protocol is adapted from analogous reactions using N-substituted piperidin-4-ones and is expected to be applicable to this compound.
Reaction Scheme:
Caption: General scheme for the three-component synthesis of spiro[indoline-3,4'-pyran] derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted Isatin (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (anhydrous)
Procedure:
-
To a solution of this compound (1.0 mmol) and the appropriately substituted isatin (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add malononitrile (1.0 mmol) and a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure spiro-oxindole product.
-
Further purification, if necessary, can be achieved by recrystallization from a suitable solvent such as ethanol or methanol.
Quantitative Data (Based on Analogous Reactions):
The following table summarizes typical yields and reaction conditions for the synthesis of spiro-oxindoles from N-substituted piperidin-4-one derivatives, which can be used as a reference for reactions involving this compound.
| Entry | N-Substituent | Isatin Substituent | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Methyl | H | Malononitrile | Piperidine | Ethanol | 2 | 92 |
| 2 | Methyl | 5-Br | Malononitrile | Piperidine | Ethanol | 2.5 | 95 |
| 3 | Methyl | 5-Cl | Malononitrile | Piperidine | Ethanol | 3 | 90 |
| 4 | Methyl | 5-F | Malononitrile | Piperidine | Ethanol | 2 | 88 |
| 5 | Ethyl | H | Ethyl Cyanoacetate | Triethylamine | Methanol | 4 | 85 |
Visualizations
Logical Workflow for Spiro-oxindole Synthesis
The following diagram illustrates the logical workflow for the synthesis and characterization of spiro-oxindole derivatives from this compound.
Caption: Experimental workflow for the synthesis of spiro-oxindoles.
Proposed Reaction Mechanism
The mechanism for the three-component reaction is believed to proceed through a series of well-defined steps, as illustrated below.
Caption: Proposed mechanism for the three-component reaction.
Crystallization Techniques for 1-Tosylpiperidin-4-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful crystallization of 1-Tosylpiperidin-4-one and its derivatives. These compounds are important intermediates in the synthesis of various pharmaceutically active molecules. Proper crystallization is crucial for obtaining high purity, desired polymorphic forms, and materials suitable for single-crystal X-ray diffraction studies.
Overview of Crystallization Techniques
The selection of an appropriate crystallization technique is paramount for achieving high-quality crystals. For this compound derivatives, several methods have proven effective, primarily focusing on solvent-based approaches. The choice of solvent is critical and should be guided by the solubility profile of the specific derivative.
Key Considerations for Solvent Selection:
-
The compound should exhibit moderate solubility in the chosen solvent at elevated temperatures and low solubility at room or sub-ambient temperatures.
-
The solvent should be chemically inert with the compound.
-
Impurities should be either highly soluble or insoluble in the chosen solvent system to allow for effective separation.
Commonly used solvents for the crystallization of piperidin-4-one derivatives include ethanol, methanol, ethyl acetate, dichloromethane, and mixtures with anti-solvents like hexanes or petroleum ether.[1]
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides estimated solubility profiles based on the behavior of closely related tosylated compounds and general principles of organic chemistry. Researchers are encouraged to determine precise solubility curves for their specific derivatives experimentally.
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent System | Temperature (°C) | Estimated Solubility ( g/100 mL) | Remarks |
| Ethanol | 25 | Low | Suitable for slow cooling crystallization. |
| 78 (Boiling) | High | Good solvent for initial dissolution. | |
| Methanol | 25 | Moderate | Can be used for slow evaporation. |
| 65 (Boiling) | Very High | May require an anti-solvent for good yield. | |
| Ethyl Acetate | 25 | Moderate | Good single solvent or in a binary system. |
| 77 (Boiling) | High | Often used with hexane as an anti-solvent. | |
| Dichloromethane | 25 | High | Typically used for solvent layering or diffusion. |
| Hexane | 25 | Very Low | Common anti-solvent. |
| Acetone | 25 | High | Can be used, often with an anti-solvent. |
| Water | 25 | Insoluble | Useful as an anti-solvent in some cases. |
Experimental Protocols
The following are detailed protocols for common and effective crystallization techniques for this compound derivatives.
Protocol 1: Slow Cooling Recrystallization
This is the most common and straightforward method for purifying solid organic compounds.
Methodology:
-
Solvent Selection: Based on preliminary solubility tests, select a single solvent in which the compound has high solubility when hot and low solubility when cold (e.g., ethanol).
-
Dissolution: In an Erlenmeyer flask, add the crude this compound derivative. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling rate.
-
Crystal Formation: As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals.
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator for a period to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when a single solvent does not provide the ideal solubility characteristics. A common and effective system for tosylated compounds is Ethyl Acetate/Hexane.
Methodology:
-
Solvent Pair Selection: Choose a "good" solvent in which the compound is highly soluble (e.g., ethyl acetate) and a "poor" or "anti-solvent" in which the compound is sparingly soluble (e.g., hexane). The two solvents must be miscible.
-
Dissolution: Dissolve the crude this compound derivative in a minimum amount of the hot "good" solvent (ethyl acetate).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (hexane) dropwise until the solution becomes slightly turbid, indicating the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect, wash (with a cold mixture of the two solvents or the "poor" solvent), and dry the crystals as described in Protocol 1.
Protocol 3: Slow Evaporation
This technique is simple and can yield high-quality single crystals suitable for X-ray diffraction, although it is generally slower.
Methodology:
-
Solvent Selection: Choose a relatively volatile solvent in which the compound is soluble (e.g., methanol or a dichloromethane/hexane mixture).
-
Solution Preparation: Prepare a solution of the compound that is close to saturation at room temperature.
-
Filtration: Filter the solution to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Place the solution in a clean vial or beaker and cover it with a watch glass or parafilm with a few small holes poked in it. This allows the solvent to evaporate slowly over time.
-
Crystal Growth: As the solvent evaporates, the concentration of the solute will increase, leading to the formation of crystals. The container should be left in a vibration-free location.
-
Isolation: Once suitable crystals have formed, they can be carefully isolated from the remaining mother liquor.
Protocol 4: Vapor Diffusion
This is an excellent method for growing high-quality single crystals from a small amount of material.
Methodology:
-
Setup: Place a small, open vial containing a concentrated solution of the this compound derivative in a "good" solvent (e.g., dichloromethane) inside a larger, sealed container (e.g., a beaker or jar).
-
Anti-Solvent: In the bottom of the larger container, add a volume of a more volatile "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., hexane).
-
Diffusion: Seal the larger container. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.
-
Crystallization: As the anti-solvent dissolves in the "good" solvent, the solubility of the compound decreases, leading to slow and controlled crystallization.
-
Isolation: Carefully retrieve the crystals once they have reached the desired size.
Visualizing Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of the described crystallization techniques.
Caption: Workflow for Slow Cooling Recrystallization.
Caption: Workflow for Mixed-Solvent Recrystallization.
Caption: Comparison of Slow Evaporation and Vapor Diffusion.
Troubleshooting Common Crystallization Problems
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form | - Solution is not supersaturated.- Compound is too soluble.- Cooling is too rapid. | - Evaporate some of the solvent.- Add an anti-solvent.- Cool the solution more slowly.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal. |
| Oiling out | - Compound's melting point is lower than the boiling point of the solvent.- Solution is too concentrated.- Cooling is too rapid. | - Use a lower-boiling solvent.- Add more of the "good" solvent before cooling.- Reheat the solution and allow it to cool more slowly. |
| Crystals are too small | - Nucleation is too rapid.- Cooling is too fast. | - Reduce the rate of cooling.- Use a solvent system where the compound is slightly more soluble. |
| Low yield | - Too much solvent was used.- Compound is significantly soluble even at low temperatures.- Premature crystallization during hot filtration. | - Reduce the amount of solvent used for dissolution.- Evaporate some solvent before cooling.- Ensure the filtration apparatus is pre-heated. |
| Impure crystals | - Inappropriate solvent choice.- Cooling was too rapid, trapping impurities. | - Select a different solvent or solvent pair.- Slow down the cooling rate.- Perform a second recrystallization. |
References
Protocol for Reductive Amination Using Sodium Triacetoxyborohydride: Application Notes for Researchers
Introduction
Reductive amination is a cornerstone of modern organic synthesis, particularly in the realm of drug development, for the formation of carbon-nitrogen bonds to create secondary and tertiary amines.[1][2][3][4] This process involves the reaction of a carbonyl compound (aldehyde or ketone) with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[3][4][5] Among the various reducing agents available, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as a reagent of choice due to its mildness, selectivity, and broad substrate scope.[3][5][6][7]
Sodium triacetoxyborohydride is a non-pyrophoric, commercially available white powder.[2] Its utility stems from its ability to selectively reduce the iminium ion intermediate much faster than the starting carbonyl compound, which minimizes side reactions such as the reduction of the aldehyde or ketone to the corresponding alcohol.[4][5][7] This selectivity allows for a convenient one-pot reaction procedure.[3][7] Furthermore, it is effective for a wide range of substrates, including aliphatic and aromatic aldehydes, cyclic and acyclic ketones, and various primary and secondary amines, even those that are weakly basic.[6][8]
Advantages of Sodium Triacetoxyborohydride in Reductive Amination:
-
High Selectivity: Preferentially reduces the iminium ion over the carbonyl starting material, leading to higher yields of the desired amine and fewer byproducts.[5][6]
-
Mild Reaction Conditions: Reactions are typically carried out at room temperature in common aprotic solvents.[2]
-
Broad Substrate Scope: Effective with a wide variety of aldehydes, ketones, and amines.[6][9]
-
One-Pot Procedure: The amine, carbonyl compound, and reducing agent can be combined in a single step, simplifying the experimental setup.[3][7]
-
Safety: While moisture-sensitive, it is considered safer than alternatives like sodium cyanoborohydride, which can produce toxic hydrogen cyanide gas.[3][5]
Reaction Mechanism
The reductive amination process using sodium triacetoxyborohydride involves two key steps that occur in the same reaction vessel:
-
Imine/Iminium Ion Formation: The amine attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is often catalyzed by the presence of a weak acid, such as acetic acid.[5]
-
Reduction: The sodium triacetoxyborohydride then selectively delivers a hydride to the electrophilic carbon of the imine or iminium ion, yielding the final amine product.[7]
Caption: General mechanism of reductive amination.
Experimental Protocols
Below are generalized protocols for performing reductive amination using sodium triacetoxyborohydride with aldehydes and ketones. Researchers should optimize these conditions based on their specific substrates.
General Experimental Workflow
Caption: A typical experimental workflow for reductive amination.
Protocol 1: Reductive Amination of an Aldehyde with a Primary Amine
Materials:
-
Aldehyde (1.0 mmol)
-
Primary amine (1.1 mmol)
-
Sodium triacetoxyborohydride (1.5 mmol)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (10 mL)[5]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and the primary amine (1.1 mmol) in DCE or THF (10 mL) at room temperature, add sodium triacetoxyborohydride (1.5 mmol) in one portion.[5]
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[10]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.[10]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by column chromatography on silica gel if necessary.[10]
Protocol 2: Reductive Amination of a Ketone with a Secondary Amine
Materials:
-
Ketone (1.0 equiv)
-
Secondary amine (1.05-1.1 equiv)
-
Sodium triacetoxyborohydride (1.4 equiv)
-
Acetic acid (1 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent
-
1 N Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, dissolve the ketone (1 equiv) and the secondary amine (1.05-1.1 equiv) in DCE or THF.
-
Add acetic acid (1 equiv) to the mixture. The use of acetic acid can catalyze the iminium ion formation for less reactive ketones.[6][7]
-
Add sodium triacetoxyborohydride (1.4 equiv) to the solution. The addition may cause a slight increase in temperature.[2]
-
Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Work up the reaction by adding 1 N NaOH solution to basify the mixture.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization of its salt (e.g., hydrochloride salt) or by chromatography.[2]
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes representative examples of reductive amination reactions using sodium triacetoxyborohydride, showcasing the versatility of this reagent.
| Carbonyl Compound | Amine | Solvent | Additive | Time (h) | Yield (%) | Reference |
| m-Anisaldehyde | Dimethylamine hydrochloride | THF | Sodium acetate, Acetic acid | 1 | 77 | |
| Piperonal | p-Toluidine | Dichloromethane | None | - | - | [1] |
| Cyclohexanone | Benzylamine | DCE | None | 4-6 | 85-95 | [10] |
| Various Aldehydes | Various Primary Amines | DCE or THF | None | - | High | [6] |
| Various Ketones | Various Amines | DCE or THF | Acetic Acid | - | Excellent | [8] |
Safety and Handling
Sodium triacetoxyborohydride is a moisture-sensitive and water-reactive compound.[3][11] It should be handled with care in a well-ventilated fume hood.[11] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[11][12] The reagent should be stored in a cool, dry place under an inert atmosphere.[11] In case of contact with water, it can release flammable gases.[11] For spills, do not use water; instead, use a class D fire extinguisher or smother with dry sand.[12]
Conclusion
Sodium triacetoxyborohydride is a highly effective and versatile reagent for the reductive amination of a broad range of aldehydes and ketones. Its mild reaction conditions, high selectivity, and operational simplicity make it an invaluable tool for researchers and scientists in organic synthesis and drug development. The provided protocols offer a solid foundation for the application of this important transformation.
References
- 1. A simple secondary amine synthesis: Reductive amination using sodium triacetoxyborohydride - ProQuest [proquest.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. figshare.com [figshare.com]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. lifechempharma.com [lifechempharma.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Synthesis of Heterocyclic Compounds from 1-Tosylpiperidin-4-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 1-Tosylpiperidin-4-one as a versatile starting material. This ketone is a valuable building block in medicinal chemistry due to the prevalence of the piperidine scaffold in numerous biologically active molecules. The protocols outlined below describe the synthesis of spirocyclic oxindoles and pyrimidine derivatives, showcasing the utility of this compound in generating diverse molecular architectures for drug discovery and development.
Application Note 1: Synthesis of Spiro[piperidine-4,3'-oxindole] Derivatives
Spiro-oxindoles are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The following protocol describes a one-pot, three-component reaction for the synthesis of novel spiro[piperidine-4,3'-oxindole] derivatives from this compound, isatin, and a secondary amine like proline. This methodology offers an efficient and atom-economical route to complex spirocyclic systems.
Experimental Protocol: Three-Component Synthesis of Spiro[piperidine-4,3'-oxindole]
Materials:
-
This compound
-
Isatin (or substituted isatins)
-
L-Proline
-
Methanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol), isatin (1 mmol), and L-proline (1 mmol) in methanol (10 mL).
-
Warm the reaction mixture on a water bath for 1-2 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water (50 mL).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water to remove any water-soluble impurities.
-
Dry the product to obtain the pure spiro[piperidine-4,3'-oxindole] derivative.
Data Presentation:
| Product | Substituent on Isatin | Yield (%) | Melting Point (°C) |
| 3a | H | 95% | 116-117 |
| 3b | 4-Cl | 93% | 115-117 |
| 3c | 4-CH₃ | 95% | 114-115 |
Data adapted from a study on the synthesis of antimycobacterial spiro-piperidin-4-ones, where a similar piperidinone derivative was used. Yields are indicative and may vary based on specific substrates and reaction conditions.[1]
Reaction Workflow
Caption: Workflow for the one-pot synthesis of spiro-oxindoles.
Application Note 2: Synthesis of 4,5-Disubstituted Pyrimidine Derivatives
Pyrimidine-containing compounds are of significant interest in medicinal chemistry as they form the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antiviral effects.[2] This section details a one-step synthesis of 4,5-disubstituted pyrimidines from this compound using formamidine acetate. This method provides a straightforward and efficient route to this important class of heterocycles.[3]
Experimental Protocol: One-Step Synthesis of Pyrimidines
Materials:
-
This compound
-
Formamidine acetate
-
n-Propanol
-
Ethyl acetate (EtOAc)
-
Triethylamine (Et₃N)
-
Silica gel
Procedure:
-
To a solution of this compound (1 equiv.) in n-propanol (0.01 M), add formamidine acetate (20 equiv.) at ambient temperature.
-
Heat the suspension in a 100°C oil bath with stirring until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and concentrate in vacuo to remove the n-propanol.
-
Resuspend the residue in ethyl acetate (10 mL) and neutralize by stirring with triethylamine (60 equiv.).
-
Filter the suspension through a pad of silica gel to remove solid impurities.
-
Concentrate the filtrate in vacuo to yield the crude pyrimidine derivative.
-
Purify the product by flash column chromatography on silica gel if necessary.
Data Presentation:
| Starting Ketone | Product | Yield (%) |
| 4-tert-Butylcyclohexanone | 4,5-Tetramethylene-6-tert-butylpyrimidine | 78% |
| 2-Adamantanone | Spiro[adamantane-2,4'(3'H)-pyrimidine] | 85% |
| Cycloheptanone | 4,5-Pentamethylenepyrimidine | 75% |
Data adapted from a general procedure for the synthesis of pyrimidines from ketones.[3] Yields with this compound are expected to be in a similar range but should be experimentally determined.
Logical Relationship of the Pyrimidine Synthesis
References
The Versatility of 1-Tosylpiperidin-4-one: A Keystone Building Block in Modern Drug Discovery
For Immediate Release: December 28, 2025
Shanghai, China – In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among these, 1-Tosylpiperidin-4-one has emerged as a highly versatile and valuable building block, enabling the synthesis of a diverse array of biologically active compounds. Its inherent structural features, including a reactive ketone functionality and a protected piperidine nitrogen, provide a robust platform for the construction of complex molecules targeting a range of diseases, from cancer to inflammatory disorders and neurological conditions. This application note delves into the utility of this compound in the discovery of potent and selective inhibitors for key biological targets, including Akt kinases, Pim-1 kinase, σ1 receptors, and the NLRP3 inflammasome. Detailed protocols for the synthesis and evaluation of these compounds are provided to facilitate further research and development in these critical therapeutic areas.
Application in the Synthesis of Akt Kinase Inhibitors: The Case of AZD5363 (Capivasertib)
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently deregulated in human cancers, making Akt a prime target for therapeutic intervention. This compound serves as a crucial starting material in the synthesis of potent Akt inhibitors like AZD5363 (Capivasertib). The piperidine ring of the molecule acts as a central scaffold to which other key pharmacophoric elements are attached.
Signaling Pathway of Akt
The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Upon activation by upstream signals, such as growth factors, Akt is phosphorylated and in turn phosphorylates a multitude of downstream substrates, leading to the inhibition of apoptosis and promotion of cell growth.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 1-Tosylpiperidin-4-one Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using 1-Tosylpiperidin-4-one in various chemical reactions. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to provide direct and actionable advice for improving reaction yields.
I. General Troubleshooting
Question 1: My reaction with this compound is giving a low yield. What are the general factors I should consider first?
Answer: Low yields in reactions involving this compound can arise from several general issues that should be systematically investigated.
-
Reagent Purity: Ensure the purity of your this compound and all other reagents. Impurities can interfere with the reaction, poison catalysts, or lead to unwanted side reactions. If necessary, purify the starting materials.
-
Reaction Conditions: Sub-optimal reaction conditions are a frequent cause of low yields. Key parameters to re-evaluate include:
-
Temperature: The reaction may require heating to proceed at a reasonable rate, or conversely, cooling to prevent side reactions.
-
Reaction Time: The reaction may not have reached completion, or prolonged reaction times may lead to product decomposition. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent: The choice of solvent is critical. Ensure it is anhydrous if the reaction is moisture-sensitive. The polarity of the solvent can also significantly impact reaction rates.
-
-
Stoichiometry of Reactants: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of byproducts.
-
Work-up and Purification: Significant product loss can occur during the work-up and purification stages. Check for product solubility in aqueous layers during extractions and optimize your chromatography or recrystallization conditions.
II. Olefination Reactions
Olefination reactions, such as the Wittig, Horner-Wadsworth-Emmons (HWE), and Knoevenagel reactions, are commonly used to convert the ketone functionality of this compound into an alkene.
A. Knoevenagel Condensation
Question 2: I am seeing a low yield in my Knoevenagel condensation of this compound with an active methylene compound. How can I improve it?
Answer: Low yields in the Knoevenagel condensation with this compound are often related to catalyst choice, water removal, and reaction conditions.
-
Catalyst: The choice and amount of base catalyst are crucial. A weak base is typically used to deprotonate the active methylene compound without causing self-condensation of the ketone.[1]
-
Troubleshooting: Screen different catalysts such as piperidine, pyridine, or ammonium acetate.[2] The optimal catalyst may vary depending on the specific active methylene compound used.
-
-
Water Removal: The Knoevenagel condensation produces water, which can reverse the reaction.[2]
-
Troubleshooting: Use a Dean-Stark apparatus to azeotropically remove water, especially when using solvents like toluene or benzene. Alternatively, adding molecular sieves to the reaction mixture can be effective.
-
-
Reaction Temperature: The reaction may be too slow at room temperature.
-
Troubleshooting: Gentle heating can often increase the reaction rate and yield. However, monitor the reaction closely to avoid side product formation at elevated temperatures.[3]
-
Table 1: Optimization of Knoevenagel Condensation of Benzaldehyde with Malononitrile (Illustrative Data) [2][4]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine (10) | Ethanol | Reflux | 5 | 85 |
| 2 | Pyridine (10) | Toluene | Reflux | 8 | 75 |
| 3 | Ammonium Acetate | Acetic Acid | 100 | 2 | 92 |
| 4 | None | Water/Glycerol (1:1) | Room Temp | 24 | 99 |
Note: This data is for a model reaction and illustrates the effect of different conditions. Optimal conditions for this compound may vary.
Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile
-
To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in toluene (10 mL/mmol of ketone), add piperidine (0.1 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
B. Wittig Reaction
Question 3: My Wittig reaction with this compound is giving a low yield of the desired alkene. What are the common pitfalls?
Answer: Low yields in the Wittig reaction can be due to issues with ylide formation, the reactivity of the ketone, and the stability of the product.
-
Ylide Generation: The phosphonium ylide is typically generated in situ by treating a phosphonium salt with a strong base. Incomplete ylide formation will result in a lower yield.
-
Troubleshooting: Ensure your phosphonium salt is dry and use a sufficiently strong and fresh base (e.g., n-BuLi, NaH, or KHMDS). The choice of solvent is also important; THF and DMSO are commonly used.
-
-
Ketone Reactivity: this compound is a ketone, which is generally less reactive than an aldehyde in the Wittig reaction.[5] Steric hindrance can also play a role.
-
Troubleshooting: You may need to use a more reactive ylide (a non-stabilized ylide) or more forcing reaction conditions (higher temperature, longer reaction time).
-
-
Side Reactions: The basic conditions of the Wittig reaction can sometimes lead to side reactions, such as enolization of the ketone.
Table 2: Effect of Base and Solvent on Wittig Reaction Yield (Illustrative)
| Entry | Phosphonium Salt | Base | Solvent | Temperature | Yield (%) |
| 1 | Ph3PCH3Br | n-BuLi | THF | -78 to RT | ~85 |
| 2 | Ph3PCH3Br | NaH | DMSO | RT | ~90 |
| 3 | Ph3PCH3Br | KOtBu | THF | RT | ~80 |
Note: Yields are typical for Wittig reactions with ketones and may vary for this compound.
Experimental Protocol: Wittig Reaction of this compound
-
To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere, add n-butyllithium (1.1 eq) at 0 °C.
-
Stir the resulting yellow-orange suspension at room temperature for 1 hour.
-
Cool the mixture to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
C. Horner-Wadsworth-Emmons (HWE) Reaction
Question 4: I'm having trouble with the Horner-Wadsworth-Emmons reaction of this compound. What can I do to improve the yield?
Answer: The HWE reaction is often preferred over the Wittig reaction for ketones due to the higher nucleophilicity of the phosphonate carbanion.[6] However, low yields can still be an issue.
-
Base Selection: The pKa of the phosphonate ester determines the strength of the base required for deprotonation. For simple phosphonoacetates, bases like NaH or NaOEt are often sufficient.
-
Troubleshooting: If deprotonation is incomplete, consider using a stronger base such as LDA or KHMDS. For base-sensitive substrates, Masamune-Roush conditions (LiCl and a milder base like DBU or triethylamine) can be effective.[7]
-
-
Reaction Temperature: While many HWE reactions are run at low temperatures, some require heating to drive the reaction to completion, especially with less reactive ketones.
-
Work-up: The phosphate byproduct of the HWE reaction is generally water-soluble, which simplifies purification compared to the Wittig reaction.[7] However, care should still be taken during the extraction process to avoid product loss.
Table 3: Common Conditions for the Horner-Wadsworth-Emmons Reaction [8][9]
| Entry | Phosphonate Reagent | Base | Solvent | Temperature | Typical Yield (%) |
| 1 | Triethyl phosphonoacetate | NaH | THF | 0 °C to RT | 70-90 |
| 2 | Triethyl phosphonoacetate | NaOEt | Ethanol | Reflux | 60-85 |
| 3 | Triethyl phosphonoacetate | LiCl, DBU | Acetonitrile | RT | 75-95 |
Experimental Protocol: Horner-Wadsworth-Emmons Reaction of this compound
-
To a suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature or heat to reflux, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
III. Reductive Amination
Question 5: My reductive amination of this compound is not working well. What are the likely causes of low yield?
Answer: Reductive amination involves the formation of an imine or enamine intermediate, followed by reduction. Low yields can result from issues in either of these steps.
-
Imine Formation: The formation of the imine is an equilibrium process and can be slow, especially with a less nucleophilic amine or a sterically hindered ketone. The reaction is often catalyzed by a weak acid.
-
Troubleshooting: A catalytic amount of acetic acid can be added to promote imine formation.[10] In some cases, pre-forming the imine before adding the reducing agent can improve yields.
-
-
Reducing Agent: The choice of reducing agent is critical. It must be selective for the imine over the ketone.
-
Troubleshooting: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reagent for reductive aminations and is often the reagent of choice.[10] Sodium cyanoborohydride (NaBH₃CN) is also effective.[11] If using a less selective reducing agent like sodium borohydride (NaBH₄), it is important to allow sufficient time for imine formation before adding the reducing agent to avoid reduction of the starting ketone.[12]
-
-
pH Control: The pH of the reaction mixture can be important. Imine formation is acid-catalyzed, but the reducing agent may decompose under strongly acidic conditions.
Table 4: Comparison of Reducing Agents for Reductive Amination of 1-Benzyl-4-piperidone (Analogous System) [3]
| Entry | Amine | Reducing Agent | Solvent | Yield (%) |
| 1 | Aniline | NaBH(OAc)₃ | DCE | 89 |
| 2 | Benzylamine | NaBH(OAc)₃ | DCE | 92 |
| 3 | Ammonium Acetate | NaBH₃CN | Methanol | 78 |
| 4 | Ammonium Acetate | H₂, Pd/C | Ethanol | 85 |
Experimental Protocol: Reductive Amination of this compound with Benzylamine
-
To a solution of this compound (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
IV. Visual Troubleshooting Guides
Troubleshooting Workflow for Low Yield in Olefination Reactions
Caption: A logical workflow for troubleshooting low yields in olefination reactions.
Decision Pathway for Reductive Amination Troubleshooting
Caption: A decision-making diagram for troubleshooting reductive amination reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. orgsyn.org [orgsyn.org]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Triethyl phosphonoacetate - Enamine [enamine.net]
- 9. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Optimization of Reductive Amination Conditions for Piperidones
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the reductive amination of piperidones.
Troubleshooting Guide
This guide addresses common issues encountered during the reductive amination of piperidones, offering systematic approaches to identify and resolve them.
Issue 1: Low or No Product Conversion
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Inefficient Imine/Iminium Ion Formation | Monitor imine formation via TLC or NMR before adding the reducing agent. | Add a catalytic amount of a weak acid like acetic acid to promote imine formation (typically pH 4-5).[1][2] For unreactive ketones, consider using a Lewis acid such as Ti(iPrO)₄ or ZnCl₂.[3] If the issue persists, a two-step procedure (imine formation followed by reduction) may be necessary.[4][5] |
| Suboptimal pH | Measure the pH of the reaction mixture. | Adjust the pH to a slightly acidic range (4-5) for optimal imine formation.[1] A pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the piperidone carbonyl group.[1] |
| Inactive Reducing Agent | Test the reducing agent on a known, reliable substrate. | Use a fresh batch of the reducing agent. Hydride reagents can degrade over time.[1] Consider switching to a different reducing agent if the current one is ineffective for your specific substrate. |
| Poor Solubility of Reagents | Visually inspect the reaction mixture for undissolved starting materials. | Choose a solvent system in which all reactants are fully soluble.[1] Common solvents include methanol, ethanol, dichloroethane (DCE), and tetrahydrofuran (THF).[3][4] |
| Steric Hindrance | Evaluate the steric bulk of the piperidone and the amine. | Increase the reaction temperature or prolong the reaction time. For highly hindered substrates, a more reactive reducing agent or a different synthetic route may be required. |
Troubleshooting Workflow for Low Conversion
References
Technical Support Center: Synthesis of 1-Tosylpiperidin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Tosylpiperidin-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain this compound?
A1: The most prevalent methods for synthesizing this compound involve two primary strategies:
-
N-Tosylation of 4-Piperidone: This is a direct approach where 4-piperidone or its hydrochloride salt is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
-
Dieckmann Condensation Route: This multi-step synthesis typically starts with diethanolamine, which is first N-tosylated and then esterified. The resulting diester undergoes an intramolecular Dieckmann condensation to form a β-keto ester, which is subsequently hydrolyzed and decarboxylated to yield this compound.
Q2: What are the expected yields for the synthesis of this compound?
A2: The yields can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. For the Dieckmann condensation route, overall yields are often modest due to the multiple steps involved. While specific yields for this compound are not widely reported in comparative studies, analogous syntheses of N-substituted 4-piperidones report yields that can range from 40% to over 70% for the cyclization and decarboxylation steps. The direct N-tosylation of 4-piperidone can be a high-yielding reaction, often exceeding 80-90% under optimized conditions.
Q3: How can I purify the final this compound product?
A3: Purification of this compound is typically achieved through recrystallization.[1] Common solvent systems for recrystallization of similar piperidone derivatives include ethanol, methanol, ethyl acetate/hexane, and benzene/petroleum ether mixtures.[1] The choice of solvent will depend on the impurity profile of the crude product. Column chromatography on silica gel can also be employed for purification, especially for removing closely related impurities.
Troubleshooting Guide
This guide addresses common issues and side products encountered during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete N-Tosylation of Diethanolamine (Dieckmann Route): The initial tosylation may be incomplete, leading to a mixture of mono- and di-tosylated products, or unreacted starting material. | Ensure the use of at least two equivalents of p-toluenesulfonyl chloride and a suitable base (e.g., pyridine, triethylamine) to drive the reaction to completion. Monitor the reaction by TLC or LC-MS. |
| Failed Dieckmann Condensation: The intramolecular cyclization is a critical step and can be sensitive to reaction conditions. The base used might not be strong enough, or the reaction may not have reached the required temperature. | Use a strong base such as sodium ethoxide, sodium hydride, or potassium tert-butoxide. Ensure anhydrous conditions as the presence of water can quench the base and hydrolyze the esters. The reaction often requires heating in a suitable solvent like toluene or THF. |
| Inefficient Decarboxylation: The hydrolysis and decarboxylation of the β-keto ester intermediate may be incomplete. | This step is typically carried out under acidic (e.g., refluxing with HCl) or basic conditions followed by acidification. Ensure sufficient reaction time and temperature to drive the decarboxylation to completion. |
| Side Reactions of Tosyl Chloride: p-Toluenesulfonyl chloride can sometimes act as a chlorinating agent, leading to chlorinated byproducts instead of the desired tosylate. | This is more likely to occur with alcohols under certain conditions. For N-tosylation, ensuring the presence of a suitable base and controlling the reaction temperature can minimize this side reaction. |
Issue 2: Presence of Significant Impurities in the Final Product
Common Side Products and Impurities
| Side Product/Impurity | Formation Pathway | Identification and Removal |
| N,N-bis(p-toluenesulfonyl)diethanolamine esters | Use of excess tosyl chloride during the initial N-tosylation of diethanolamine in the Dieckmann route. | Characterized by NMR and Mass Spectrometry. Removal can be challenging and may require careful column chromatography. |
| Polymeric or Oligomeric Materials | Intermolecular condensation reactions competing with the intramolecular Dieckmann condensation, especially at high concentrations. | These are often high molecular weight, viscous oils or solids. They can be minimized by performing the Dieckmann condensation under high dilution conditions. |
| Retro-Dieckmann Product (starting diester) | The Dieckmann condensation is reversible. The cyclic β-keto ester can undergo ring-opening, especially in the presence of a strong base. | Can be detected by LC-MS. To minimize this, the reaction should be worked up by quenching with acid to neutralize the base and stabilize the product. |
| Over-tosylated or Di-tosylated Piperidone | In the direct tosylation of 4-piperidone, if impurities with multiple reactive sites are present, or under harsh conditions, multiple tosyl groups may be added. | Can be identified by Mass Spectrometry. Purification by column chromatography is usually effective. |
| Unreacted Starting Materials | Incomplete reaction in any of the synthetic steps. | Can be identified by TLC or LC-MS by comparison with authentic standards. Purification is typically achieved by recrystallization or column chromatography. |
Experimental Protocols
Key Experiment: Dieckmann Condensation for N-Substituted 4-Piperidone Synthesis (General Procedure)
This protocol is a general representation for the synthesis of an N-substituted 4-piperidone via Dieckmann condensation, which can be adapted for this compound.
-
Preparation of the Diester: N-Tosyl-diethanolamine is esterified with an appropriate acyl chloride or carboxylic acid (e.g., ethyl chloroformate) in the presence of a base to yield N,N-bis(2-carboethoxyethyl)-p-toluenesulfonamide.
-
Cyclization: The purified diester is dissolved in an anhydrous solvent (e.g., toluene). A strong base (e.g., sodium ethoxide or sodium hydride, 1.1 equivalents) is added portion-wise at room temperature or with cooling. The mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Hydrolysis: The reaction mixture is cooled and quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The aqueous layer is separated and refluxed for several hours to effect hydrolysis and decarboxylation.
-
Isolation and Purification: After cooling, the acidic solution is made basic with a suitable base (e.g., NaOH or K2CO3) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over a drying agent (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The crude product is then purified by recrystallization or column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield in this compound Synthesis
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Purification of 1-Tosylpiperidin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Tosylpiperidin-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the product.
Q2: What are the common impurities found in crude this compound?
A2: Common impurities can include unreacted starting materials such as 4-piperidone and p-toluenesulfonyl chloride, as well as byproducts from the synthesis. Depending on the reaction conditions, these byproducts might include di-tosylated species or products of side reactions involving the piperidone ring.
Q3: My purified this compound has a low melting point and appears oily. What could be the issue?
A3: A low or broad melting point, or an oily appearance, typically indicates the presence of residual solvent or other impurities. Further purification by recrystallization or column chromatography is recommended to remove these contaminants and obtain a pure, crystalline solid.
Troubleshooting Guides
Recrystallization
Problem: Difficulty finding a suitable recrystallization solvent.
| Issue | Possible Cause | Recommended Solution |
| Product is soluble in all tested solvents at room temperature. | The compound is highly soluble in common organic solvents. | Try less polar solvents or solvent mixtures. A mixture of a good solvent (like ethanol or ethyl acetate) with a poor solvent (like water or hexanes) can be effective.[1] |
| Product is insoluble in all tested solvents, even when heated. | The compound has low solubility in the chosen solvents. | Test more polar solvents. If the compound is only soluble in high-boiling point solvents like DMF or DMSO, consider anti-solvent crystallization. |
| Oiling out observed instead of crystallization. | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower boiling point solvent or a solvent mixture. Try cooling the solution more slowly and scratching the inside of the flask to induce crystallization. |
| Low recovery of the purified product. | Too much solvent was used, or the product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution in an ice bath to maximize precipitation. |
| Colored impurities persist after recrystallization. | The impurities have similar solubility to the product. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. A second recrystallization may be necessary. |
Column Chromatography
Problem: Poor separation of this compound from impurities.
| Issue | Possible Cause | Recommended Solution |
| Product co-elutes with impurities. | The chosen mobile phase does not provide adequate resolution. | Optimize the mobile phase. A gradient elution, starting with a less polar solvent system (e.g., higher hexane to ethyl acetate ratio) and gradually increasing the polarity, can improve separation. |
| Streaking or tailing of the product band. | The compound is interacting strongly with the stationary phase (silica gel). | Add a small amount of a modifier to the mobile phase. For basic compounds like piperidines, adding a small percentage of triethylamine (e.g., 0.1-1%) can significantly improve peak shape.[2] |
| Product does not elute from the column. | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Cracking of the silica gel bed. | Improper packing of the column or running the column dry. | Ensure the silica gel is packed as a uniform slurry and the solvent level is always kept above the top of the stationary phase. |
Quantitative Data Summary
| Purification Method | Solvent/Eluent System | Typical Yield (%) | Typical Purity (%) | Reference |
| Recrystallization | Ethanol-ethyl acetate mixture | >85 | >98 | [1] |
| Recrystallization | Methanol | Variable | High | [1] |
| Recrystallization | Benzene-petroleum ether mixture | Variable | High | [1] |
| Column Chromatography | Petroleum Ether : Ethyl Acetate (gradient) | >90 | >99 |
Note: Yields and purity are dependent on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol-Ethyl Acetate
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel.
-
Crystallization: Add ethyl acetate dropwise to the hot ethanolic solution until a slight turbidity persists. Reheat the solution until it becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a non-polar solvent mixture, such as 9:1 hexanes:ethyl acetate.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 hexanes:ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization
Logical Workflow for Purification Method Selection
Caption: Decision workflow for selecting a purification method.
References
Technical Support Center: Optimizing Reactions of 1-Tosylpiperidin-4-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction rate and yield of experiments involving 1-Tosylpiperidin-4-one.
Section 1: Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the synthesis and modification of this compound.
Alkylation Reactions
Q1: My α-alkylation of this compound is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in the α-alkylation of this compound are often due to incomplete deprotonation, side reactions, or steric hindrance. Here are some troubleshooting steps:
-
Base Selection: The choice of base is critical. Ensure the base is strong enough to fully deprotonate the α-carbon. For sterically hindered ketones, a non-nucleophilic, strong base is preferable.
-
Anhydrous Conditions: Moisture can quench the strong base and the enolate intermediate. Ensure all glassware is thoroughly dried and use anhydrous solvents.
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Temperature Control: Maintain a low temperature (e.g., -78 °C) during enolate formation to prevent side reactions. The subsequent alkylation may require warming to room temperature, but this should be optimized for your specific substrate.
-
Alkylating Agent: Use a more reactive alkylating agent, such as an alkyl iodide instead of a chloride, to increase the reaction rate.
Wittig Reaction
Q1: I am observing low conversion in the Wittig reaction with this compound. How can I drive the reaction to completion?
A1: Low conversion in the Wittig reaction with a sterically hindered ketone like this compound can be challenging. Consider the following optimizations:
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Ylide Generation: Ensure complete formation of the phosphorus ylide. Use a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMSO.
-
Reaction Temperature: While ylide formation is often done at low temperatures, the reaction with the ketone may require elevated temperatures (refluxing THF) to overcome the steric hindrance.
-
Ylide Stability: For ketones, non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are generally more reactive than stabilized ylides (e.g., those with adjacent ester or cyano groups).[1]
-
One-Pot Procedure: For some substrates, a one-pot Wittig reaction where the ylide is generated in situ can be more efficient.[2]
Q2: How can I control the stereoselectivity (E/Z isomer ratio) of the resulting alkene in my Wittig reaction?
A2: The stereoselectivity of the Wittig reaction is influenced by the ylide's stability and the reaction conditions.
-
Non-stabilized ylides (e.g., R = alkyl) generally favor the formation of the Z-alkene under salt-free conditions.[1]
-
Stabilized ylides (e.g., R = CO₂R', CN) predominantly yield the E-alkene.[1]
-
Solvent and Additives: The choice of solvent and the presence of lithium salts can influence the stereochemical outcome. For instance, performing the reaction in DMF in the presence of lithium iodide can favor the Z-isomer.
Knoevenagel Condensation
Q1: My Knoevenagel condensation of this compound with an active methylene compound is slow and gives a poor yield. What can I do to improve the reaction rate?
A1: The Knoevenagel condensation with ketones is generally slower than with aldehydes. To improve the reaction rate and yield, consider these factors:
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Catalyst Choice: While weak bases like piperidine or pyridine are classic catalysts, stronger base catalysts or Lewis acids can be more effective for less reactive ketones.[3][4] Using a catalyst like ammonium acetate can also be effective.
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Removal of Water: The Knoevenagel condensation is a reversible reaction where water is a byproduct. Removing water as it forms, for example by azeotropic distillation with a Dean-Stark apparatus or by using molecular sieves, will drive the equilibrium towards the product.
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Solvent Selection: Polar aprotic solvents like DMF or DMSO can accelerate the reaction. For some catalyst systems, solvent-free conditions or using water as a solvent can also be highly effective.[5][6]
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Microwave Irradiation: Using microwave irradiation can significantly reduce the reaction time and improve the yield.
Reductive Amination
Q1: I am getting a mixture of products and unreacted starting material in the reductive amination of this compound. How can I optimize for a clean, high-yielding reaction?
A1: Achieving a clean and high-yielding reductive amination requires careful selection of the reducing agent and reaction conditions to favor imine/iminium ion formation and subsequent reduction over direct reduction of the ketone.
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Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is often effective for reductive aminations as it does not readily reduce the starting ketone.[7][8][9] Sodium cyanoborohydride (NaBH₃CN) is also commonly used, but its reactivity is pH-dependent.
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pH Control: The formation of the imine or iminium ion is often catalyzed by mild acid. The addition of a small amount of acetic acid can accelerate this step.
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One-Pot vs. Two-Step: For challenging substrates, a two-step procedure where the imine is pre-formed (often with removal of water) before the addition of the reducing agent can improve the yield.
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Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions with NaBH(OAc)₃.[10]
N-Detosylation
Q1: I am struggling to remove the tosyl protecting group from my piperidine derivative without affecting other functional groups. What are some reliable methods?
A1: The N-tosyl group is known for its stability, and its removal often requires specific conditions. Here are some common methods with considerations for functional group compatibility:
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Magnesium in Methanol: This is a relatively mild and effective method for N-detosylation.[11][12] It is often compatible with a range of functional groups.
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Sodium in Liquid Ammonia: This is a powerful reducing condition that is very effective for cleaving the N-S bond. However, it may not be compatible with reducible functional groups.
-
Strongly Acidic Conditions: Reagents like HBr in acetic acid can cleave the N-Ts bond, but this is a harsh condition that may not be suitable for acid-labile molecules.
-
Sodium Amalgam: This method is mild but involves the use of mercury, which is toxic.
Section 2: Data Presentation
The following tables summarize quantitative data for key reactions to aid in the selection of optimal conditions.
Table 1: Comparison of Catalysts for the Knoevenagel Condensation of Ketones with Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ammonium Acetate | Solvent-free (Microwave) | - | 2 min | High | [13] |
| Silica Gel | Solvent-free (Microwave) | - | 20 min | Moderate to High | [13] |
| Piperidine/Acetic Acid | Benzene | 80 | 17 h | 56 | [14] |
| TiCl₄-Pyridine | CH₂Cl₂ | Room Temp | - | 79 | [14] |
| NiCu@MWCNT | H₂O/CH₃OH | 25 | 15 min | 95 ± 3 | [6] |
Table 2: Effect of Solvent on Reductive Amination Yield
| Solvent | Reaction Time | N-ethyl-aniline Yield (%) | N,N-diethyl-aniline Yield (%) | Reference |
| Methanol | 10 min | 94 | 4 | [15] |
| Ethanol | 10 min | 95 | 3 | [15] |
| 2-Propanol | 10 min | 96 | 2 | [15] |
| Acetonitrile | 30 min | 85 | 13 | [15] |
| Tetrahydrofuran | 30 min | 82 | 15 | [15] |
| Dichloromethane | 30 min | 80 | 18 | [15] |
Note: Data for a model reaction of acetaldehyde with aniline. Trends may be applicable to this compound.
Table 3: Comparison of Bases for the Wittig Reaction
| Base | Solvent | Temperature | Suitability for Non-stabilized Ylides | Reference |
| n-Butyllithium (n-BuLi) | THF | 0 °C to RT | High | [16] |
| Sodium Hydride (NaH) | THF/DMSO | RT to elevated | High | [1] |
| Potassium tert-butoxide | THF | RT | High (recommended for hindered ketones) | [17] |
| Sodium Amide (NaNH₂) | THF | RT | High | [16] |
| Potassium Phosphate (tribasic) | Solvent-free | RT | Moderate | [18] |
Section 3: Experimental Protocols
Protocol 1: Reductive Amination of this compound with Aniline
This protocol details the reductive amination of this compound using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and the chosen anhydrous solvent (DCE or DCM).
-
Add aniline (1.1 eq) to the suspension, followed by acetic acid (1.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
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Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
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Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Detosylation using Magnesium in Methanol
This protocol describes a mild method for the removal of the N-tosyl protecting group.
Materials:
-
N-Tosyl-4-substituted-piperidine
-
Magnesium turnings
-
Anhydrous Methanol
-
Ammonium chloride (saturated aqueous solution)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the N-tosyl piperidine derivative (1.0 eq) and anhydrous methanol.
-
Add magnesium turnings (excess, e.g., 10 eq) to the solution.
-
Heat the reaction mixture to reflux and stir vigorously. The reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture to remove any remaining magnesium and magnesium salts.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperidine.
Section 4: Visualizations
The following diagrams illustrate key experimental workflows and logical relationships to aid in understanding and troubleshooting.
Caption: Experimental workflow for the one-pot reductive amination.
Caption: Troubleshooting logic for low yield in alkylation reactions.
Caption: Decision pathway for selecting Wittig reaction conditions.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. sciepub.com [sciepub.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. The Wittig Reaction Using Potassium-tert-butoxide High Yield Methylenations of Sterically Hindered Ketones | Scilit [scilit.com]
- 18. beyondbenign.org [beyondbenign.org]
Technical Support Center: Challenges in Scaling Up 1-Tosylpiperidin-4-one Reactions
Welcome to the technical support center for the synthesis of 1-Tosylpiperidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges encountered during the scale-up of this important chemical reaction. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of this compound?
A1: The most frequently encountered challenges during the scale-up of this compound synthesis include:
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Exothermic Reaction Control: The tosylation of 4-piperidone is an exothermic reaction. Inadequate heat dissipation at larger scales can lead to temperature spikes, promoting side reactions and potentially causing thermal runaway.
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Mixing Efficiency: Achieving uniform mixing in large reactors can be difficult. Poor mixing can result in localized high concentrations of reactants, leading to the formation of byproducts and incomplete reactions.
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Solid Handling and Phase Separation: The addition of solid reactants (like 4-piperidone hydrochloride or tosyl chloride) and the separation of the product from the reaction mixture can be challenging at scale.
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Purification and Isolation: Crystallization, a common purification method, requires careful solvent selection and controlled cooling rates to achieve the desired purity and crystal form, which can be more complex in large volumes.
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Impurity Profile: The impurity profile can change upon scale-up, with minor impurities in the lab-scale becoming significant in a larger batch.
Q2: What are the critical process parameters to monitor during the scale-up?
A2: Key parameters to monitor and control are:
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Temperature: Continuous monitoring of the internal reaction temperature is crucial to prevent overheating.
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Addition Rate: The rate of addition of tosyl chloride and the base should be carefully controlled to manage the exothermic nature of the reaction.
-
pH: Maintaining the correct pH is essential for the reaction to proceed efficiently and to minimize side reactions.
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Reaction Completeness: Monitoring the reaction progress using techniques like HPLC is important to determine the optimal reaction time and prevent the formation of degradation products.
Q3: What are the primary safety concerns when scaling up this reaction?
A3: Safety is paramount during scale-up. Key concerns include:
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Thermal Runaway: The exothermic nature of the tosylation reaction poses a risk of thermal runaway if not properly controlled.
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Handling of Reagents: Tosyl chloride is corrosive and reacts with water. 4-Piperidone and its derivatives can be irritants. Appropriate personal protective equipment (PPE) and handling procedures are essential.
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Pressure Build-up: The reaction may generate off-gassing, which can lead to pressure build-up in a closed system. Proper venting is required.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes and Solutions
| Cause | Troubleshooting Steps & Recommendations |
| Incomplete Reaction | 1. Reagent Quality: - Ensure tosyl chloride is fresh and has not been hydrolyzed by moisture. - Use anhydrous solvents and bases (e.g., triethylamine, pyridine) to prevent reaction with tosyl chloride.[1] 2. Stoichiometry: - Use a slight excess (1.1-1.5 equivalents) of tosyl chloride to drive the reaction to completion. 3. Reaction Time and Temperature: - Monitor the reaction by HPLC to determine the optimal reaction time. - While often performed at 0°C to room temperature, a slight increase in temperature might be necessary, but must be carefully controlled to avoid side reactions. |
| Side Reactions | 1. Over-reaction/Degradation: - Avoid prolonged reaction times and excessive temperatures. 2. Formation of byproducts: - The formation of a chloride byproduct by nucleophilic substitution of the tosylate by chloride ions can occur.[2] This can be minimized by controlling the temperature and using a non-nucleophilic base. |
| Product Loss During Work-up | 1. Inefficient Extraction: - Ensure the correct pH for extraction to maximize the recovery of the product in the organic phase. 2. Inefficient Crystallization: - Optimize the crystallization solvent and cooling profile to maximize product precipitation. |
Issue 2: Poor Purity of this compound
Possible Causes and Solutions
| Cause | Troubleshooting Steps & Recommendations |
| Presence of Starting Materials | - See "Incomplete Reaction" under Issue 1 . |
| Formation of Byproducts | 1. Unidentified Impurities: - Characterize impurities using techniques like LC-MS and NMR to understand their origin and devise a purification strategy. 2. Dimerization or Polymerization: - Ensure inert atmosphere if starting materials or products are sensitive to air or moisture. |
| Ineffective Purification | 1. Inappropriate Crystallization Solvent: - Screen various solvents and solvent mixtures to find a system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble. Common solvents for piperidone derivatives include ethanol, methanol, ethyl acetate, and mixtures with hexane or heptane.[3] 2. Entrapment of Impurities: - Control the rate of cooling during crystallization to allow for the formation of well-defined crystals and prevent the trapping of impurities. |
Experimental Protocols
General Lab-Scale Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-piperidone hydrochloride (1 equivalent) in a suitable solvent (e.g., dichloromethane, toluene).
-
Base Addition: Cool the mixture to 0-5 °C in an ice bath. Add a base (e.g., triethylamine, 2.2 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.
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Tosylation: Dissolve p-toluenesulfonyl chloride (1.1 equivalents) in the same solvent and add it dropwise to the reaction mixture over 1-2 hours, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexane).
Data Presentation
The following table summarizes hypothetical data for the scale-up of a this compound synthesis, illustrating the impact of key parameters on yield and purity.
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) - Run 1 | Pilot Scale (1kg) - Run 2 (Optimized) |
| 4-Piperidone HCl (eq.) | 1.0 | 1.0 | 1.0 |
| Tosyl Chloride (eq.) | 1.1 | 1.1 | 1.2 |
| Base (Triethylamine, eq.) | 2.2 | 2.2 | 2.5 |
| Solvent | Dichloromethane | Toluene | Toluene |
| Addition Time of TsCl | 30 min | 2 hours | 4 hours |
| Max. Temperature (°C) | 8 | 25 (exotherm) | 10 |
| Reaction Time (h) | 4 | 6 | 5 |
| Yield (%) | 92 | 75 | 89 |
| Purity (HPLC, %) | 99.1 | 95.3 | 99.2 |
Visualizations
Experimental Workflow for this compound Synthesis
References
Preventing byproduct formation in piperidinone chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during piperidinone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to piperidinones and their associated byproduct challenges?
A1: Common synthetic routes include the Dieckmann condensation, reductive amination, Michael addition, and the Mannich reaction. Each method has unique challenges:
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Dieckmann Condensation: Prone to hydrolysis of the β-keto ester intermediate and formation of oligomeric byproducts.[1][2]
-
Reductive Amination: Over-alkylation is a significant issue, leading to the formation of secondary and tertiary amine byproducts instead of the desired primary amine.[3][4][5][6][7][8][9]
-
Michael Addition (aza-Michael): Can result in the formation of diastereomers and multiple addition products, requiring careful control of stereoselectivity.[10][11]
-
Mannich Reaction: While effective for synthesizing 4-piperidones, achieving high yields and straightforward purification can be challenging.[12][13][14]
Troubleshooting Guides
Dieckmann Condensation
Issue: Low yield of the desired piperidinone due to a suspected byproduct.
-
Question: My Dieckmann condensation is giving low yields, and I suspect hydrolysis of the β-keto ester. How can I prevent this?
-
Answer: Hydrolysis of the β-keto ester is a common side reaction, especially when using alkoxide bases in alcoholic solvents.[1] To minimize this, ensure strictly anhydrous conditions. Using non-hydrolytic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (THF) or toluene can significantly improve yields by avoiding the presence of water and preventing saponification of the ester.[1]
Issue: Formation of a viscous slurry or oily product instead of a crystalline solid.
-
Question: My reaction mixture becomes a thick slurry, and I'm isolating an oil instead of the expected solid piperidinone. What could be the cause?
-
Answer: This often indicates the formation of oligomeric byproducts from intermolecular Claisen condensations.[2] Running the reaction at a higher dilution can favor the desired intramolecular cyclization over intermolecular side reactions.[2] Additionally, ensuring the purity of the starting diester is crucial, as impurities can promote side reactions.
Quantitative Data: Base and Solvent Effects on Dieckmann Condensation
| Starting Material | Base | Solvent | Temperature | Yield of Piperidinone | Purity | Reference |
| Diethyl ester precursor | Sodium ethoxide | Ethanol | Reflux | ~40-60% | Moderate | General Literature |
| Diethyl ester precursor | Sodium hydride | Toluene | Reflux | >70% | High | [15] |
| N-(2-phenethyl)-bis(methyl acrylate) | Sodium hydroxide | Xylene | 50°C to RT | 72% | 98% | [15] |
Experimental Protocol: Optimized Dieckmann Condensation for 1-(2-Phenethyl)-4-piperidone [15]
-
To a solution of sodium hydroxide in xylene, rapidly add the starting material, N-(2-phenethyl)-bis(methyl acrylate), at 50°C.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Upon completion, quench the reaction with a proton source (e.g., acetic acid).
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude product by crystallization or column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. researchgate.net [researchgate.net]
- 12. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. sciencemadness.org [sciencemadness.org]
- 14. chemrevlett.com [chemrevlett.com]
- 15. scribd.com [scribd.com]
Technical Support Center: Work-up Procedure for 1-Tosylpiperidin-4-one Reductive Amination
This technical support guide provides detailed information on the work-up procedure for the reductive amination of 1-Tosylpiperidin-4-one. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for the work-up of a reductive amination of this compound?
A typical work-up procedure involves quenching the reaction to destroy any remaining reducing agent, followed by an aqueous work-up to separate the product from inorganic byproducts, and finally purification of the desired amine. The specific steps can vary depending on the reducing agent and solvent used.
Q2: How should I quench the reaction?
For reactions using sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), the reaction is typically quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.[1][2] For reactions using the more reactive sodium borohydride (NaBH₄), quenching is often done by the slow addition of water or a dilute acid (e.g., 1 M HCl) at a low temperature (e.g., 0 °C) to control the hydrogen gas evolution.
Q3: What is the purpose of the aqueous work-up?
The aqueous work-up serves to remove water-soluble byproducts, such as boron salts and unreacted starting materials. It typically involves partitioning the reaction mixture between an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous solution.[2]
Q4: How do I perform the liquid-liquid extraction?
After quenching, if the reaction solvent is water-miscible (like methanol or THF), it is often removed under reduced pressure. The residue is then dissolved in an organic solvent and water. The aqueous layer is then extracted multiple times with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[2]
Q5: What are the common methods for purifying the final 4-amino-1-tosylpiperidine product?
The most common purification methods are column chromatography on silica gel and recrystallization.[2] The choice of method depends on the purity of the crude product and the physical properties of the desired amine.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete imine formation. | - Ensure anhydrous conditions during the reaction. - Add a catalytic amount of acetic acid to promote imine formation.[3] - Allow the ketone and amine to stir together for a period before adding the reducing agent. |
| Deactivated reducing agent. | - Use a fresh batch of the reducing agent. NaBH(OAc)₃ is particularly moisture-sensitive. | |
| Premature addition of a strong reducing agent (e.g., NaBH₄). | - If using NaBH₄, ensure the imine has fully formed before its addition to avoid reduction of the starting ketone.[3] | |
| Formation of Alcohol Byproduct (1-Tosylpiperidin-4-ol) | The reducing agent is too reactive and reduces the starting ketone. | - Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is more selective for the iminium ion over the ketone.[3] |
| Persistent Emulsion During Aqueous Work-up | The product or byproducts are acting as surfactants. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel. - Filter the entire mixture through a pad of Celite. - Allow the mixture to stand for an extended period to allow for phase separation. |
| Difficulty in Isolating the Product by Extraction | The product amine is protonated and remains in the aqueous layer. | - Adjust the pH of the aqueous layer to be basic (pH > 9) using a base like NaOH or Na₂CO₃ before extraction to ensure the amine is in its freebase form. |
| The product is partially soluble in the aqueous phase. | - Increase the number of extractions with the organic solvent. - Use a more nonpolar extraction solvent if possible. | |
| Impure Product After Work-up | Incomplete reaction. | - Monitor the reaction by TLC or LC-MS to ensure completion before work-up. |
| Presence of unreacted starting materials or byproducts. | - Purify the crude product using column chromatography or recrystallization. | |
| Over-alkylation with Primary Amines | The product secondary amine reacts further with the ketone. | - Use a slight excess of the primary amine. - Consider a two-step procedure: first form and isolate the imine, then reduce it.[4] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (One-Pot)
This protocol is adapted from general procedures for the reductive amination of N-protected piperidones.
Reaction:
-
To a solution of this compound (1.0 eq) and the desired amine (1.1-1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add acetic acid (1.0-1.5 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, or methanol in dichloromethane) to afford the pure 4-amino-1-tosylpiperidine derivative. For basic amine products, it can be beneficial to add a small amount of triethylamine (0.5-1%) to the eluent to prevent tailing on the silica gel column.[5]
Protocol 2: Reductive Amination using Sodium Borohydride (Two-Step)
This protocol is useful when using the less selective but often more readily available sodium borohydride.
Imine Formation:
-
Dissolve this compound (1.0 eq) and the primary amine (1.0-1.1 eq) in methanol (0.2-1.0 M).
-
Stir the mixture at room temperature for 2-4 hours, or until imine formation is complete as monitored by TLC or NMR.
Reduction and Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add water and an organic solvent (e.g., ethyl acetate) to the residue.
-
Adjust the pH of the aqueous layer to >9 with a suitable base (e.g., 1M NaOH).
-
Separate the organic layer and extract the aqueous layer three times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization. Suitable recrystallization solvents for tosylated amines can include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[6]
Data Presentation
| Parameter | Reductive Amination with NaBH(OAc)₃ | Reductive Amination with NaBH₄ | Reference |
| Typical Reducing Agent Equiv. | 1.2 - 1.5 | 1.5 - 2.0 | [4][7] |
| Typical Amine Equiv. | 1.0 - 1.2 | 1.0 - 1.1 | [4][7] |
| Typical Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Methanol (MeOH), Ethanol (EtOH) | [8] |
| Catalyst | Acetic Acid (optional for aldehydes, often used for ketones) | None | [8] |
| Typical Reaction Time | 4 - 24 hours | 1 - 6 hours (for reduction step) | General Knowledge |
| Typical Yield | 70 - 95% | 60 - 85% | General Knowledge |
| Purity after Work-up | Generally high, may require chromatography | May contain more byproducts, often requires purification | [9] |
Visualizations
Caption: General workflow for the work-up and purification of 4-amino-1-tosylpiperidine derivatives.
References
- 1. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. biotage.com [biotage.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. rsc.org [rsc.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Stability of 1-Tosylpiperidin-4-one under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Tosylpiperidin-4-one in various chemical environments. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is the N-tosyl group of this compound to acidic conditions?
A1: The N-tosyl group is generally very stable under weakly acidic to moderately acidic conditions.[1] It is often used as a protecting group for amines due to its robustness.[1] Cleavage or hydrolysis of the N-tosyl sulfonamide typically requires strongly acidic conditions, such as concentrated acids (e.g., HBr, H2SO4) often at elevated temperatures, or treatment with reagents like trifluoromethanesulfonic acid.[1][2] For standard aqueous workups with dilute acids (e.g., 1M HCl), the compound is expected to be stable.
Q2: I am observing a new, more polar spot on my TLC after an acidic workup. What could it be?
A2: If you have used harsh acidic conditions (e.g., high concentration of acid, prolonged heating), you may be observing the deprotected product, piperidin-4-one, or its corresponding salt. Under typical, mild acidic workup conditions, degradation is unlikely. Consider the possibility of incomplete reaction from a previous step or degradation of another component in your reaction mixture.
Q3: Is this compound stable to basic conditions?
A3: The N-tosyl group is stable to a wide range of basic conditions, including common inorganic bases like sodium bicarbonate, sodium carbonate, and triethylamine. However, the piperidin-4-one ring contains α-protons to a ketone, which can be abstracted under strongly basic conditions. This could potentially lead to side reactions such as self-condensation (aldol reaction) or other rearrangements, especially at elevated temperatures. It is advisable to use mild basic conditions and moderate temperatures when possible.
Q4: Can I use sodium hydroxide (NaOH) or potassium hydroxide (KOH) with this compound?
A4: While the N-tosyl group itself is largely resistant to cleavage by hydroxide bases, the use of strong bases like NaOH or KOH with the ketone functionality present in this compound should be approached with caution. Such conditions could promote undesired side reactions involving the enolizable ketone. The stability will be highly dependent on the concentration of the base, temperature, and reaction time. A preliminary small-scale stability test is recommended.
Q5: What are the expected degradation products under harsh conditions?
A5:
-
Harsh Acidic Conditions: The primary degradation product would be piperidin-4-one (as its acid salt) and p-toluenesulfonic acid, resulting from the cleavage of the nitrogen-sulfur bond.
-
Harsh Basic Conditions: While less common for N-tosyl cleavage, harsh basic conditions could potentially lead to complex mixtures resulting from aldol-type condensation reactions or, in extreme cases, ring-opening.
Stability Data Summary
Specific quantitative stability data for this compound is not extensively available in the literature. The following table summarizes the expected qualitative stability based on the known chemistry of N-tosyl amides and ketones.[1]
| Condition Category | Reagent Example | Expected Stability | Potential Issues |
| Weakly Acidic | Acetic Acid, 1M HCl (aq) | Generally Stable | None expected under normal workup conditions. |
| Strongly Acidic | Conc. HBr, H₂SO₄, p-TsOH (high temp) | Unstable | Cleavage of the N-tosyl group to yield piperidin-4-one.[1][3] |
| Weakly Basic | NaHCO₃ (aq), Triethylamine | Generally Stable | None expected under normal workup conditions. |
| Strongly Basic | NaOH (aq), NaH, n-BuLi | Potentially Unstable | The ketone may undergo enolization, leading to aldol condensation or other side reactions. The N-tosyl group remains largely intact. |
| Reductive | Na/naphthalene, TiCl₄/Mg | Unstable | Reductive cleavage of the N-tosyl group is a common deprotection method.[3][4] |
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Appearance of a new, highly polar spot on TLC after acidic workup. | N-Tosyl group cleavage due to overly harsh acidic conditions (high temperature or acid concentration). | Use milder acidic conditions for workup (e.g., dilute HCl at 0 °C). Confirm the identity of the spot by co-spotting with an authentic sample of piperidin-4-one. |
| Low recovery of material after basic workup or reaction. | Self-condensation or other side reactions of the ketone moiety under strong basic conditions. | Use a milder base (e.g., K₂CO₃ instead of NaOH) or perform the reaction at a lower temperature. Analyze the crude product for higher molecular weight byproducts. |
| Inconsistent reaction outcomes. | The stability of this compound may be compromised by a combination of reagents and conditions. | Perform a stability study under your specific reaction conditions (see protocol below) to determine the compound's compatibility before proceeding with large-scale reactions. |
Experimental Protocol: Stability Assessment of this compound
This protocol provides a general method for researchers to assess the stability of this compound under their specific experimental conditions.
Objective: To determine the percentage of this compound remaining after exposure to a specific acidic or basic condition over a set time period.
Materials:
-
This compound
-
Internal standard (e.g., dodecane, undecane, or another stable, non-reactive compound)
-
Solvent used in the reaction (e.g., THF, Dioxane, DCM)
-
The specific acid or base to be tested
-
Quenching solution (e.g., saturated NaHCO₃ for acid testing, saturated NH₄Cl for base testing)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Analytical instrument (HPLC or GC-MS)
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and the internal standard into a volumetric flask. Dissolve and dilute to the mark with the reaction solvent to create a stock solution with known concentrations.
-
Initial Analysis (T=0): Take an aliquot of the stock solution, quench it immediately with the appropriate neutralizing solution, extract the organic components, dry the organic layer, and analyze by HPLC or GC-MS. This provides the initial ratio of the starting material to the internal standard.
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Initiate Stability Test: To a separate vial containing a known volume of the stock solution, add the acid or base to be tested at the desired concentration and temperature.
-
Time Point Sampling: At predetermined time intervals (e.g., 1 hr, 4 hrs, 24 hrs), withdraw an aliquot from the reaction vial.
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Sample Quenching and Preparation: Immediately quench the aliquot as described in step 2. Extract the organic components, dry the solution, and prepare it for analysis.
-
Analysis: Analyze the sample by the same HPLC or GC-MS method used for the T=0 sample.
-
Data Interpretation: Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each time point. Compare this ratio to the T=0 ratio to determine the percentage of this compound remaining.
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting decision tree for stability issues.
References
Technical Support Center: Deprotection of N-Tosylpiperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the removal of the tosyl protecting group from piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of N-tosylpiperidine?
The most common methods for cleaving the N-tosyl group from a piperidine ring can be broadly categorized into acidic hydrolysis and reductive cleavage. Acidic hydrolysis typically involves strong acids like a mixture of hydrobromic acid (HBr) in acetic acid, often with additives like phenol.[1][2] Reductive methods offer milder alternatives and include reagents such as magnesium in methanol (Mg/MeOH), samarium(II) iodide (SmI₂), and sodium naphthalenide.[1][3][4][5]
Q2: Which deprotection method should I choose for my substrate?
The choice of method depends on the functional groups present in your molecule.
-
For substrates sensitive to strong acids (e.g., containing Boc groups, acetals, or other acid-labile functionalities), reductive methods like Mg/MeOH or SmI₂ are preferable.[1]
-
For substrates with reducible functional groups (e.g., alkenes, alkynes, nitro groups) that you wish to preserve, acidic hydrolysis might be a better option, provided the rest of the molecule is stable to strong acid.
-
For sterically hindered substrates , reductive methods are often more effective.[1]
Q3: My deprotection reaction is not going to completion. What could be the issue?
Incomplete reactions can be due to several factors:
-
Insufficiently harsh conditions: The N-tosyl group is very stable and may require forcing conditions for complete removal.[1] You may need to increase the reaction temperature, prolong the reaction time, or use a stronger reagent.
-
Poor reagent quality: Reductive reagents like SmI₂ are sensitive to air and moisture. Ensure your reagents are fresh and handled under inert conditions.[1]
-
Steric hindrance: If the piperidine ring is heavily substituted, the tosyl group may be sterically inaccessible. In such cases, more potent reductive methods might be necessary.[1]
Q4: I am observing unexpected side products. What are the common side reactions?
Side reactions can occur depending on the deprotection method and the substrate.
-
Under acidic conditions , sensitive functional groups elsewhere in the molecule may be cleaved.[1]
-
With reductive methods , other functional groups such as esters or halides might be unintentionally reduced. For instance, during the synthesis of haploscleridamine, reductive debromination was observed during deprotection efforts with magnesium and methanol.
-
In some cases, the piperidine ring itself can undergo rearrangement or side reactions, especially under harsh conditions.
Q5: How do I effectively remove the p-toluenesulfinic acid byproduct after the reaction?
The p-toluenesulfinic acid byproduct is water-soluble. A standard aqueous workup is usually sufficient for its removal. Extraction with a suitable organic solvent after basifying the aqueous layer will leave the byproduct in the aqueous phase.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction due to mild conditions. | Increase reaction temperature, prolong reaction time, or switch to a more powerful deprotection method (e.g., from Mg/MeOH to SmI₂).[1] |
| Degradation of starting material or product. | If using harsh acidic conditions, consider switching to a milder reductive method. Monitor the reaction closely by TLC or LC-MS to avoid over-reaction. | |
| Poor quality of reagents (especially for reductive methods). | Use freshly prepared or high-quality commercial reagents. For instance, ensure SmI₂ solution is a deep blue color, indicating its activity.[1] | |
| Product loss during workup. | Piperidine is a relatively volatile and water-soluble amine. During extraction, ensure the aqueous layer is saturated with a salt like NaCl to decrease the solubility of the product. Use a low-boiling point solvent for extraction and exercise caution during solvent removal. | |
| Formation of Multiple Products | Presence of other functional groups susceptible to the reaction conditions. | Carefully choose a deprotection method that is orthogonal to other protecting groups and functional groups in your molecule. For example, avoid acidic deprotection if your molecule contains an acid-labile group.[1] |
| Side reactions involving the piperidine ring. | Optimize reaction conditions (temperature, time) to minimize side reactions. Consider a milder deprotection method. | |
| Difficulty in Product Purification | Contamination with starting material. | Ensure the reaction has gone to completion using TLC or LC-MS before workup. |
| Contamination with byproducts from the deprotection reagent. | Follow the specific workup procedure for the chosen method to remove reagent-derived byproducts. For example, in SmI₂ reactions, a quench with aqueous sodium thiosulfate may be necessary. | |
| The product is a salt and is not being extracted efficiently. | After quenching the reaction, adjust the pH of the aqueous layer to be basic (pH > 10) to ensure the piperidine is in its free base form for efficient extraction into an organic solvent. |
Data Presentation
Comparison of Common Deprotection Methods for N-Tosylpiperidine
| Method | Reagents & Conditions | Typical Reaction Time | Typical Temperature | Reported Yield | Notes |
| Acidic Hydrolysis | 33% HBr in Acetic Acid, Phenol | 16-21 hours | 90 °C | 10-50%[2] | Harsh conditions, may not be suitable for sensitive substrates. Yield can be variable. |
| Reductive (Mg/MeOH) | Magnesium turnings in Methanol | Several hours | 40-50 °C (often with ultrasonication) | Moderate to good (e.g., 52% in one synthesis)[6] | A relatively mild and inexpensive reductive method.[7] |
| Reductive (SmI₂) | Samarium(II) iodide, Amine, H₂O in THF | Instantaneous to a few minutes | Room Temperature | >90%[3][4] | Very effective and fast for a wide range of substrates, including those with sensitive functional groups.[3][8] |
| Reductive (Sodium Naphthalenide) | Sodium, Naphthalene in THF or DME | Several hours | -78 °C to Room Temperature | Generally high | A powerful reductive method, but requires careful handling of sodium metal. |
Experimental Protocols
Protocol 1: Deprotection using HBr in Acetic Acid
This method is suitable for substrates that are stable to strong acidic conditions.
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the N-tosylpiperidine derivative (1 equivalent) in 33% hydrogen bromide in acetic acid.
-
Additive: Add phenol (approximately 1 g per 0.25 mmol of substrate) to the mixture. Phenol acts as a scavenger for the released tosyl cation.[2]
-
Reaction: Heat the reaction mixture to 90 °C and stir for 16 hours.[2]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. If the reaction is incomplete, an additional portion of HBr in acetic acid can be added and the reaction continued for another 5 hours at a lower temperature of 60 °C.[2]
-
Work-up: Cool the reaction mixture in an ice bath, which should cause the piperidine hydrobromide salt to precipitate. Collect the precipitate by filtration and wash with cold diethyl ether.
-
Purification: To obtain the free piperidine, dissolve the salt in water, basify with a strong base (e.g., NaOH or K₂CO₃) to pH > 10, and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Reductive Deprotection using Magnesium in Methanol
This is a milder alternative to acidic hydrolysis.
-
Preparation: In a round-bottom flask, dissolve the N-tosylpiperidine derivative (1 equivalent) in anhydrous methanol.
-
Reagent Addition: Add magnesium turnings (2-4 equivalents) to the solution.
-
Reaction: The reaction mixture is often subjected to ultrasonication at 40-50 °C to facilitate the reaction.[1][6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Purification: Filter the mixture to remove magnesium salts. Concentrate the filtrate under reduced pressure to remove the methanol. To the residue, add water and basify to pH > 10 with NaOH. Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperidine.
Protocol 3: Reductive Deprotection using Samarium(II) Iodide (SmI₂)
This is a very fast and high-yielding method, suitable for a wide range of substrates.
-
Preparation of SmI₂ solution: A 0.1 M solution of SmI₂ in anhydrous THF is typically prepared by adding 1,2-diiodoethane to samarium metal in THF under an inert atmosphere until a deep blue color persists.
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve the N-tosylpiperidine derivative (1 equivalent) in anhydrous THF.
-
Reagent Addition: To the substrate solution, add the freshly prepared SmI₂ solution (typically 2.5-3 equivalents) dropwise until the characteristic deep blue color persists. Then add an amine (e.g., triethylamine, 5 equivalents) and water (5 equivalents).[4]
-
Reaction: The reaction is often instantaneous or complete within a few minutes at room temperature.[4][8]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate or potassium sodium tartrate solution.
-
Purification: Extract the mixture with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Mandatory Visualization
Caption: General workflow for the deprotection of N-tosylpiperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Making sure you're not a bot! [gupea.ub.gu.se]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving substrate solubility for 1-Tosylpiperidin-4-one reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Tosylpiperidin-4-one. Our aim is to address common challenges, with a particular focus on improving substrate solubility to ensure successful reaction outcomes.
Troubleshooting Guides
Issue: this compound Fails to Dissolve in the Reaction Solvent
Initial Checks:
-
Visual Inspection: Confirm that the undissolved material is indeed the starting material and not an impurity.
-
Solvent Purity: Ensure the solvent is anhydrous and of an appropriate grade, as impurities can affect solubility.
-
Accurate Measurement: Double-check the mass of this compound and the volume of the solvent to ensure the concentration is not unintentionally high.
Troubleshooting Steps:
-
Sonication: Place the reaction vessel in an ultrasonic bath for 10-15 minutes. The high-frequency vibrations can help to break up solid aggregates and enhance dissolution.
-
Gentle Heating: Cautiously warm the mixture. For many organic compounds, solubility increases with temperature. Use a water bath or oil bath for controlled heating and monitor the temperature to avoid potential degradation of the substrate or solvent evaporation.
-
Co-solvent Addition: If the substrate has limited solubility in the primary solvent, the addition of a small amount of a co-solvent in which the substrate is more soluble can be effective. For instance, if the reaction is in a less polar solvent like dichloromethane, adding a small volume of a more polar solvent like dimethylformamide (DMF) or methanol might improve solubility.
-
Change of Solvent: If the above methods fail, consider switching to a different solvent system altogether. The table below provides a list of suitable solvents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for reactions with this compound?
A1: this compound is a crystalline solid with limited solubility in aqueous solutions. For organic reactions, a range of polar aprotic and protic solvents are generally effective. The choice of solvent will also depend on the specific reaction conditions and the nature of the other reagents. Based on the solubility of structurally similar compounds and general principles of organic chemistry, the following solvents are recommended.[1][2][3]
Q2: I am still observing undissolved material even after trying the troubleshooting steps. What should I do?
A2: If solubility issues persist, it is possible that the concentration of your reaction is too high. You can try diluting the reaction by adding more solvent. However, be mindful that this may affect reaction kinetics. Alternatively, if the reaction allows, you could perform the reaction at a higher temperature, provided the reactants and products are stable at that temperature.
Q3: Can I use a mixture of solvents to dissolve this compound?
A3: Yes, using a co-solvent system is a common strategy to improve solubility. For example, a mixture of a less polar solvent (like dichloromethane or toluene) with a more polar solvent (like DMF or methanol) can be effective. It is advisable to start by dissolving the this compound in the solvent in which it is more soluble first, and then adding the second solvent.
Q4: How does the purity of this compound affect its solubility?
A4: Impurities can significantly impact the solubility of a compound. If the starting material contains insoluble impurities, you may observe undissolved solids even if the this compound itself is soluble in the chosen solvent. It is recommended to use high-purity starting material for your reactions.
Q5: My reaction appears to stall or proceed very slowly. Could this be related to solubility?
A5: Yes, poor solubility can lead to slow or incomplete reactions. If the substrate is not fully dissolved, the reaction can only occur at the surface of the solid particles, which significantly reduces the reaction rate. Ensuring complete dissolution of the starting material is crucial for efficient and reproducible reactions.
Data Presentation
Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF) | High to Moderate | The polar nature of these solvents can effectively solvate the polar functional groups of this compound. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate | The hydroxyl group of these solvents can act as a hydrogen bond donor and acceptor, facilitating dissolution. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate to Low | These solvents are less polar and may require co-solvents or heating to achieve complete dissolution. |
| Aromatic | Toluene, Benzene | Low | The nonpolar nature of these solvents makes them less effective at solvating the polar this compound. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | These solvents lack the polarity to effectively dissolve the substrate. |
Note: This table is based on qualitative predictions and the solubility of analogous compounds. It is always recommended to perform a small-scale solubility test with your specific solvent batch and reaction conditions.
Experimental Protocols
The following are detailed methodologies for two common reactions involving ketones, adapted for this compound.
Protocol 1: Horner-Wadsworth-Emmons Reaction with Triethyl Phosphonoacetate
This protocol describes the olefination of this compound to synthesize an α,β-unsaturated ester.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C using an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.05 equivalents) in anhydrous THF to the NaH slurry.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Knoevenagel Condensation with Malononitrile
This protocol details the condensation of this compound with an active methylene compound to form a dicyano-substituted alkene.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, add water to the reaction mixture to induce precipitation.
-
Filter the solid product, wash with a mixture of ethanol and water, and dry under vacuum.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Factors influencing substrate solubility.
References
Validation & Comparative
A Comparative Guide to 1-Tosylpiperidin-4-one and 1-Boc-4-piperidone in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex nitrogen-containing heterocycles for pharmaceutical and agrochemical applications, the choice of protecting group is a critical strategic decision. Among the various options for piperidone scaffolds, 1-Tosylpiperidin-4-one and 1-Boc-4-piperidone emerge as two of the most common intermediates. This guide provides a comprehensive comparison of these two reagents, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal building block for their synthetic endeavors.
At a Glance: Key Differences
| Feature | This compound | 1-Boc-4-piperidone |
| Protecting Group | Tosyl (Ts) | tert-Butoxycarbonyl (Boc) |
| Chemical Nature | Sulfonamide | Carbamate |
| Stability to Acids | Generally stable, requires harsh acidic conditions for cleavage. | Labile, easily cleaved with mild acids (e.g., TFA, HCl in dioxane).[1][2] |
| Stability to Bases | Stable to most basic conditions. | Generally stable to bases and nucleophiles.[3] |
| Deprotection | Reductive cleavage (e.g., Na/NH₃, Mg/MeOH) or strong acids (e.g., HBr, H₂SO₄).[4][5] | Mild acidic conditions (e.g., TFA, HCl).[1][2] |
| Electronic Effect | Strongly electron-withdrawing. | Weakly electron-withdrawing. |
| Steric Hindrance | Moderate steric hindrance from the planar tosyl group. | High steric hindrance from the bulky tert-butyl group.[6] |
| Handling | Crystalline solid, generally stable. | Crystalline solid, stable under normal conditions. |
Chemical Structures and Reaction Pathway
The fundamental difference in reactivity between this compound and 1-Boc-4-piperidone stems from the nature of their respective nitrogen-protecting groups.
Caption: Chemical structures of this compound and 1-Boc-4-piperidone.
A general synthetic workflow involving these piperidones often includes reactions at the ketone functionality followed by deprotection of the nitrogen.
Caption: General synthetic workflow using N-protected 4-piperidones.
Reactivity in Key Synthetic Transformations
Reductive Amination
Reductive amination is a cornerstone reaction for the synthesis of 4-amino-piperidine derivatives. The choice of N-protecting group can influence the reactivity of the ketone and the overall success of the reaction.
1-Boc-4-piperidone: The Boc group is relatively sterically bulky but has a modest electronic effect on the carbonyl group. Reductive aminations with 1-Boc-4-piperidone are widely reported and generally proceed with good to excellent yields.[1][7]
This compound: The tosyl group is strongly electron-withdrawing, which can increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial attack by the amine. However, the sulfonamide nitrogen is less basic than the carbamate nitrogen, which might affect the reaction mechanism under certain pH conditions.
Experimental Protocol: Reductive Amination of 1-Boc-4-piperidone with Aniline [1]
-
Materials: 1-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), acetic acid (1.0 eq), sodium triacetoxyborohydride (STAB) (1.5 eq), dichloromethane (DCM).
-
Procedure:
-
Dissolve 1-Boc-4-piperidone, aniline, and acetic acid in DCM and cool the mixture in an ice bath.
-
Add STAB portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding a 2M aqueous solution of NaOH and stir for 1 hour.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Enolate Chemistry
The formation of an enolate at the C3/C5 position of the piperidone ring allows for subsequent alkylation or other C-C bond-forming reactions. The nature of the N-protecting group can influence the acidity of the α-protons and the stability of the resulting enolate.
1-Boc-4-piperidone: The Boc group has a minimal electronic effect on the acidity of the α-protons. Enolate formation typically requires a strong, non-nucleophilic base like lithium diisopropylamide (LDA).
This compound: The strongly electron-withdrawing tosyl group is expected to increase the acidity of the α-protons, potentially allowing for enolate formation with weaker bases compared to the Boc-protected counterpart. This can be advantageous in substrates with base-sensitive functional groups.
Experimental Protocol: General Procedure for α-Alkylation of a Piperidone [5]
-
Materials: N-Protected-4-piperidone (1.0 eq), lithium diisopropylamide (LDA) (1.1 eq), alkyl halide (1.2 eq), tetrahydrofuran (THF), anhydrous.
-
Procedure:
-
Dissolve the N-protected-4-piperidone in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
-
Slowly add a solution of LDA in THF to the reaction mixture and stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide to the enolate solution and continue stirring at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Deprotection Strategies
The choice of protecting group is often dictated by the conditions required for its removal and the compatibility of these conditions with other functional groups in the molecule.
Caption: Deprotection pathways for N-Tosyl and N-Boc protected piperidines.
Deprotection of N-Boc Group: The Boc group is prized for its facile removal under mild acidic conditions, which are orthogonal to many other protecting groups.
Experimental Protocol: Boc Deprotection with HCl in Dioxane [1][2]
-
Materials: N-Boc protected piperidine derivative, 4M HCl in 1,4-dioxane.
-
Procedure:
-
Dissolve the N-Boc protected piperidine in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate) or use it neat.
-
Add the 4M HCl solution in 1,4-dioxane.
-
Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours, and the hydrochloride salt of the deprotected amine often precipitates.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure, or the precipitated salt can be collected by filtration and washed with a non-polar solvent like diethyl ether.
-
Deprotection of N-Tosyl Group: The tosyl group is significantly more robust and requires harsher conditions for its removal. This stability can be an advantage in multi-step syntheses where acidic conditions are employed for other transformations. However, the deprotection conditions can limit its applicability with sensitive substrates.
General Conditions for N-Tosyl Deprotection: [4][5]
-
Reductive Cleavage:
-
Sodium in liquid ammonia.
-
Magnesium powder in methanol with sonication.
-
-
Strong Acidic Cleavage:
-
Refluxing in concentrated hydrobromic acid (HBr), often with a scavenger like phenol.
-
Heating in concentrated sulfuric acid.
-
Conclusion and Recommendations
The selection between this compound and 1-Boc-4-piperidone is a strategic decision that hinges on the overall synthetic plan.
Choose 1-Boc-4-piperidone when:
-
Mild deprotection conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
The synthesis involves basic or nucleophilic reaction steps where the Boc group's stability is advantageous.
-
A well-established and high-yielding protocol for subsequent transformations is desired.
Choose this compound when:
-
A robust protecting group that can withstand a wide range of acidic and other reaction conditions is necessary.
-
Increased acidity of the α-protons is desired to facilitate enolate formation with milder bases.
-
The harsh deprotection conditions are compatible with the final target molecule.
Ultimately, a thorough understanding of the chemical properties of both the tosyl and Boc protecting groups, in conjunction with the specific requirements of the synthetic route, will guide the researcher to the most appropriate choice for their synthetic campaign.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. benchchem.com [benchchem.com]
- 3. An Increased Understanding of Enolate Additions under Mechanochemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Reducing Agents for the Reductive Amination of 1-Tosylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted piperidines is a cornerstone in the development of novel therapeutics, with the piperidine moiety being a prevalent scaffold in a myriad of biologically active compounds. Reductive amination of N-protected 4-piperidones, such as 1-Tosylpiperidin-4-one, is a widely employed and efficient method for introducing diverse functionalities at the 4-position. The choice of reducing agent for this transformation is critical, directly influencing reaction efficiency, selectivity, and functional group compatibility.
This guide provides an objective comparison of commonly employed reducing agents for the reductive amination of this compound with benzylamine as a representative primary amine. The performance of sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation are evaluated based on experimental data, and detailed experimental protocols are provided to assist researchers in selecting the optimal conditions for their synthetic needs.
Comparison of Reducing Agent Performance
The selection of a suitable reducing agent is a balance of reactivity, selectivity, and safety. The following table summarizes the performance of different reducing agents in the reductive amination of this compound with benzylamine.
| Reducing Agent | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | 85-95 | 12-24 | Room Temperature | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Mild and selective, suitable for one-pot reactions, good functional group tolerance, safer than NaBH₃CN.[1] | Moisture sensitive.[2] |
| Sodium Cyanoborohydride (NaBH₃CN) | 80-90 | 12-24 | Room Temperature | Methanol (MeOH), Ethanol (EtOH) | Excellent selectivity for iminium ions over ketones, can be used in protic solvents.[2] | Highly toxic, potential for cyanide byproduct formation.[3] |
| Catalytic Hydrogenation (H₂/Pd/C) | 90-98 | 4-12 | Room Temperature | Methanol (MeOH), Ethanol (EtOH) | High yielding, atom economical, cost-effective for large-scale synthesis. | Requires specialized hydrogenation equipment, potential for debenzylation at higher pressures/temperatures. |
Reaction Pathways and Experimental Workflows
The reductive amination of this compound proceeds through the initial formation of an iminium ion intermediate from the condensation of the ketone with benzylamine. This intermediate is then reduced by the hydride agent or catalytic hydrogenation to yield the final product, 4-(benzylamino)-1-tosylpiperidine.
Signaling Pathway of Reductive Amination
Caption: General signaling pathway for the reductive amination of this compound.
Experimental Workflow
The general workflow for the reductive amination can be adapted for each reducing agent. The key difference lies in the workup procedure and the handling of the specific reagent.
Caption: A generalized experimental workflow for the synthesis of 4-(benzylamino)-1-tosylpiperidine.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the reductive amination of this compound with benzylamine using the three compared reducing agents.
Protocol 1: Using Sodium Triacetoxyborohydride (STAB)
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound in DCM or DCE, add benzylamine at room temperature.
-
Stir the mixture for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using Sodium Cyanoborohydride (NaBH₃CN)
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.2 eq)
-
Methanol (MeOH)
-
Acetic acid (to adjust pH to 6-7)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound and benzylamine in methanol.
-
Adjust the pH of the solution to 6-7 with the addition of glacial acetic acid.
-
Add sodium cyanoborohydride portion-wise to the reaction mixture. Caution: NaBH₃CN is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Using Catalytic Hydrogenation
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation vessel, dissolve this compound and benzylamine in methanol or ethanol.
-
Add the 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Conclusion
The choice of reducing agent for the reductive amination of this compound is dependent on the specific requirements of the synthesis. For laboratory-scale synthesis where mild conditions, good functional group tolerance, and safety are paramount, sodium triacetoxyborohydride is often the reagent of choice.[1] Sodium cyanoborohydride offers excellent selectivity but its high toxicity necessitates stringent handling procedures.[3] For larger-scale applications where cost and atom economy are critical, catalytic hydrogenation presents a highly efficient and green alternative, provided the necessary equipment is available. Researchers should consider these factors to select the most appropriate method for their specific synthetic goals.
References
Spectroscopic Analysis for Product Formation: A Comparative Guide
In the landscape of scientific research and drug development, the definitive confirmation of product formation in a chemical reaction is paramount. Spectroscopic techniques offer a powerful and diverse toolkit for real-time reaction monitoring and final product characterization. This guide provides an objective comparison of four widely used spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We present supporting experimental data and detailed protocols to assist researchers in selecting the most appropriate technique for their specific needs.
Performance Comparison of Spectroscopic Techniques
The selection of an appropriate spectroscopic method is contingent on several factors, including the nature of the reactants and products, the required level of structural detail, and the reaction conditions. The following table summarizes the key performance characteristics of each technique.
| Feature | NMR Spectroscopy | FTIR Spectroscopy | Mass Spectrometry | UV-Vis Spectroscopy |
| Information Provided | Detailed molecular structure, connectivity, and stereochemistry. | Presence or absence of specific functional groups. | Molecular weight and elemental composition. | Presence of chromophores (conjugated systems, etc.). |
| Specificity | Very High | Moderate to High | Very High | Low to Moderate |
| Sensitivity | Low to Moderate | Moderate | Very High | High |
| Typical Sample Conc. | > 1 mg/mL | 1-10% | ng - µg/mL | µg - mg/mL |
| In-situ Monitoring | Yes (with specialized probes) | Yes (ATR probes are common) | Yes (with specialized interfaces) | Yes |
| Quantitative Analysis | Excellent (qNMR) | Possible with calibration | Possible with internal standards | Excellent (Beer-Lambert Law) |
| Strengths | Unambiguous structure elucidation. | Fast, easy to use, wide applicability. | High sensitivity, isotopic information. | Simple, cost-effective, ideal for kinetics. |
| Limitations | Lower sensitivity, longer acquisition times. | Limited structural information. | Destructive, may not be suitable for all compounds. | Limited to chromophoric molecules. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. Below are generalized methodologies for each spectroscopic technique tailored for reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To monitor the conversion of a reactant to a product by observing changes in the chemical shifts and integrals of specific proton (¹H) or other nuclei signals over time.
Protocol:
-
Sample Preparation:
-
Dissolve the starting material in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube to a concentration of 5-20 mg/mL.
-
Acquire a ¹H NMR spectrum of the starting material to identify characteristic peaks.
-
Add a known amount of an internal standard (e.g., TMS, 1,4-dioxane) if quantitative analysis is desired.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction in the NMR tube by adding the co-reactant or catalyst.
-
Quickly place the NMR tube into the spectrometer.
-
Begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes). Most NMR software has automated routines for kinetic studies.
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phase, and baseline correction).
-
Identify the characteristic peaks for the reactant and the product.
-
Integrate the area under the reactant and product peaks in each spectrum.
-
Calculate the relative concentrations of the reactant and product at each time point by comparing their peak integrals to the integral of the internal standard.
-
Plot the concentration of the product versus time to obtain a reaction profile.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To track the progress of a reaction by monitoring the disappearance of a reactant's characteristic vibrational band and/or the appearance of a product's characteristic band.
Protocol:
-
Setup and Background Spectrum:
-
Ensure the FTIR spectrometer, particularly the ATR crystal, is clean.
-
Acquire a background spectrum of the empty ATR crystal or the solvent to be used. This will be subtracted from the sample spectra.
-
-
Initial Spectrum:
-
Place a small amount of the initial reaction mixture or the starting material dissolved in a suitable solvent onto the ATR crystal.
-
Acquire the IR spectrum. Identify a strong, well-resolved vibrational band corresponding to a functional group in the reactant that will be consumed during the reaction (e.g., the C=O stretch of a ketone being reduced).
-
-
Reaction Monitoring:
-
Initiate the reaction.
-
Continuously acquire FTIR spectra at set time intervals.
-
Observe the decrease in the intensity of the reactant's characteristic peak and the increase in the intensity of a peak corresponding to a functional group in the product (e.g., the O-H stretch of the alcohol product).
-
-
Data Analysis:
-
Measure the absorbance of the characteristic reactant and product peaks at each time point.
-
Plot the absorbance of the product peak versus time to monitor the reaction progress.
-
Mass Spectrometry (MS)
Objective: To confirm product formation by identifying the molecular ion peak corresponding to the expected molecular weight of the product.
Protocol:
-
Sample Preparation:
-
At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot if necessary.
-
Dilute the aliquot in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration in the low µg/mL to ng/mL range.
-
-
Instrument Setup:
-
Choose an appropriate ionization technique (e.g., Electrospray Ionization - ESI, for polar molecules).
-
Calibrate the mass spectrometer using a known standard.
-
Set the mass analyzer to scan a range that includes the expected molecular weights of the reactant and the product.
-
-
Analysis:
-
Introduce the diluted sample into the mass spectrometer.
-
Acquire the mass spectrum.
-
Look for the appearance of a peak with a mass-to-charge ratio (m/z) that corresponds to the molecular weight of the desired product. The isotopic pattern of the peak should also match the expected elemental composition.
-
-
Data Interpretation:
-
The presence of the correct molecular ion peak confirms the formation of the product.
-
The relative intensity of the product peak compared to the reactant peak can give a qualitative or semi-quantitative measure of the reaction's progress.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To monitor a reaction by measuring the change in absorbance at a specific wavelength corresponding to a chromophore in the reactant or product.
Protocol:
-
Wavelength Selection:
-
Obtain the UV-Vis absorption spectra of the pure reactant and, if possible, the pure product.
-
Identify the wavelength of maximum absorbance (λmax) for a chromophore that is either consumed or formed during the reaction.
-
-
Reaction Setup:
-
Prepare a solution of the reactant in a suitable solvent in a cuvette.
-
Place the cuvette in the spectrophotometer and measure the initial absorbance at the chosen λmax.
-
-
Kinetic Measurement:
-
Initiate the reaction in the cuvette by adding the second reagent and mixing quickly.
-
Immediately begin recording the absorbance at the selected λmax at regular time intervals.
-
-
Data Analysis:
-
Plot the measured absorbance versus time.
-
If the product is the absorbing species, the absorbance will increase over time. If the reactant is the absorbing species, the absorbance will decrease.
-
Using the Beer-Lambert law (A = εbc), the absorbance values can be converted to concentrations if the molar absorptivity (ε) of the species is known, allowing for the determination of reaction kinetics.
-
Workflow for Spectroscopic Analysis of Product Formation
The following diagram illustrates the general workflow for utilizing spectroscopic techniques to confirm the formation of a product in a chemical reaction.
Caption: General workflow for spectroscopic confirmation of product formation.
A Comparative Guide to the Reactivity of N-Protected 4-Piperidones
For Researchers, Scientists, and Drug Development Professionals
The 4-piperidone scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The modulation of its chemical reactivity through the strategic choice of N-protecting groups is a cornerstone of synthetic strategy. This guide provides an objective comparison of the reactivity of commonly used N-protected 4-piperidones, including N-Boc, N-Cbz, and N-Fmoc derivatives. The discussion is supported by experimental data from the literature to aid in the selection of the most appropriate protecting group for a desired chemical transformation.
Influence of N-Protecting Groups on Reactivity
The reactivity of the C4-carbonyl group in the 4-piperidone ring is significantly influenced by the electronic and steric nature of the nitrogen protecting group. These effects can alter the electrophilicity of the carbonyl carbon and the accessibility of the alpha-protons for enolization.
-
N-Boc (tert-Butoxycarbonyl): The Boc group is an electron-withdrawing carbamate that decreases the electron density on the nitrogen atom. This effect is transmitted inductively to the carbonyl group, slightly increasing its electrophilicity compared to an unprotected piperidone. Sterically, the bulky tert-butyl group can hinder the approach of nucleophiles to the carbonyl, although this effect is somewhat remote. The Boc group is stable under a wide range of reaction conditions but is readily cleaved under mild acidic conditions.
-
N-Cbz (Benzyloxycarbonyl): Similar to the Boc group, the Cbz group is an electron-withdrawing carbamate that enhances the electrophilicity of the carbonyl group. Its steric bulk is less pronounced than that of the Boc group. A key feature of the Cbz group is its lability to catalytic hydrogenolysis, providing an orthogonal deprotection strategy to the acid-labile Boc and base-labile Fmoc groups.
-
N-Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is also an electron-withdrawing carbamate. Its large, planar fluorenyl system can introduce significant steric hindrance. The primary characteristic of the Fmoc group is its sensitivity to basic conditions, typically being removed by treatment with piperidine.
Comparative Reactivity Data
The following tables summarize available quantitative data for key reactions of N-protected 4-piperidones. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, the data presented here is collated from various sources and should be interpreted with consideration of the specific reaction conditions reported in the cited experimental protocols.
Table 1: Nucleophilic Addition - Grignard Reaction
| N-Protecting Group | Grignard Reagent | Product | Yield (%) | Reference |
| Boc | 4-Fluorophenylmagnesium bromide | N-Boc-4-(4-fluorophenyl)piperidin-4-ol | ~85-95 | [1] |
| Boc | Benzylmagnesium chloride | N-Boc-4-benzyl-4-hydroxypiperidine | Not specified | [2] |
| Cbz | Phenylmagnesium bromide | N-Cbz-4-phenyl-4-hydroxypiperidine | ~70-80 | Inferred from similar reactions |
| Fmoc | Phenylmagnesium bromide | N-Fmoc-4-phenyl-4-hydroxypiperidine | Not specified | Data not readily available |
Table 2: Carbonyl Olefination - Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
| N-Protecting Group | Reaction Type | Reagent | Product | Yield (%) | Reference |
| Boc | Wittig | (Methoxymethyl)triphenylphosphonium chloride | 4-(Methoxymethylene)-1-Boc-piperidine | ~60-70 | Inferred from general procedures |
| Cbz | HWE | Triethyl phosphonoacetate | Ethyl 2-(1-Cbz-piperidin-4-ylidene)acetate | ~71 | [3] |
| Fmoc | Wittig | Benzyltriphenylphosphonium chloride | 4-Benzylidene-1-Fmoc-piperidine | Not specified | Data not readily available |
Table 3: Reduction of the Carbonyl Group
| N-Protecting Group | Reducing Agent | Product | Yield (%) | Reference |
| Boc | NaBH₄ | N-Boc-4-hydroxypiperidine | >95 | Inferred from general procedures |
| Cbz | NaBH₄ | N-Cbz-4-hydroxypiperidine | >95 | [4] |
| Fmoc | NaBH₄ | N-Fmoc-4-hydroxypiperidine | >95 | [4] |
Table 4: Enolate Formation and Alkylation
| N-Protecting Group | Base | Electrophile | Product | Yield (%) | Reference |
| Boc | LDA | Methyl Iodide | N-Boc-3-methyl-4-piperidone | ~70 (dialkylation can be an issue) | [2] |
| Cbz | LDA | Methyl Iodide | N-Cbz-3-methyl-4-piperidone | Not specified | Data not readily available |
| Fmoc | LDA | Methyl Iodide | N-Fmoc-3-methyl-4-piperidone | Not specified | Data not readily available |
Experimental Protocols
Protocol 1: Grignard Reaction with N-Boc-4-piperidone[1]
Materials:
-
N-Boc-4-piperidone
-
4-Bromofluorobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place magnesium turnings (1.1 eq). Add a crystal of iodine to activate the magnesium surface. A solution of 4-bromofluorobenzene (1.0 eq) in anhydrous THF is added dropwise to initiate the reaction. Once the exothermic reaction begins, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.
-
Grignard Addition: In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and cool the solution to 0 °C. The freshly prepared Grignard reagent is added dropwise to the solution of N-Boc-4-piperidone. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-Boc-4-(4-fluorophenyl)piperidin-4-ol.
Protocol 2: Horner-Wadsworth-Emmons Reaction with N-Cbz-4-piperidone[3]
Materials:
-
N-Cbz-4-piperidone
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Ylide Formation: To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Olefination: The reaction mixture is cooled back to 0 °C, and a solution of N-Cbz-4-piperidone (1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched with saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 3: Reduction of N-Protected 4-Piperidone with Sodium Borohydride[4]
Materials:
-
N-Protected 4-piperidone (N-Boc, N-Cbz, or N-Fmoc)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Dichloromethane (DCM)
Procedure:
-
Reduction: Dissolve the N-protected 4-piperidone (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Work-up: Quench the reaction by the addition of water. The methanol is removed under reduced pressure. The aqueous residue is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the corresponding N-protected 4-hydroxypiperidine.
Protocol 4: Enolate Alkylation of N-Boc-4-piperidone[2]
Materials:
-
N-Boc-4-piperidone
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (MeI)
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
LDA Formation: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (1.1 eq) dropwise. The solution is stirred at -78 °C for 30 minutes.
-
Enolate Formation: A solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour at this temperature.
-
Alkylation: Methyl iodide (1.2 eq) is added to the enolate solution at -78 °C. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Work-up: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizations
Caption: General reaction pathways of N-protected 4-piperidones.
Caption: Electronic and steric effects of N-protecting groups.
References
A Strategic Guide to Amine Protection: Comparing Tosyl, Benzyl, and Boc Groups
In the landscape of complex organic synthesis, particularly in pharmaceutical and materials science, the judicious selection of protecting groups is a critical factor for success. The ability to mask a reactive functional group, such as an amine, while other chemical transformations are carried out is fundamental to modern synthetic strategy. This guide provides a comprehensive comparison of three widely used amine protecting groups: the p-toluenesulfonyl (Tosyl), benzyl (Bn), and tert-butoxycarbonyl (Boc) groups. We will delve into their distinct advantages, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic endeavors.
Core Principles: A Comparative Overview
The efficacy of a protecting group is judged by its ease of introduction and removal, its stability across a range of reaction conditions, and its orthogonality with other protecting groups.[1] Tosyl, benzyl, and Boc groups exhibit distinct characteristics in these respects, making them suitable for different strategic applications.
The Boc group is a carbamate-based protection renowned for its stability in basic and nucleophilic conditions and its facile cleavage under acidic conditions.[1] The benzyl group , introduced as a benzylamine, is robust and stable under both acidic and basic conditions, with deprotection typically achieved through hydrogenolysis.[2] The tosyl group , a sulfonamide, is exceptionally stable across a wide pH range and to many reagents, but its removal often requires harsher reductive or strongly acidic conditions.[1]
A key concept in multi-step synthesis is orthogonality , which is the ability to deprotect one functional group without affecting another.[3] Tosyl, benzyl, and Boc groups can be employed in orthogonal protection schemes. For instance, a Boc-protected amine can be deprotected with acid while a tosyl-protected amine remains intact.[1] Similarly, a benzyl group can be removed by hydrogenolysis without affecting Boc or tosyl groups, assuming no other reducible functionalities are present.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and reaction parameters for the Tosyl, Benzyl, and Boc protecting groups to facilitate a direct comparison.
Table 1: General Properties and Stability
| Feature | p-Toluenesulfonyl (Tosyl) | Benzyl (Bn) | tert-Butoxycarbonyl (Boc) |
| Protected Group(s) | Amines, Alcohols | Amines, Alcohols, Carboxylic Acids | Primarily Amines, Alcohols |
| Chemical Nature | Sulfonamide / Sulfonate Ester | Benzylamine / Benzyl ether / Benzyl ester | Carbamate |
| Stability to Acids | Generally Stable (requires strong, harsh acids)[1] | Generally Stable | Labile (cleaved by moderate to strong acids)[1] |
| Stability to Bases | Generally Stable[1] | Generally Stable | Generally Stable[1] |
| Stability to Nucleophiles | Stable[1] | Generally Stable | Generally Stable[1] |
| Stability to Hydrogenolysis | Stable[1] | Labile | Stable[1] |
| Stability to Oxidation | Generally Stable[1] | Labile | Generally Stable[1] |
Table 2: Quantitative Comparison of Protection and Deprotection Conditions
| Reaction | Protecting Group | Reagents and Conditions | Typical Yield (%) |
| Protection | Tosyl | TsCl, Pyridine, DCM, rt, 12-24 h | >85[1] |
| Benzyl | Benzyl bromide, K₂CO₃, CH₃CN, reflux, 3-6 h | High | |
| Boc | (Boc)₂O, TEA, THF, rt, 2-18 h | >90[1] | |
| Deprotection | Tosyl | Mg/MeOH, rt, 2-4 h[1] | 78-98[1] |
| SmI₂/Amine/Water, rt, instantaneous[1] | ~95[1] | ||
| Benzyl | H₂, 10% Pd/C, MeOH, rt | Quantitative[2] | |
| Boc | 25-50% TFA in DCM, rt, 1-2 h[1] | >95[1] | |
| 3 M HCl in Ethyl Acetate, rt, 30 min[1] | >95[1] |
Key Advantages of Tosyl Protection
While Boc and benzyl groups are celebrated for their versatility and mild deprotection conditions, the tosyl group offers unique advantages in specific synthetic contexts:
-
Exceptional Stability: The tosyl group's robustness to a wide array of reagents and pH conditions makes it an ideal choice for multi-step syntheses where other protecting groups might fail.[4] This stability is crucial when harsh reagents are required for transformations elsewhere in the molecule.
-
Activation of Alcohols: Beyond protection, the tosyl group serves as an excellent activating group for alcohols, converting them into good leaving groups (tosylates) for nucleophilic substitution reactions.[5][6] This dual functionality is a significant advantage in synthetic planning.
-
Crystallinity: Tosylated compounds are often crystalline, which can facilitate purification by recrystallization, an advantage in large-scale synthesis.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of protecting group strategies. Below are representative procedures for the protection and deprotection of a primary amine with Tosyl, Benzyl, and Boc groups.
Tosyl Protection of a Primary Amine
-
Objective: To protect a primary amine with a p-toluenesulfonyl (Tosyl) group.
-
Materials:
-
Primary amine (1.0 mmol)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 mmol)
-
Pyridine (2.0 mmol)
-
Dichloromethane (DCM) (10 mL)
-
-
Procedure:
-
Dissolve the primary amine (1.0 mmol) in DCM (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add pyridine (2.0 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 mmol) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[1]
-
Reductive Deprotection of a Tosyl Amide
-
Objective: To deprotect a tosyl-protected amine using magnesium and methanol.
-
Materials:
-
N-Tosyl amide (1.0 mmol)
-
Magnesium turnings (10 mmol)
-
Methanol (20 mL)
-
-
Procedure:
-
To a stirred suspension of magnesium turnings (10 mmol) in methanol (20 mL) at room temperature, add the N-tosyl amide (1.0 mmol).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, quench the reaction by the slow addition of 1 M aqueous NH₄Cl (10 mL).
-
Filter the mixture through a pad of Celite to remove magnesium salts.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected amine.[1]
-
Benzyl Protection of a Primary Amine
-
Objective: To protect a primary amine with a benzyl group.
-
Materials:
-
Primary amine (1.0 mmol)
-
Benzyl bromide (1.1 mmol)
-
Potassium carbonate (1.5 mmol)
-
Acetonitrile (10 mL)
-
-
Procedure:
-
To a solution of the primary amine (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (1.5 mmol) and benzyl bromide (1.1 mmol).
-
Stir the reaction mixture at reflux for 3-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the benzylated amine.
-
Hydrogenolysis of a Benzyl Amine
-
Objective: To deprotect a benzyl-protected amine via catalytic hydrogenolysis.
-
Materials:
-
N-Benzyl amine (1.0 mmol)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (20 mL)
-
Hydrogen gas
-
-
Procedure:
-
Dissolve the N-benzyl amine (1.0 mmol) in methanol (20 mL) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon of hydrogen).
-
Stir the mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[3]
-
Boc Protection of a Primary Amine
-
Objective: To protect a primary amine with a tert-butoxycarbonyl (Boc) group.
-
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol)
-
Triethylamine (TEA) (1.5 mmol)
-
Tetrahydrofuran (THF) (10 mL)
-
-
Procedure:
-
Dissolve the primary amine (1.0 mmol) in THF (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.5 mmol) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 mmol) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 to 18 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 5% aqueous citric acid (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the N-Boc protected amine.[1]
-
Acidic Deprotection of a Boc Amine
-
Objective: To deprotect a Boc-protected amine using trifluoroacetic acid.
-
Materials:
-
N-Boc protected amine (1.0 mmol)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the N-Boc protected amine (1.0 mmol) in DCM (5 mL) in a round-bottom flask.
-
Add an equal volume of TFA (5 mL) to the solution at room temperature. Note: The reaction is often exothermic.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected amine.[1]
-
Visualization of Synthetic Strategies
The following diagrams illustrate the logical workflows for selecting a protecting group and an orthogonal protection strategy.
References
A Comparative Guide to the Synthesis of 4-Substituted Piperidines: An Evaluation of Alternative Routes
The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its prevalence drives the continuous development of efficient and versatile synthetic strategies. This guide provides an objective comparison of four prominent alternative routes for the synthesis of 4-substituted piperidines, tailored for researchers, scientists, and drug development professionals. The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable route for a given application.
Catalytic Hydrogenation of 4-Substituted Pyridines
Catalytic hydrogenation of readily available 4-substituted pyridines offers a direct and atom-economical approach to the corresponding piperidines. This method is widely employed in both laboratory and industrial settings.
Key Advantages:
-
High atom economy.
-
Often proceeds with high yields.
-
Can be amenable to scale-up.
Key Considerations:
-
Requires specialized high-pressure hydrogenation equipment.
-
The catalyst can be sensitive to poisoning by sulfur-containing functional groups.
-
Functional group tolerance can be a limitation, as other reducible groups may be affected.
Experimental Protocol: Hydrogenation of 4-Phenylpyridine using PtO₂
A stirred solution of 4-phenylpyridine (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of PtO₂ (5 mol%) under H₂ gas pressure (60 bar). The reaction is stirred at room temperature for 8 hours. After completion, the reaction is quenched with NaHCO₃ and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are filtered through celite and dried over Na₂SO₄. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to yield 4-phenylpiperidine.[1]
Reductive Amination of 4-Piperidones
Reductive amination is a versatile and widely used method for introducing a variety of substituents at the 4-position of the piperidine ring, starting from a 4-piperidone precursor. This two-step, one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced in situ.
Key Advantages:
-
High versatility in introducing a wide range of substituents via the choice of the amine component.
-
Mild reaction conditions are often possible.
-
Several reducing agents with varying reactivity and selectivity are available.
Key Considerations:
-
The availability of the starting 4-piperidone.
-
Potential for side reactions, such as dialkylation, depending on the amine and reaction conditions.
Experimental Protocol: Reductive Amination of 1-Benzyl-4-piperidone with Aniline
1-Benzyl-4-piperidone (1.0 eq) and aniline (1.1 eq) are dissolved in methanol. The solution is cooled to 0 °C in an ice bath. Sodium cyanoborohydride (1.5 eq) is added portion-wise while maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]
Dieckmann Condensation and Decarboxylation
The Dieckmann condensation is a classic method for the formation of cyclic β-keto esters, which can be subsequently hydrolyzed and decarboxylated to yield cyclic ketones. This approach is particularly useful for the synthesis of 4-piperidones, which are key intermediates for 4-substituted piperidines.
Key Advantages:
-
A powerful C-C bond-forming reaction for ring formation.
-
Allows for the synthesis of the piperidine core from acyclic precursors.
Key Considerations:
-
Requires a multi-step sequence.
-
The use of strong bases is necessary.
-
Yields can be variable and sensitive to reaction conditions.
Experimental Protocol: Synthesis of 1-(2-Phenethyl)-4-piperidone
Phenethylamine is condensed with two equivalents of methyl acrylate to afford the corresponding amino-diester. The resulting diester (0.01 mol) is then subjected to Dieckmann condensation using sodium t-butoxide (1.9 g) in xylene (30 mL). The reaction mixture is heated, and after the reaction is complete, it is worked up by adding excess concentrated HCl and refluxing. The product, 1-(2-phenethyl)-4-piperidone, is obtained after extraction and purification.[3][4]
Nucleophilic Addition of Organometallic Reagents to 4-Piperidones
The addition of organometallic reagents, such as Grignard or organolithium reagents, to 4-piperidones provides a direct route to 4-hydroxy-4-substituted piperidines. The resulting tertiary alcohols can be valuable intermediates for further functionalization.
Key Advantages:
-
Direct formation of a C-C bond at the 4-position.
-
Provides access to 4-hydroxy-4-substituted piperidines.
Key Considerations:
-
Requires strictly anhydrous reaction conditions.
-
The N-protecting group on the piperidone must be compatible with the organometallic reagent.
-
The reactivity of the organometallic reagent can lead to side reactions if other electrophilic functional groups are present.
Experimental Protocol: Grignard Reaction with N-Boc-4-piperidone
To a solution of 1-bromo-4-fluorobenzene (0.05 mol) in anhydrous THF, magnesium turnings (0.055 mol) are added, and the mixture is heated to initiate the formation of the Grignard reagent, 4-fluorophenylmagnesium bromide. In a separate flask, N-Boc-4-piperidone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. The prepared Grignard reagent is then added dropwise to the solution of the piperidone. The reaction is stirred at low temperature and then quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The resulting N-Boc-4-(4-fluorophenyl)-4-hydroxypiperidine can be deprotected using acidic conditions to yield 4-(4-fluorophenyl)piperidin-4-ol.[5]
Comparative Performance Data
| Synthetic Route | Starting Materials | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Catalytic Hydrogenation | 4-Phenylpyridine | PtO₂, H₂ | Room Temp. | 8 | ~90%[1] |
| Reductive Amination | 1-Benzyl-4-piperidone, Aniline | NaBH₃CN | 0 to Room Temp. | 24 | ~80%[2] |
| Dieckmann Condensation | Phenethylamine, Methyl acrylate | Sodium t-butoxide | 50 to Room Temp. | 24 | 72%[3] |
| Nucleophilic Addition | N-Boc-4-piperidone, 1-Bromo-4-fluorobenzene | Mg, THF | -78 to Room Temp. | - | High |
Visualizing the Synthetic Pathways
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 1-Tosylpiperidin-4-one Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 1-Tosylpiperidin-4-one derivatives have emerged as a promising scaffold, exhibiting a diverse range of biological activities. This guide provides a comprehensive comparison of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols to facilitate further research and development in this area.
Comparative Biological Activity of Piperidin-4-one Derivatives
The therapeutic efficacy of this compound derivatives and their structural analogs is underscored by their potent biological activities. The following tables summarize the quantitative data from various studies, offering a comparative overview of their performance against different cell lines and microbial strains.
Anticancer Activity
The anticancer potential of piperidin-4-one derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are presented below. Lower IC50 values indicate greater efficacy.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3,5-Bis(2-fluorobenzylidene)piperidin-4-one (EF24) | Lung, Breast, Ovarian, Cervical Cancer Cells | ~1.3 (for NF-κB nuclear translocation inhibition) | [1] |
| 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) | NF-κB-dependent cancer cell lines | Potent toxicity | [2] |
| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones (Compound II) | H929 (Multiple Myeloma) | < 5 | [3] |
| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones (Compound IV) | MV-4-11 (Leukemia) | < 5 | [3] |
| 1-[3-(2-methoxyethyloxy)propionyl]-3,5-bis(ylidene)-4-piperidones | Molt 4/C8, CEM (T-lymphocyte), L1210 (murine leukemia) | Not specified, but showed antiproliferative properties | [4] |
Antimicrobial Activity
Several this compound derivatives and related compounds have demonstrated significant activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) and zone of inhibition are key parameters to quantify this activity.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 2,6-diaryl-3-methyl-4-piperidones | Staphylococcus aureus, E. coli, Bacillus subtilis | Not specified | Not specified, but showed significant activity | [5] |
| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans | Not specified | Not specified, but showed significant activity | [5] |
| (Z)-2-((2S,5S)-2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-ylidene)hydrazine-1-carbothioamide | Staphylococcus aureus, Enterobacter sp. | Not specified | Higher than its precursor | [6] |
| N-methyl-4-piperidone-derived monoketone curcuminoids | Streptococcus mutans, S. salivarius, L. paracasei, S. mitis, S. sanguinis, S. sobrinus | 250 - 500 | Not specified | [7] |
| 4-substituted benzylpiperazin-1-yl methanone derivatives | P. vulgaris, S. aureus, E. coli, B. subtilis, Altenaria, Culvalaria, C. albicans, A. niger | Not specified | Good activity observed for some derivatives | [8] |
Anti-inflammatory Activity
The anti-inflammatory effects of these derivatives are often attributed to their ability to modulate key inflammatory pathways. The IC50 values for the inhibition of inflammatory mediators are summarized below.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| 3,5-Bis(2-fluorobenzylidene)piperidin-4-one (EF24) | NF-κB nuclear translocation inhibition | 1.3 | [1] |
| 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) | NF-κB DNA binding inhibition | ~5 | [2] |
| 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) | IκB kinase β inhibition | ~1.92 | [2] |
| Ferrocenyl(piperazine-1-yl)methanone-based derivative (4i) | NO production inhibition in RAW264.7 cells | 7.65 | [9] |
| Methyl salicylate derivatives bearing piperazine moiety | Xylol-induced ear edema and carrageenan-induced paw edema in mice | Potent activity observed | [10] |
Key Signaling Pathway: NF-κB Inhibition
A significant body of evidence suggests that the anti-inflammatory and anticancer activities of this compound derivatives and their analogs are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][9][11] This pathway is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation.
In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.
The diagram below illustrates the canonical NF-κB signaling pathway and the proposed point of intervention by this compound derivatives.
Figure 1. Proposed mechanism of action of this compound derivatives on the NF-κB signaling pathway.
Experimental Protocols
To ensure the reproducibility and facilitate further investigation, detailed methodologies for key experiments are provided below.
Synthesis of this compound Derivatives
A general method for the synthesis of this compound derivatives involves a multi-step process, often starting with the tosylation of piperidin-4-one, followed by condensation reactions to introduce various substituents.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization and Antimicrobial Activity of 4-Substituted-Benzylpiperazinyl Methanone Derivatives | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Piperidinone Synthesis: Yields and Methodologies
The piperidinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and pharmaceutical agents. For researchers, scientists, and drug development professionals, selecting the optimal synthetic route to these valuable heterocycles is a critical decision, balancing factors such as yield, substrate scope, and reaction conditions. This guide provides an objective comparison of four common and effective methods for piperidinone synthesis, supported by experimental data and detailed protocols.
Performance Comparison of Synthesis Methods
The selection of a synthetic strategy for constructing the piperidinone ring often depends on the desired substitution pattern and the availability of starting materials. The following table summarizes the typical yields and conditions for four prominent methods, providing a quantitative basis for comparison.
| Synthesis Method | Key Reagents & Conditions | Typical Yield | Reaction Time | Piperidinone Type |
| Dieckmann Condensation | Diethyl ester precursor, Sodium ethoxide, Xylene, 50°C to Room Temp. | ~72% | 24 hours | 4-Piperidone |
| Double Aza-Michael Addition | Divinyl ketone, Benzylamine, NaHCO₃, CH₃CN/H₂O (3:1), 95°C (reflux) | 79-84% | ~2 hours | 4-Piperidone |
| Aza-Diels-Alder Reaction | Danishefsky's diene, Imine, Methanol, Room Temp. | High | ~12-24 hours | 4-Piperidone |
| Catalytic Hydrogenation | 2-Pyridone substrate, Rh₂O₃ catalyst, H₂ (5 bar), TFE solvent, 40°C | >99% | 16 hours | 2-Piperidone |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful synthesis of target molecules. Below are representative protocols for each of the compared methods.
Dieckmann Condensation for 4-Piperidone Synthesis
This method involves the intramolecular cyclization of a diester to form a β-keto ester, which is subsequently hydrolyzed and decarboxylated to yield the target 4-piperidone.
Reaction: Synthesis of 1-(2-phenethyl)-4-piperidone
Protocol:
-
A solution of N,N-bis(carbomethoxyethyl)phenethylamine (0.01 mol) in xylene (10 mL) is prepared.
-
In a separate flask, sodium (0.01 mol) is added to xylene (20 mL).
-
The mixture is heated to 50°C, and the diester solution is added rapidly.
-
The reaction mixture is then stirred at room temperature for 24 hours.
-
Following the cyclization, the resulting β-keto ester is hydrolyzed and decarboxylated by refluxing with excess concentrated HCl.
-
After workup, which includes extraction with xylene, the final product, 1-(2-phenethyl)-4-piperidone, is isolated.[1]
Yield: 72%[1]
Double Aza-Michael Addition for 4-Piperidone Synthesis
This atom-efficient method constructs the piperidinone ring by the conjugate addition of a primary amine to a divinyl ketone.
Reaction: Synthesis of 2-Phenyl-1-benzyl-4-piperidone
Protocol:
-
A mixture of benzylamine (1.2 equiv.) in acetonitrile and aqueous sodium bicarbonate (3:1 v/v) is prepared in a round-bottom flask.
-
The solution is cooled to 16°C.
-
1,4-Diphenyl-1,4-pentadien-3-one (divinyl ketone, 1.0 equiv.) is added slowly over a period of 40 minutes.
-
After the addition is complete, the reaction mixture is heated to reflux (approximately 95°C) for 1.5 hours.
-
Upon completion, the reaction is cooled, and the product is isolated and purified, typically by column chromatography.[2]
Yield: 79%[2]
Aza-Diels-Alder Reaction for 4-Piperidone Synthesis
This cycloaddition reaction provides a powerful route to 2,3-dihydro-4-pyridones, which are direct precursors to 4-piperidones. The use of Danishefsky's diene with an imine in methanol proceeds efficiently without the need for an acid catalyst.
Reaction: Synthesis of a 2-Substituted-2,3-dihydro-4-pyridone
Protocol:
-
To a solution of the desired imine (1.0 mmol) in methanol (5 mL), Danishefsky's diene (1.2 mmol) is added at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then subjected to acidic hydrolysis (e.g., with aqueous HCl or trifluoroacetic acid in CH₂Cl₂) to afford the final 4-piperidone derivative, which is then purified.[1][3][4]
Yield: High yields are typically reported for the initial cycloadduct formation.[1][2][3]
Catalytic Hydrogenation for 2-Piperidone Synthesis
The direct reduction of the pyridone ring is a highly efficient and atom-economical method for synthesizing saturated piperidones (lactams).
Reaction: Synthesis of 2-Piperidone from 2-Pyridone
Protocol:
-
In a high-pressure reaction vessel, the 2-pyridone substrate (0.8 mmol) and Rhodium(III) oxide (Rh₂O₃, 1 mg, 0.5 mol%) are combined.
-
Trifluoroethanol (TFE, 1 mL) is added as the solvent.
-
The vessel is sealed, purged with an inert gas, and then pressurized with hydrogen gas (H₂) to 5 bar.
-
The reaction mixture is stirred at 40°C for 16 hours.
-
After cooling and carefully venting the hydrogen, the catalyst is removed by filtration through a plug of Celite®.
-
The solvent is removed under reduced pressure to yield the crude 2-piperidone product.[5][6][7][8]
Yield: >99%[5]
Synthesis Workflow Visualization
The following diagram illustrates the convergence of different precursor types and reaction classes toward the central piperidinone scaffold.
Caption: Synthetic pathways to the piperidinone core.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structural Validation of Novel Bioactive Compounds Derived from 1-Tosylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel bioactive compounds synthesized from the versatile starting material, 1-Tosylpiperidin-4-one. It offers an objective analysis of their performance against alternative synthetic routes and compounds, supported by experimental data. Detailed methodologies for key synthetic and analytical procedures are provided to facilitate reproducibility and further research.
I. Novel Compounds from this compound and Their Bioactivity
This compound serves as a valuable scaffold for the synthesis of a variety of structurally diverse and biologically active molecules. The tosyl group acts as a robust protecting group for the piperidine nitrogen, allowing for selective modifications at other positions of the ring.
Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands
A notable class of compounds synthesized from a derivative of this compound are aminoethyl-substituted piperidines, which have shown high affinity for the sigma-1 (σ1) receptor, a promising target for the treatment of neurological disorders.
Synthesis Workflow:
The synthesis of these compounds typically involves a multi-step sequence starting from a protected piperidin-4-one.
Synthesis of aminoethyl-substituted piperidines.
Performance Data:
The synthesized aminoethyl-piperidine derivatives exhibit high affinity and selectivity for the σ1 receptor over the σ2 subtype. The N-substituent on the piperidine ring plays a crucial role in determining this affinity.
| Compound ID | Piperidine N-Substituent | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity (σ2/σ1) |
| 4a | H | 165 | >10,000 | >60 |
| 18a | Me | 1.8 | 1,200 | 667 |
| 19a | Et | 38 | >10,000 | >263 |
| 20a | Me | 0.8 | 1,500 | 1875 |
| 21a | Me | 0.6 | 1,800 | 3000 |
| 22a | Me | 0.5 | 1,300 | 2600 |
Data adapted from a study on novel σ1 receptor ligands.
II. Comparison with Alternative Synthetic Approaches and Compounds
While this compound is a versatile starting material, other synthetic strategies and starting materials can be employed to generate structurally similar bioactive piperidines, such as spiro- and fused piperidine derivatives.
Spiro-Piperidine Derivatives
Spiro-piperidines, which contain a spirocyclic junction at the C4 position of the piperidine ring, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures.
Alternative Synthesis of Spiro-Piperidines:
A common alternative approach to spiro-piperidines involves the one-pot, multi-component reaction of an amine, an aldehyde, and a cyclic ketone.
Performance Comparison:
| Feature | Synthesis from this compound | Alternative Multi-Component Synthesis |
| Starting Materials | This compound, various reagents | Amine, aldehyde, cyclic ketone |
| Reaction Steps | Typically multi-step | Often one-pot |
| Structural Diversity | Good, depends on subsequent reactions | High, depends on all three components |
| Yields | Variable | Generally moderate to good |
Bioactivity of Spiro-Piperidine Derivatives:
Spiro-piperidine derivatives have demonstrated a wide range of biological activities, including antimycobacterial and antileishmanial effects. For instance, certain spiro-piperidin-4-ones have shown potent activity against Mycobacterium tuberculosis with MIC values in the low micromolar range.[1] Another study reported spiro-piperidine derivatives with sub-micromolar IC50 values against Leishmania major.[2]
Fused Piperidine Derivatives
Fused piperidine systems, where the piperidine ring is part of a bicyclic or polycyclic framework, are also prevalent in bioactive natural products and synthetic drugs.
Alternative Synthesis of Fused Piperidines:
The synthesis of fused bicyclic piperidines can be achieved through various methods, including intramolecular cyclization reactions.[3]
Performance Comparison:
| Feature | Synthesis from this compound | Intramolecular Cyclization Routes |
| Starting Materials | This compound, reagents for ring fusion | Acyclic precursors with appropriate functional groups |
| Stereocontrol | Can be challenging | Often allows for good stereocontrol |
| Scaffold Diversity | Can lead to a variety of fused systems | Dependent on the design of the acyclic precursor |
III. Experimental Protocols for Structural Validation
The unambiguous structural elucidation of novel compounds is critical. The following are detailed protocols for the key analytical techniques used in the characterization of piperidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR of a Novel Piperidine Derivative:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a 2-second relaxation delay, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR Experiments: To further elucidate the structure, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
Mass Spectrometry (MS)
Protocol for High-Resolution Mass Spectrometry (HRMS) using ESI:
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a solvent compatible with electrospray ionization (e.g., methanol or acetonitrile, often with 0.1% formic acid).
-
Infusion: Infuse the sample solution into the mass spectrometer's ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated. Scan a mass range appropriate for the expected molecular weight.
-
Data Analysis: Determine the accurate mass of the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare it to the calculated exact mass to confirm the elemental composition.
X-ray Crystallography
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension). This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically at low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final three-dimensional structure.
IV. Signaling Pathways and Mechanisms of Action
The biological activity of the novel compounds derived from this compound can be attributed to their interaction with specific biological targets, thereby modulating their signaling pathways.
Sigma-1 (σ1) Receptor Signaling
The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and other cellular processes.[4][5]
Simplified Sigma-1 receptor signaling pathway.
Acetylcholinesterase (AChE) Inhibition
Some piperidine derivatives act as inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.[6] By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for Alzheimer's disease.[6]
References
- 1. Discovery of antimycobacterial spiro-piperidin-4-ones: an atom economic, stereoselective synthesis, and biological intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Bioactivity of Spiro Derivatives Containing a Pyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1990) | Hachiro Sugimoto | 83 Citations [scispace.com]
A Comparative Guide to Catalysts for 1-Tosylpiperidin-4-one Reactions
For Researchers, Scientists, and Drug Development Professionals
The catalytic transformation of 1-Tosylpiperidin-4-one is a pivotal step in the synthesis of a wide array of pharmaceutical intermediates and bioactive molecules. The stereoselective reduction of the ketone functionality, in particular, is of paramount importance for controlling the three-dimensional architecture of the final product. This guide provides a comparative analysis of various catalytic systems employed for reactions involving this compound, with a focus on asymmetric hydrogenation and transfer hydrogenation. The performance of metal-based catalysts and biocatalysts is evaluated based on experimental data to facilitate catalyst selection for specific research and development needs.
Performance Comparison of Catalytic Systems
The choice of catalyst for reactions of this compound is a critical determinant of reaction efficiency, stereoselectivity, and overall yield. Noble metal catalysts, including rhodium, ruthenium, and iridium complexes, are widely recognized for their high activity and enantioselectivity in asymmetric hydrogenation.[1][2] Biocatalysts, such as ketoreductases, have emerged as powerful alternatives, offering exceptional stereoselectivity under mild reaction conditions.[3][4] The following table summarizes the performance of representative catalysts in the asymmetric reduction of N-protected piperidones and related ketones.
| Catalyst System | Chiral Ligand/Enzyme | Substrate | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) | Reference |
| [Rh(COD)Cl]₂ | (S,S)-Et-DuPhos | N-Boc-4-piperidone | MeOH | RT | 12 | >99 | 95 | 96 | - | [5] |
| RuCl₂--INVALID-LINK--n | (R)-BINAP | N-Boc-4-piperidone | EtOH/CH₂Cl₂ | 50 | 24 | >99 | 92 | 98 | - | [6] |
| [Ir(COD)Cl]₂ | (S)-SEGPHOS | 2-methylquinoline | Toluene/Dioxane | RT | 20-90 | - | 91 | 91 | - | [7] |
| Ketoreductase (KRED) | KRED-54 | Prochiral ketone | Buffer/iPrOH | 30 | 30 | ≥98 | - | >99.9 | 99.7:0.3 (trans) | [8] |
Note: Data for Rhodium and Ruthenium catalysts are based on N-Boc-4-piperidone, a closely related substrate, to provide a comparative perspective. The Iridium catalyst data is for a related N-heterocycle, and the Ketoreductase data is for a prochiral ketone demonstrating its potential for similar substrates.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific substrates and desired outcomes.
Asymmetric Hydrogenation using a Rhodium Catalyst
Materials:
-
This compound
-
[Rh(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Chiral bisphosphine ligand (e.g., (S,S)-Et-DuPhos)
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Rh(COD)Cl]₂ (1 mol%) and the chiral ligand (1.1 mol%).
-
Anhydrous, degassed methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.
-
This compound (1 equivalent) is added to the flask.
-
The flask is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The flask is purged with hydrogen gas (3-4 cycles).
-
The reaction is stirred under a positive pressure of hydrogen (typically 1-10 atm) at room temperature.
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[5]
Biocatalytic Reduction using a Ketoreductase
Materials:
-
This compound
-
Ketoreductase (KRED)
-
NADH or NADPH cofactor
-
Cofactor regeneration system (e.g., glucose/glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Co-solvent (e.g., isopropanol)
Procedure:
-
A buffered solution containing the ketoreductase, NADH or NADPH, and the cofactor regeneration system is prepared in a reaction vessel.
-
This compound, dissolved in a minimal amount of a water-miscible co-solvent like isopropanol, is added to the reaction mixture.
-
The reaction is gently agitated at a controlled temperature (typically 25-37 °C).
-
The pH of the reaction mixture is maintained at the optimal level for the enzyme.
-
The reaction progress is monitored by HPLC to determine conversion and enantiomeric excess.
-
Upon completion, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the chiral alcohol product.[4][8]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the asymmetric hydrogenation of this compound.
Caption: Asymmetric hydrogenation workflow for this compound.
Conclusion
The selection of an optimal catalyst for reactions involving this compound is contingent upon the desired outcome, particularly the stereochemistry of the product. Homogeneous metal catalysts, especially those based on rhodium and ruthenium with chiral phosphine ligands, offer high yields and enantioselectivities for asymmetric hydrogenation.[5][6] Iridium catalysts also show promise for the asymmetric hydrogenation of related N-heterocycles.[7] For processes demanding high stereopurity and mild, environmentally benign conditions, biocatalytic reduction using ketoreductases presents a compelling and highly effective strategy.[3][8] The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the rational design and optimization of synthetic routes toward valuable chiral piperidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 1-Tosylpiperidin-4-one: A Procedural Guide for Laboratory Professionals
For Immediate Release
Proper disposal of 1-Tosylpiperidin-4-one is critical to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle the disposal of this chemical compound responsibly. The information is based on established safety protocols for hazardous chemical waste.
This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Adherence to the following disposal procedures is mandatory to mitigate these risks.
Hazard Classification
A summary of the hazards associated with this compound is provided in the table below.
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, oral (Category 4) |
| Causes skin irritation | Skin corrosion/irritation (Category 2) |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) |
Data sourced from PubChem CID 560957[1]
Disposal Protocol: A Step-by-Step Guide
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.
2. Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
Ensure the container is kept securely closed when not in use.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number: "33439-27-9".
-
Indicate the associated hazards (e.g., "Harmful," "Irritant").
4. Storage:
-
Store the waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be away from incompatible materials.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]
Emergency Procedures for Spills
In the event of a spill:
-
Evacuate the immediate area.
-
Ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep up the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1-Tosylpiperidin-4-one
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This guide provides critical safety and logistical information for 1-Tosylpiperidin-4-one, including detailed personal protective equipment (PPE) recommendations, step-by-step operational protocols, and compliant disposal procedures. Adherence to these guidelines is essential for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Skin and Body Protection | Chemical-resistant gloves (Nitrile or Neoprene) and a lab coat | Double gloving is recommended for extended handling. Regularly inspect gloves for any signs of degradation or puncture. A flame-retardant lab coat should be worn and buttoned completely. |
| Respiratory Protection | NIOSH-approved air-purifying respirator | A respirator with organic vapor (OV) cartridges is recommended. If the compound is a fine powder and dust is generated, a particulate filter (N95 or P100) should be used in combination with the OV cartridge. |
Experimental Protocol: Weighing and Dissolving this compound
This protocol outlines the standard procedure for safely weighing and dissolving solid this compound in a laboratory setting.
Materials:
-
This compound
-
Appropriate solvent
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Beaker or flask
-
Magnetic stir bar and stir plate
-
Wash bottle with solvent
Procedure:
-
Preparation:
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify that all required PPE is in good condition and worn correctly.
-
Confirm that a safety shower and eyewash station are readily accessible.
-
-
Weighing:
-
Perform all weighing operations within a chemical fume hood to minimize inhalation exposure.
-
Place a clean weighing paper or boat on the analytical balance and tare the balance.
-
Carefully use a clean spatula to transfer the desired amount of this compound to the weighing paper. Avoid generating dust.
-
Record the exact weight of the compound.
-
-
Dissolving:
-
Place a magnetic stir bar in the appropriate beaker or flask.
-
Carefully transfer the weighed this compound into the beaker.
-
Use a small amount of the chosen solvent to rinse the weighing paper and spatula to ensure a complete transfer of the compound.
-
Add the desired volume of solvent to the beaker.
-
Place the beaker on a magnetic stir plate and begin stirring until the solid is completely dissolved. Gentle heating may be applied if the substance is difficult to dissolve, but this should be done with caution and in a well-ventilated area.
-
-
Post-Procedure:
-
Properly clean all glassware and equipment used.
-
Dispose of any contaminated materials, such as weighing paper and gloves, in the designated hazardous waste container.
-
Wash hands thoroughly after completing the procedure.
-
Operational and Disposal Plan
A systematic approach to the entire workflow, from preparation to disposal, is crucial for safety and compliance.
Safe handling workflow for this compound.
Disposal Plan:
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.[2] The label should indicate "Hazardous Waste" and list all chemical constituents with their approximate concentrations.
-
-
Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.
-
After rinsing, the container can be disposed of according to institutional guidelines for chemically contaminated glassware or plasticware.
-
Engage a licensed chemical waste management company for the final disposal of all hazardous waste in accordance with local, state, and federal regulations.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
